Product packaging for 2-(Nitroimino)imidazolidine(Cat. No.:)

2-(Nitroimino)imidazolidine

Cat. No.: B8817533
M. Wt: 130.11 g/mol
InChI Key: DJZWNSRUEJSEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Nitroimino)imidazolidine is a useful research compound. Its molecular formula is C3H6N4O2 and its molecular weight is 130.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N4O2 B8817533 2-(Nitroimino)imidazolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6N4O2

Molecular Weight

130.11 g/mol

IUPAC Name

N-imidazolidin-2-ylidenenitramide

InChI

InChI=1S/C3H6N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)

InChI Key

DJZWNSRUEJSEEB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=N[N+](=O)[O-])N1

Origin of Product

United States

Foundational & Exploratory

2-(Nitroimino)imidazolidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-(Nitroimino)imidazolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its tautomeric name 2-nitroamino-2-imidazoline, is a heterocyclic compound with significant relevance in the agrochemical and pharmaceutical sectors.[1] Its primary recognition comes from its role as a crucial intermediate in the synthesis of neonicotinoid insecticides, most notably imidacloprid.[1][2] The structural features of this compound, specifically the imidazolidine (B613845) ring and the nitroimino group, also suggest potential applications in medicinal chemistry and materials science.[1][3] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and potential biological activities, serving as a technical resource for professionals in research and development.

Chemical Properties and Structure

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The compound typically appears as a white to almost white crystalline powder.[1][3]

PropertyValueReference(s)
CAS Number 5465-96-3[1][2][3][4]
Molecular Formula C₃H₆N₄O₂[2][3][4]
Molecular Weight 130.11 g/mol [3][4][5]
Melting Point 216-222 °C[2][3][4]
Boiling Point 255.1 ± 23.0 °C (Predicted)[4][6]
Density 1.81 ± 0.1 g/cm³ (Predicted)[6][7]
Appearance White to almost white crystalline powder[1][3]
Solubility Soluble in hot water and cold alkaline solutions; slightly soluble in cold water, ethanol, acetone, DMSO, and methanol; insoluble in ether.[2][6][7]
pKa 8.55 ± 0.20 (Predicted)[6]
Purity ≥ 98% (HPLC)[1][3]
Synonyms 2-Nitroamino-2-imidazoline, N-Nitroimidazolidin-2-imine, N-nitroimino imidazole (B134444) (NNII)[4][8][6]
Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium between the nitroimine form (N-nitroimidazolidin-2-imine) and the nitramino form (2-nitroamino-2-imidazoline).[1][8][9] This is a type of proton-transfer tautomerism where a hydrogen atom oscillates between two nitrogen atoms, accompanied by a shift in the double bond.[10] While both forms may exist, the specific conditions such as solvent and temperature can influence the equilibrium.[10]

Structural elucidation of imidazolidine derivatives is typically achieved through techniques such as X-ray crystallography for determining the solid-state structure, and Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for confirming the structure in solution and analyzing its composition.[11][12][13]

Synthesis_Workflow start Start reactants Nitroguanidine + Ethylenediamine in Water start->reactants reaction Heat Reaction Mixture (e.g., 65°C) reactants->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete cool Cool Mixture to Crystallize monitor->cool Complete filter Filter and Wash Solid cool->filter dry Dry the Product filter->dry characterize Characterize Product (MP, IR, MS, EA) dry->characterize end_product This compound characterize->end_product Neonicotinoid_Pathway cluster_synthesis Synthesis of Imidacloprid cluster_action Mechanism of Action NNII This compound Imidacloprid Imidacloprid NNII->Imidacloprid + CMP CMP 2-Chloro-5-(chloromethyl)pyridine nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect CNS Imidacloprid->nAChR Binds as Agonist Overstimulation Receptor Overstimulation nAChR->Overstimulation Paralysis Paralysis and Death Overstimulation->Paralysis Griess_Assay_Workflow start Start incubate Incubate this compound in Solution (Potential NO Release) start->incubate aliquots Collect Aliquots at Time Points incubate->aliquots add_reagent Add Griess Reagent to Aliquots aliquots->add_reagent color_dev Allow Azo Dye Color Development add_reagent->color_dev measure_abs Measure Absorbance (~540 nm) color_dev->measure_abs quantify Quantify Nitrite using Standard Curve measure_abs->quantify end_result Nitrite Concentration (Indirect measure of NO) quantify->end_result

References

An In-depth Technical Guide to the Synthesis of 2-(Nitroimino)imidazolidine from Nitroguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(nitroimino)imidazolidine, a key intermediate in the production of neonicotinoid insecticides such as imidacloprid.[1] The document details the prevalent synthetic methodologies originating from nitroguanidine (B56551), offering in-depth experimental protocols and a comparative summary of reaction parameters and yields. Included are visual representations of the synthetic pathway and experimental workflows to facilitate a clear understanding of the process. This guide is intended to be a valuable resource for chemists and researchers in the agrochemical and pharmaceutical industries.

Introduction

This compound, also known as N-nitro-4,5-dihydro-1H-imidazol-2-amine, is a heterocyclic compound of significant industrial importance. Its primary application lies in its role as a direct precursor to imidacloprid, a widely used systemic insecticide.[1][2] The synthesis of this intermediate is a critical step in the manufacturing process of several neonicotinoid pesticides. This guide focuses on the conversion of nitroguanidine to this compound, a common and efficient synthetic route.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and handling.

PropertyNitroguanidineThis compound
IUPAC Name NitroguanidineN-(4,5-dihydro-1H-imidazol-2-yl)nitramide
Synonyms NQ, Picrite2-Nitroamino-2-imidazoline, NNII
CAS Number 556-88-75465-96-3
Molecular Formula CH₄N₄O₂C₃H₆N₄O₂
Molecular Weight 104.07 g/mol 130.11 g/mol
Appearance Colorless crystalline solidWhite to almost white crystalline powder
Melting Point ~254 °C (decomposes)222 °C[1], 216-218°C[3], 232-234°C[4]
Solubility Sparingly soluble in water, slightly soluble in ethanol (B145695) and methanol.Soluble in DMSO and DMF, slightly soluble in hot water, and soluble in cold alkaline solutions.[2][3]
Hazards High explosive, blast hazardSkin/eye/respiratory irritant

Synthetic Methodologies

The primary method for synthesizing this compound involves the cyclization reaction of nitroguanidine with ethylenediamine (B42938) or its salt.[2] Variations of this method exist, primarily differing in the initial setup and reaction conditions.

Synthesis via Ethylenediamine Salt

This common method involves the initial formation of an ethylenediamine salt, which then reacts with nitroguanidine in an aqueous solution.[1][4]

Synthesis_Pathway cluster_reactants Reactants Nitroguanidine Nitroguanidine Reaction + Nitroguanidine->Reaction Ethylenediamine_Salt Ethylenediamine Salt Ethylenediamine_Salt->Reaction Product This compound Reaction->Product  Cyclization (Heat, Base)

Synthetic pathway from nitroguanidine.

A detailed experimental protocol for this method is provided below.

Materials:

  • Nitroguanidine

  • Ethylenediamine

  • Sulfuric Acid (or other acids like HCl, H₃PO₄)[1][4]

  • Water

  • Base (e.g., sodium hydroxide, potassium hydroxide, ammonia)[4]

Procedure:

  • Formation of Ethylenediamine Salt: In a reaction vessel, cautiously add a chosen acid (e.g., sulfuric acid) to an aqueous solution of ethylenediamine to form the corresponding salt.[1][4]

  • Reaction with Nitroguanidine: To the solution of the ethylenediamine salt, add nitroguanidine.[1][4]

  • pH Adjustment: Adjust the pH of the reaction mixture to between 8 and 12 using a suitable base.[1][4]

  • Heating and Reaction: Heat the reaction mixture to a temperature between 35°C and 80°C.[1][4] Maintain this temperature for a period of 0.5 to 12 hours.[1][4] A specific example cites heating to 60-65°C for 4-6 hours.[4] Another protocol suggests warming to 80-90°C and stirring for 1 hour.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid product and wash it with water.[1][4] Dry the collected solid to obtain this compound.[1][4]

Yield: Reported yields for this method are typically high, often exceeding 80-90%.[2][4]

One-Pot Synthesis from Guanidine (B92328) Nitrate (B79036)

An alternative and more efficient method is a one-pot synthesis that starts from guanidine nitrate, avoiding the isolation of the nitroguanidine intermediate.[1][5]

One_Pot_Workflow Start Guanidine Nitrate + Sulfuric Acid (5°C) Stir Stir at Room Temperature (6-8 hours) Start->Stir Quench Quench with Water Stir->Quench Neutralize Add Aqueous Ammonia (B1221849) and Ethylenediamine Quench->Neutralize Heat Heat to 45°C (12 hours) Neutralize->Heat Isolate Cool, Filter, Wash, and Dry Product Heat->Isolate End This compound Isolate->End

One-pot synthesis experimental workflow.

Materials:

  • Guanidine Nitrate

  • Concentrated Sulfuric Acid (98%)

  • Water

  • Aqueous Ammonia

  • Ethylenediamine

Procedure:

  • Nitration of Guanidine Nitrate: In a reaction flask, cool concentrated sulfuric acid to 5°C.[1][5] Slowly add guanidine nitrate to the cooled acid, ensuring the temperature is controlled.[1][5]

  • Reaction: Stir the resulting mixture at room temperature for 6-8 hours.[1][5] During this time, the guanidine nitrate is converted to nitroguanidine in situ.

  • Quenching: Carefully quench the reaction by adding water.[1][5]

  • Cyclization: To the quenched reaction mass, add aqueous ammonia followed by the addition of ethylenediamine.[1][5]

  • Heating: Heat the reaction mixture to 45°C and maintain this temperature with stirring for 12 hours.[1]

  • Isolation: Cool the mixture, which will cause the product to precipitate.[1] Filter the solid, wash it with water, and then dry to yield this compound.[1]

Data Summary

The following table summarizes the quantitative data associated with the synthesis of this compound from nitroguanidine.

ParameterSynthesis via Ethylenediamine SaltOne-Pot Synthesis from Guanidine Nitrate
Starting Material NitroguanidineGuanidine Nitrate
Key Reagents Ethylenediamine, Acid, BaseSulfuric Acid, Ammonia, Ethylenediamine
Reaction Temp. 35-90°CRoom temperature, then 45°C
Reaction Time 0.5-12 hours6-8 hours, then 12 hours
pH 8-12N/A (neutralized with ammonia)
Typical Yield ~70% to >90%[2][4]High yields, often >85-90%[2]

Conclusion

The synthesis of this compound from nitroguanidine is a well-established and efficient process. The choice between the direct cyclization with an ethylenediamine salt and the one-pot synthesis from guanidine nitrate will depend on factors such as the availability of starting materials, desired operational simplicity, and waste management considerations. The one-pot synthesis offers the advantage of avoiding the isolation of the potentially explosive nitroguanidine intermediate.[1][2] Both methods, when carried out under the appropriate conditions, provide high yields of the desired product, a crucial component in the production of important agrochemicals.

References

An In-depth Technical Guide to 2-(Nitroimino)imidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: N-(Imidazolidin-2-ylidene)nitramide[1]

Synonyms: 2-(Nitroimino)imidazolidine, 2-Nitroamino-2-imidazoline, N-nitroimidazolidin-2-imine[2][3][4][5][6]

Introduction

This compound is a heterocyclic compound of significant interest in the agrochemical and pharmaceutical industries. It is primarily recognized as a crucial intermediate in the synthesis of neonicotinoid insecticides, most notably Imidacloprid.[2] The structural features of this compound, specifically the imidazoline (B1206853) ring and the nitroamino group, suggest potential for broader biological activity, including applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and potential mechanisms of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to pale yellow crystalline powder.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 5465-96-3[2][3][4][7]
Molecular Formula C₃H₆N₄O₂[2][3][4][7]
Molecular Weight 130.11 g/mol [2][3][4]
Melting Point 222 °C[2][4]
Appearance White to almost white crystalline powder[2][4]
Purity ≥ 98% (HPLC)[2][3][4]

Synthesis Protocols

The synthesis of this compound is well-documented, primarily in patent literature related to insecticide manufacturing. The following are detailed experimental protocols for common synthesis routes.

Synthesis from Nitroguanidine (B56551) and Ethylenediamine (B42938)

This method involves the reaction of a pre-formed ethylenediamine salt with nitroguanidine.[2][8]

Experimental Protocol:

  • React an acid (e.g., sulfuric acid, hydrochloric acid, or phosphoric acid) with ethylenediamine to form the corresponding ethylenediamine salt.[2]

  • In a reaction vessel, dissolve the ethylenediamine salt and nitroguanidine in a suitable solvent.

  • Adjust the pH of the reaction mixture to between 8 and 12 using a base such as potassium hydroxide (B78521) or ammonia (B1221849).[2][8]

  • Maintain the reaction temperature between 35-80°C for a period of 0.5 to 12 hours.[2][8]

  • Cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the resulting solid, wash with water, and dry to obtain this compound.[2]

One-Pot Synthesis from Guanidine (B92328) Nitrate (B79036)

A more streamlined and environmentally friendly approach is the one-pot synthesis from guanidine nitrate, which avoids the isolation of the nitroguanidine intermediate.[2][9]

Experimental Protocol:

  • In a reaction flask, cool 98% sulfuric acid to 5°C.[9]

  • Slowly add guanidine nitrate to the cooled sulfuric acid while maintaining the low temperature.[9]

  • Stir the reaction mixture at room temperature for 6-8 hours.[9]

  • Quench the reaction by carefully adding water.[9]

  • Add aqueous ammonia to the reaction mass, followed by the addition of ethylenediamine.[9]

  • Heat the mixture to 45°C and stir for 12 hours.[9]

  • Cool the mixture, neutralize it, and filter the solid product.

  • Wash the product with water and dry to yield this compound.[9]

G cluster_0 One-Pot Synthesis of this compound Guanidine Nitrate Guanidine Nitrate Nitroguanidine (in situ) Nitroguanidine (in situ) Guanidine Nitrate->Nitroguanidine (in situ) H₂SO₄, RT, 6-8h This compound This compound Nitroguanidine (in situ)->this compound 1. Quench (H₂O) 2. aq. NH₃ 3. Ethylenediamine, 45°C, 12h

One-pot synthesis workflow.

Role as a Precursor to Imidacloprid

This compound is a key building block for the synthesis of Imidacloprid, a widely used systemic insecticide.[2]

Experimental Protocol for Imidacloprid Synthesis:

  • In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), this compound, and potassium carbonate.[10]

  • Add acetonitrile (B52724) as the solvent and stir the mixture at room temperature for 15 minutes.[10]

  • Heat the reaction mixture to 80°C and maintain this temperature under reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

  • After the reaction is complete, cool the mixture to room temperature.[10]

  • Filter the solid inorganic salts and wash the residue with a small amount of acetonitrile.[10]

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain crude Imidacloprid.[10]

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/water.[10]

G cluster_1 Synthesis of Imidacloprid cluster_conditions Reaction Conditions A This compound B 2-chloro-5-(chloromethyl)pyridine C Imidacloprid A->C B->C K₂CO₃ K₂CO₃ Acetonitrile Acetonitrile 80°C, 8h 80°C, 8h

Synthesis of Imidacloprid.

Potential Biological Activities and Mechanisms of Action

While primarily known as a synthetic intermediate, the structural motifs of this compound suggest potential for direct biological activity.

Neonicotinoid-like Activity

As the precursor to Imidacloprid, this compound contains the core structure responsible for the insecticidal activity of neonicotinoids. Neonicotinoids act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects, leading to overstimulation of nerve cells, paralysis, and death.[2]

Imidazoline Receptor Interaction

G cluster_2 Potential I₁-Imidazoline Receptor Signaling A This compound (Hypothetical Agonist) B I₁-Imidazoline Receptor A->B C Phospholipase C Activation B->C D Diacylglycerol (DAG) Production C->D E Reduced Sympathetic Outflow D->E F Antihypertensive Effect E->F

Hypothetical I₁-imidazoline receptor signaling.
Nitric Oxide Donation

The nitroamino functional group has been investigated for its ability to release nitric oxide (NO), a key signaling molecule in physiological processes such as vasodilation and neurotransmission.[2] Compounds capable of donating NO have therapeutic potential in cardiovascular diseases. While studies have utilized 2-Nitroamino-2-imidazoline in research focused on nitric oxide donors, detailed quantitative data on its NO-releasing capacity is limited.[4]

G cluster_3 Nitric Oxide-Mediated Vasodilation NO_Donor This compound (Potential NO Donor) NO Nitric Oxide (NO) NO_Donor->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Potential nitric oxide donor signaling pathway.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for Imidazoline Receptors

This protocol provides a general framework for assessing the binding affinity of this compound to imidazoline receptors.[11][12][13][14]

Experimental Protocol:

  • Membrane Preparation: Homogenize tissue or cells expressing imidazoline receptors in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored at -80°C.[12]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-clonidine), and varying concentrations of the test compound (this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor).[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[11][12]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.[11]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).[13]

G cluster_4 Radioligand Binding Assay Workflow A Membrane Preparation B Assay Setup (96-well plate) A->B C Incubation B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC₅₀, Ki) E->F

Workflow for radioligand binding assay.
Griess Assay for Nitric Oxide Release

This colorimetric assay indirectly measures NO release by quantifying its stable metabolite, nitrite (B80452).[15][16][17][18][19]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Incubate the solution under physiological conditions (37°C). Collect aliquots at various time points.

  • Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in the same buffer.[15]

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples and standards in a 96-well plate.[15]

  • Incubation: Allow the color to develop for a specified time at room temperature, protected from light.

  • Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm using a spectrophotometer.[16][19]

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.[15]

Conclusion

This compound is a compound with a well-established role as a key intermediate in the agrochemical industry. Its synthesis is well-defined with scalable methods available. While its structural similarity to known pharmacologically active classes of compounds suggests potential in drug development, particularly as an antihypertensive agent or a nitric oxide donor, there is a notable lack of publicly available, peer-reviewed data to substantiate these claims with quantitative biological activity and detailed mechanistic studies. Further research is warranted to explore the full therapeutic potential of this molecule.

References

Tautomerism in 2-(Nitroimino)imidazolidine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-(nitroimino)imidazolidine derivatives, a class of compounds of significant interest in the agrochemical and pharmaceutical industries. Notably, this class includes prominent neonicotinoid insecticides such as imidacloprid (B1192907) and clothianidin. Understanding the tautomeric equilibria of these molecules is crucial for elucidating their structure-activity relationships, metabolic pathways, and interactions with biological targets.

Introduction to Tautomerism in this compound Derivatives

Tautomers are structural isomers of chemical compounds that readily interconvert. In the context of this compound derivatives, several forms of tautomerism are possible, primarily involving proton migration (prototropic tautomerism) and geometric isomerism. The position of the tautomeric equilibrium can be influenced by various factors, including the physical state (solid or solution), solvent polarity, temperature, and the nature of substituents on the imidazolidine (B613845) ring or the nitroimino group.

The principal tautomeric and isomeric forms relevant to this class of compounds include:

  • Amino-Imino Tautomerism: This involves the migration of a proton between the exocyclic nitrogen atom and a ring nitrogen atom. The two forms are the 2-(nitroamino)-2-imidazoline (amino form) and the this compound (imino form).

  • Nitro-Aci Tautomerism: This is a characteristic tautomerism of nitro compounds where a proton migrates from an adjacent carbon or nitrogen to one of the oxygen atoms of the nitro group, forming an aci-nitro or nitronic acid species.

  • E/Z Isomerism: This geometric isomerism occurs around the carbon-nitrogen double bond of the nitroimino group, leading to E (entgegen) and Z (zusammen) configurations.

The IUPAC name for imidacloprid, (NE)-N-[1-[(6-chloro-3-pyridinyl)methyl]imidazolidin-2-ylidene]nitramide, indicates the prevalence of the imino tautomer and specifies the E-configuration.[1]

Experimental and Computational Characterization

The study of tautomerism in this compound derivatives relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. By analyzing chemical shifts, coupling constants, and signal intensities, it is possible to identify the predominant tautomeric forms and, in some cases, quantify their relative populations. Both ¹H and ¹³C NMR are commonly employed. For instance, an intramolecular hydrogen bond between the N-H and the nitro group in imidacloprid has been suggested based on NMR and IR spectral data.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation, which can unambiguously identify the tautomeric form present in the crystal lattice. For example, X-ray analysis of clothianidin has shown that it exists exclusively as the E-isomer in its crystalline form.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for investigating the relative stabilities of different tautomers. These methods can predict the geometries and free energies of various tautomeric forms in both the gas phase and in solution (using solvent models). Such calculations for clothianidin have indicated that the E-isomer is more stable than the Z-isomer, which is consistent with experimental findings.

Quantitative Data on Tautomeric Equilibria

The following table summarizes available quantitative data on the tautomerism of this compound derivatives.

CompoundTautomeric/Isomeric FormsMethodConditionsRelative Stability/RatioReference(s)
Clothianidin E/Z IsomersQuantum Chemical Calculations (DFT/BP/COSMO-RS)Water, Room TemperatureE-isomer is more stable by ~10.5 kJ/mol. Theoretical E/Z ratio is 65:1.
Clothianidin E/Z IsomersQuantum Chemical CalculationsGas PhaseE-isomer is more stable by 14.6-16.7 kJ/mol. Theoretical E/Z ratio is 750:1.
Clothianidin E/Z IsomersX-ray CrystallographySolid StateExclusively the E-isomer is observed.

Detailed Methodologies

Synthesis of this compound

A common method for the synthesis of the parent compound, this compound, involves the reaction of nitroguanidine (B56551) with ethylenediamine (B42938).

Protocol:

  • Nitroguanidine is reacted with ethylenediamine in the presence of water.

  • The reaction mixture is typically heated to around 65°C.

  • The product, this compound, can be isolated and purified.

  • Characterization of the product is performed using techniques such as melting point determination, elemental analysis, IR spectroscopy, and mass spectrometry.

dot

Figure 1: General synthesis workflow for this compound.
NMR Spectroscopic Analysis of Tautomerism

Generalized Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Analysis of Tautomeric Equilibrium:

    • Identify separate sets of signals corresponding to different tautomers if the interconversion is slow on the NMR timescale.

    • If the interconversion is fast, time-averaged signals will be observed. The chemical shifts of these signals can be compared to theoretical values calculated for each tautomer to infer the position of the equilibrium.

    • The relative integrals of signals from distinct tautomers can be used to determine their molar ratios.

X-Ray Crystallographic Analysis

Generalized Protocol:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. For example, high-quality crystals of clothianidin were obtained by the slow evaporation of a methanol/water solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and cool it under a stream of nitrogen gas (e.g., to -120°C) to minimize thermal vibrations. Collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic coordinates and thermal parameters. The final refined structure will reveal the specific tautomeric form present in the solid state.

dot

Figure 2: Experimental and computational workflow for tautomer analysis.

Biological Relevance and Mechanism of Action

Derivatives of this compound, such as imidacloprid and clothianidin, are potent insecticides that act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. The binding of these neonicotinoids to nAChRs leads to an overstimulation of nerve cells, resulting in paralysis and death of the insect.

The specific tautomeric form of the neonicotinoid is critical for its binding affinity to the nAChR. The electronegative nitro group of the nitroimino moiety is a key pharmacophore that interacts with the receptor's binding pocket. Molecular docking studies have been employed to model the interaction of neonicotinoids with nAChRs. These studies suggest that the geometry and electronic properties of the tautomer, including the presence and orientation of hydrogen bond donors and acceptors, significantly influence the binding energy. While direct quantitative correlation for each tautomer is an area of ongoing research, it is evident that the predominant tautomeric form in the physiological environment will dictate the compound's biological activity.

dot

Figure 3: Simplified signaling pathway of neonicotinoid action.

Conclusion

The tautomerism of this compound derivatives is a multifaceted phenomenon that significantly impacts their chemical, physical, and biological properties. A comprehensive understanding of the factors governing tautomeric equilibria is essential for the rational design of new, effective, and selective agrochemicals and pharmaceuticals. The combined application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry provides a powerful approach to characterizing the tautomeric landscape of these important compounds. Future research should focus on obtaining more extensive quantitative data on tautomeric equilibria in various environments and further elucidating the precise role of individual tautomers in the interaction with their biological targets.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(Nitroimino)imidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the solubility and stability of 2-(Nitroimino)imidazolidine (CAS No. 5465-96-3). This compound, a key intermediate in the synthesis of neonicotinoid insecticides like imidacloprid, requires well-understood physicochemical properties for applications in drug discovery, quality control, and stability studies.[1][2]

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and formulation development. Based on available data, this compound exhibits the following solubility characteristics:

Table 1: Qualitative Solubility of this compound

Solvent SystemSolubility
Hot WaterSoluble
Cold Alkaline SolutionsEasily Soluble
Water (unspecified temp.)Slightly Soluble
Ethyl AlcoholSlightly Soluble
AcetoneSlightly Soluble
EtherInsoluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble

[3][4]

Note: Quantitative solubility data (e.g., in mg/mL or g/100mL at specific temperatures) is not extensively available in the public domain. The information provided is qualitative.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. The molecule's structure, containing a nitroamine group and an imidazoline (B1206853) ring, suggests potential susceptibility to degradation under various environmental conditions.[5] Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.[6][7]

Potential Degradation Pathways: The chemical structure of this compound suggests that it may be susceptible to the following degradation pathways:

  • Hydrolysis: The imidazoline ring may be prone to hydrolysis, especially under acidic or basic conditions.[5]

  • Photolysis: Exposure to light may induce degradation.[5]

  • Thermal Degradation: The compound may degrade at elevated temperatures.[5]

  • Oxidation: The nitro group could be subject to reduction or other oxidative transformations.[5]

Table 2: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionTypical Reagents and ConditionsPotential Outcome
Acid Hydrolysis0.1 M HCl, room temperatureDegradation, potential hydrolysis of the imidazoline ring.[5]
Base Hydrolysis0.1 M NaOH, room temperatureDegradation, potential hydrolysis of the imidazoline ring.[5]
Oxidation3% H₂O₂, room temperatureFormation of oxidation products.[5]
Thermal Degradation60°C (solid and solution)Thermally induced degradation.[5]
Photolytic DegradationExposure to UV or fluorescent light (ICH Q1B guidelines)Photodegradation products.

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections outline protocols for solubility determination and stability analysis.

This protocol describes a standard method for determining the equilibrium solubility of a compound.

  • Preparation:

    • Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, ethanol, acetone).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the working range of the analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L by taking into account the dilution factor.

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[5]

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid and Base Hydrolysis:

    • For acid hydrolysis, mix an equal volume of the stock solution with 0.1 M HCl.

    • For base hydrolysis, mix an equal volume of the stock solution with 0.1 M NaOH.

    • Incubate the solutions at room temperature.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Incubate at room temperature and collect samples at various time points.

  • Thermal Degradation:

    • Place the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points.

  • Photolytic Stability:

    • Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines.

    • Keep control samples protected from light.

    • Analyze exposed and control samples at appropriate time intervals.

  • Analysis of Stressed Samples:

    • Analyze all samples using a stability-indicating analytical method, such as HPLC, to separate the parent compound from any degradation products.[8]

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any new peaks to assess peak purity.

    • LC-MS can be used to determine the mass of the degradation products and propose potential structures.[5]

A validated HPLC method is essential for the accurate quantification of this compound and the detection of its degradation products.[1][8]

Table 3: Proposed HPLC Method Parameters

ParameterCondition
Instrumentation HPLC system with a UV or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) and acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard Preparation Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the mobile phase. Create a series of dilutions for a calibration curve.
Sample Preparation Dissolve the sample in the mobile phase to a nominal concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

[1][8]

Visualizations

The following diagram illustrates the workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start Start prep_solution Prepare Stock Solution (1 mg/mL in MeCN/MeOH) start->prep_solution acid Acid Hydrolysis (0.1 M HCl, RT) prep_solution->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_solution->base oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation thermal Thermal (60°C, Solid & Solution) prep_solution->thermal photo Photolytic (ICH Q1B) prep_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC-PDA Analysis sampling->analysis lcms LC-MS for Unknowns analysis->lcms report Stability Profile & Degradation Pathways lcms->report

Caption: Workflow for the forced degradation study of this compound.

This guide provides a foundational understanding of the solubility and stability of this compound. For drug development and research purposes, it is imperative to conduct thorough in-house experimental verification of these properties.

References

Spectroscopic and Structural Elucidation of 2-(Nitroimino)imidazolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Nitroimino)imidazolidine (CAS 5465-96-3), a heterocyclic compound with applications in pharmaceutical and materials science. Due to the limited availability of published experimental spectra, this document combines predicted data, typical spectroscopic values for relevant functional groups, and detailed experimental protocols to aid in the characterization of this molecule.

Chemical Structure and Properties

This compound, also known as 2-Nitroamino-2-imidazoline, possesses the molecular formula C₃H₆N₄O₂ and a molecular weight of 130.11 g/mol .[1] Its structure consists of a five-membered imidazolidine (B613845) ring with a nitroimino group attached to the C2 carbon.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is valuable for the structural confirmation of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 9.5Broad Singlet1HN-H (Nitroimino)
~7.0 - 8.0Broad Singlet2HN-H (Imidazolidine)
~3.6Triplet4HCH₂ (Imidazolidine ring)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~160C=N (Nitroimino)
~43CH₂ (Imidazolidine ring)
Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchAmine (N-H)
3000 - 2850C-H StretchAlkane (C-H)
1640 - 1610N-H BendAmine (N-H)
1550 - 1475Asymmetric N-O StretchNitro (NO₂)
1360 - 1290Symmetric N-O StretchNitro (NO₂)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
130[M]⁺ (Molecular Ion)
84[M - NO₂]⁺
56[C₃H₆N]⁺
42[C₂H₄N]⁺

Experimental Protocols

Synthesis of this compound

A reported one-pot synthesis process involves the reaction of guanidine (B92328) nitrate (B79036) with sulfuric acid to form nitroguanidine (B56551) in situ.[2] This is followed by a reaction with ethylenediamine (B42938) without the isolation of the nitroguanidine intermediate. The reaction mass is then neutralized and the product is filtered, washed, and dried.[2]

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.[1]

¹H NMR Acquisition Parameters: [1]

  • Pulse Sequence: Standard single-pulse

  • Spectral Width: 12-15 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

  • Temperature: 298 K

¹³C NMR Acquisition Parameters: [1]

  • Pulse Sequence: Proton-decoupled (e.g., zgpg30)

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096

  • Temperature: 298 K

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectra can be acquired using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS analysis.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

cluster_synthesis Synthesis Pathway Guanidine_Nitrate Guanidine Nitrate Nitroguanidine Nitroguanidine (in situ) Guanidine_Nitrate->Nitroguanidine Reaction H2SO4 H₂SO₄ Product This compound Nitroguanidine->Product Reaction Ethylenediamine Ethylenediamine

Caption: Synthesis of this compound.

cluster_workflow NMR-Based Structural Confirmation Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) Acquire_1H Acquire ¹H NMR Spectrum Sample_Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Sample_Prep->Acquire_13C Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Sample_Prep->Acquire_2D Processing Fourier Transform, Phase & Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Acquire_2D->Processing Analysis Chemical Shift Referencing and Integration Processing->Analysis Confirmation Spectral Assignment and Structural Confirmation Analysis->Confirmation

Caption: NMR structural confirmation workflow.[1]

cluster_logical Logical Relationship of Structure to NMR Signals Structure Chemical Structure Symmetry Molecular Symmetry Structure->Symmetry Electronic_Environment Electronic Environment of Nuclei Structure->Electronic_Environment Coupling Spin-Spin Coupling Structure->Coupling Integration Signal Integration Structure->Integration Num_Signals Number of Signals Symmetry->Num_Signals Chem_Shift Chemical Shift (δ) Electronic_Environment->Chem_Shift Multiplicity Signal Multiplicity Coupling->Multiplicity Proton_Count Relative Number of Protons Integration->Proton_Count

Caption: Structure-NMR signal relationships.

References

An In-depth Technical Guide on the Mechanism of Action of 2-(Nitroimino)imidazolidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Nitroimino)imidazolidine and its derivatives are pivotal precursors in the synthesis of a major class of insecticides known as neonicotinoids. These synthetic compounds are chemically related to nicotine (B1678760) and exert their insecticidal effects by targeting the central nervous system of insects. This technical guide provides a comprehensive overview of the mechanism of action of these precursors, focusing on their conversion to active neonicotinoids and their subsequent interaction with the target site. The document includes a summary of relevant quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The core structure of this compound serves as a fundamental building block for blockbuster insecticides like imidacloprid (B1192907) and clothianidin. While the precursors themselves are not the primary active agents, their chemical structure is ingeniously designed for facile conversion into potent agonists of insect nicotinic acetylcholine (B1216132) receptors (nAChRs).

Core Mechanism of Action: From Precursor to Potent Agonist

The mechanism of action of this compound precursors is intrinsically linked to the biological activity of the neonicotinoid insecticides derived from them. The process can be understood as a two-stage mechanism:

  • Chemical Synthesis: The this compound moiety is reacted with other chemical entities, typically a chloromethyl-substituted heterocycle (like 2-chloro-5-chloromethylpyridine for imidacloprid), to form the final neonicotinoid structure. This synthesis is a critical step in creating the ultimate toxicophore.

  • Biological Action of the Neonicotinoid: Once the neonicotinoid is formed and introduced into the insect, it acts as a selective agonist of the insect's nicotinic acetylcholine receptors (nAChRs).[1] This binding action is the crux of its insecticidal effect.

Neonicotinoids bind to the nAChRs in the postsynaptic membrane of neurons in the insect's central nervous system. This binding mimics the action of the natural neurotransmitter, acetylcholine (ACh), but with a much higher affinity and persistence. The key differences in the interaction are:

  • Agonistic Binding: Neonicotinoids act as super-agonists, causing the nAChR ion channels to open.

  • Persistent Activation: Unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, neonicotinoids are not easily broken down, leading to a persistent and excessive stimulation of the neurons.

  • Nerve Depolarization: This sustained activation results in a continuous influx of ions, leading to the depolarization of the postsynaptic membrane.

  • Paralysis and Death: The constant firing of the neurons ultimately leads to paralysis and the death of the insect.

The selectivity of neonicotinoids for insects over vertebrates is attributed to differences in the structure of the nAChR subtypes between these two groups.[2]

Quantitative Data Summary

While direct quantitative data on the biological activity of this compound precursors is scarce in the literature, extensive research has been conducted on the final neonicotinoid products. The following table summarizes key quantitative parameters for representative neonicotinoids derived from these precursors.

CompoundTarget OrganismAssay TypeParameterValueReference
Imidacloprid Analogue (DC-Imi) Nilaparvata lugens (Susceptible Strain)Topical ApplicationLD50 (48h)1.87 mg/L[1]
Imidacloprid Nilaparvata lugens (Susceptible Strain)Topical ApplicationLD50 (48h)4.35 mg/L[1]
Imidacloprid Analogue (DC-Imi) Xenopus oocyte expressing Nlα1/rβ2 nAChRsTwo-electrode voltage clampEC501.35 μM[3]
Imidacloprid Xenopus oocyte expressing Nlα1/rβ2 nAChRsTwo-electrode voltage clampEC502.43 μM[3]

Experimental Protocols

Understanding the mechanism of action of neonicotinoids relies on specific experimental assays. Below are detailed methodologies for key experiments.

Protocol 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a test compound for insect nAChRs using a radiolabeled ligand, such as [3H]imidacloprid.[4]

I. Materials and Reagents:

  • Insect tissue rich in nAChRs (e.g., house fly heads, cockroach brains)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]imidacloprid)

  • Unlabeled competitor (e.g., imidacloprid or another high-affinity ligand for determining non-specific binding)

  • Test compound stock solution (in DMSO)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

II. Methodology:

  • Membrane Preparation:

    • Homogenize insect tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove large debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of the radioligand.

    • Add increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of an unlabeled competitor.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol is used to functionally characterize the interaction of compounds with specific nAChR subtypes expressed in Xenopus oocytes.[3]

I. Materials and Reagents:

  • Xenopus laevis oocytes

  • cRNA of the desired insect nAChR subunits

  • Recording solution (e.g., ND96)

  • Agonist (e.g., acetylcholine) and test compound solutions

  • Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system)

II. Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Prepare cRNA of the desired insect nAChR subunits using in vitro transcription kits.

    • Inject approximately 50 nL of the cRNA solution into each oocyte.

    • Incubate the injected oocytes at 16-18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber continuously perfused with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply the agonist (e.g., acetylcholine) to elicit an inward current.

    • To test for antagonistic activity, co-apply the test compound with the agonist.

    • To test for agonistic activity, apply the test compound alone.

  • Data Analysis:

    • Measure the peak current amplitude in response to the agonist in the presence and absence of the test compound.

    • Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_precursor Precursor Stage cluster_synthesis Chemical Synthesis cluster_neonicotinoid Active Insecticide cluster_target Insect Nervous System precursor This compound Precursor synthesis Reaction with Chloromethyl Heterocycle precursor->synthesis Input neonicotinoid Neonicotinoid (e.g., Imidacloprid) synthesis->neonicotinoid Product nAChR Nicotinic Acetylcholine Receptor (nAChR) neonicotinoid->nAChR Binds to neuron Postsynaptic Neuron nAChR->neuron Activates paralysis paralysis neuron->paralysis Leads to (via overstimulation)

Caption: From Precursor to Paralysis: The Neonicotinoid Action Pathway.

Experimental_Workflow cluster_binding nAChR Binding Assay cluster_electro Electrophysiology (TEVC) b1 Prepare Insect Membrane Homogenate b2 Incubate with Radioligand & Test Compound b1->b2 b3 Filter to Separate Bound/Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Determine IC50 b4->b5 e1 Express nAChRs in Xenopus Oocytes e2 Voltage Clamp Oocyte e1->e2 e3 Apply Agonist & Test Compound e2->e3 e4 Measure Ion Current e3->e4 e5 Determine EC50/IC50 e4->e5

Caption: Key Experimental Workflows for Characterizing Neonicotinoid Activity.

Logical_Relationship precursor This compound Scaffold modification Chemical Modification (e.g., addition of a chloropyridinylmethyl group) precursor->modification active_molecule Active Neonicotinoid (e.g., Imidacloprid) modification->active_molecule target_interaction High Affinity Binding to Insect nAChRs active_molecule->target_interaction biological_effect Insecticidal Activity target_interaction->biological_effect

Caption: Logical Progression from Precursor Scaffold to Biological Effect.

Conclusion

The this compound core is a cornerstone of modern insecticide development, providing the essential scaffold for a generation of highly effective neonicotinoids. While these precursors are not the direct effectors of insect mortality, their role in the synthesis of potent nAChR agonists is undeniable. A thorough understanding of the conversion of these precursors into their active forms and the subsequent interaction with the insect nervous system is crucial for the development of new, more selective, and environmentally safer insecticides. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals dedicated to advancing the field of crop protection and drug development.

References

The Ascendant Agonists: A Technical Guide to the Biological Activity of Novel 2-(Nitroimino)imidazolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(nitroimino)imidazolidine scaffold represents a cornerstone in modern insecticide development, forming the core of the highly successful neonicotinoid class. These compounds exert their potent insecticidal effects through selective agonism of insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death.[1] This technical guide provides an in-depth analysis of the biological activity of novel analogs of this compound, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanism of action and the scientific workflow for their discovery.

Quantitative Biological Activity Data

The insecticidal efficacy of this compound analogs is determined by a range of factors, including their affinity for the target receptor and their pharmacokinetic properties within the insect. The following tables summarize key quantitative data from various studies, providing a comparative overview of the biological activity of different analogs.

Table 1: Insecticidal Activity of 1-(6-Chloronicotinyl)-2-(nitroimino)imidazolidine Analogs against Green Rice Leafhopper (Nephotettix cincticeps)

Compound IDR Group (Substitution on Imidazolidine Nitrogen)LC₉₀ (ppm)[2]
7 H0.32
8 Me1.6
9 Et8.0
10 n-Pr0.32
11 iso-Pr40
12 Allyl0.32
13 Propargyl0.32
14 n-Butyl1.6
15 n-Amyl40
16 COMe0.32
17 COPh0.32
18 CN0.32
Fenitrothion (Standard)200

Table 2: Electrophysiological and Insecticidal Activity of a Des-chloro Imidacloprid Analog

CompoundTarget Receptor/OrganismEC₅₀ (μM)Iₘₐₓ (% of Acetylcholine)LC₅₀ (mg/L)
DC-Imi (Des-chloro Imidacloprid) Nilaparvata lugens nAChR (Nlα1/rβ2)1.8-fold higher efficacy than imidaclopridNot ReportedSignificantly higher toxicity than imidacloprid
Imidacloprid Nilaparvata lugens nAChR (Nlα1/rβ2)Not ReportedNot ReportedNot Reported

Table 3: Binding Affinity of Neonicotinoids to Housefly Head Nicotinic Acetylcholine Receptors

CompoundKᵢ (nM)
Imidacloprid 0.4
Clothianidin 0.5
Thiamethoxam 1.2

Experimental Protocols

The evaluation of novel this compound analogs involves a series of standardized and specialized experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Insecticidal Activity Bioassay (Topical Application)

This protocol outlines a standard method for determining the contact toxicity of a compound to a target insect species.

1. Test Compound Preparation:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone).
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

2. Insect Rearing and Selection:

  • Rear a susceptible strain of the target insect species under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark cycle).
  • Select healthy, uniform-sized adult insects for testing.

3. Topical Application:

  • Anesthetize the insects briefly using carbon dioxide.
  • Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each insect.
  • A control group should be treated with the solvent only.

4. Incubation and Observation:

  • Place the treated insects in clean containers with access to food and water.
  • Maintain the insects under the same controlled conditions as for rearing.
  • Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours). Mortality is defined as the inability of the insect to make coordinated movements when prodded.

5. Data Analysis:

  • For each concentration, calculate the percentage mortality, correcting for control mortality using Abbott's formula.
  • Determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) using probit analysis.

Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for insect nAChRs.

1. Membrane Preparation:

  • Dissect the heads of the target insect species (e.g., houseflies, cockroaches) and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris.
  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the membranes containing the nAChRs.
  • Resuspend the membrane pellet in the binding buffer.

2. Binding Assay:

  • In a microtiter plate, combine the membrane preparation, a radiolabeled ligand with known affinity for nAChRs (e.g., [³H]imidacloprid), and varying concentrations of the unlabeled test compound.
  • To determine non-specific binding, include a set of wells with a high concentration of a known nAChR agonist (e.g., unlabeled imidacloprid).
  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

4. Quantification:

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
  • Calculate the equilibrium dissociation constant (Kᵢ) of the test compound using the Cheng-Prusoff equation.

Protocol 3: Patch-Clamp Electrophysiology on Insect Neurons

This protocol provides a method for studying the functional effects of this compound analogs on individual insect neurons.

1. Neuron Preparation:

  • Isolate the central nervous system (e.g., thoracic or abdominal ganglia) from the target insect.
  • Enzymatically treat the ganglion to soften the sheath and allow access to individual neurons.
  • Mechanically dissociate the neurons and plate them on a coverslip.

2. Electrophysiological Recording Setup:

  • Mount the coverslip with the isolated neurons onto the stage of an inverted microscope equipped with micromanipulators.
  • Use a patch-clamp amplifier and data acquisition system.
  • Pull glass micropipettes to a resistance of 3-5 MΩ and fill them with an appropriate internal solution.

3. Whole-Cell Patch-Clamp Recording:

  • Under visual guidance, carefully approach a single neuron with the micropipette.
  • Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
  • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

4. Compound Application:

  • In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV).
  • Perfuse the recording chamber with an external saline solution.
  • Apply the test compound at various concentrations to the neuron through the perfusion system.

5. Data Acquisition and Analysis:

  • Record the inward currents evoked by the application of the test compound.
  • Construct a dose-response curve by plotting the current amplitude against the compound concentration.
  • Determine the EC₅₀ (the concentration of the compound that elicits 50% of the maximum response) and the maximum current (Iₘₐₓ) from the curve.

Visualizations

Signaling Pathway of this compound Analogs

The primary mechanism of action of this compound analogs is their agonistic effect on insect nicotinic acetylcholine receptors (nAChRs). This leads to the persistent activation of these receptors, causing uncontrolled nerve stimulation, paralysis, and ultimately, the death of the insect.

Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_receptor Postsynaptic Membrane cluster_downstream Downstream Effects Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron nAChR nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Analog This compound Analog Analog->nAChR Binds (Agonist) ACh Acetylcholine ACh->nAChR Binds Depolarization Persistent Depolarization Nerve_Firing Uncontrolled Nerve Firing Depolarization->Nerve_Firing Ion_Influx->Depolarization Paralysis Paralysis & Death Nerve_Firing->Paralysis

Caption: Agonistic binding of this compound analogs to insect nAChRs.

Experimental Workflow for Novel Analog Discovery

The discovery and development of novel this compound analogs follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_discovery Discovery Phase cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Design Analog Design & Structure-Activity Relationship (SAR) Analysis Synthesis Chemical Synthesis Design->Synthesis Primary_Screening Primary Insecticidal Screening (e.g., Topical Application) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Feeding Assays, Different Species) Primary_Screening->Secondary_Screening Mechanism_Study Mechanism of Action Studies (e.g., nAChR Binding, Electrophysiology) Secondary_Screening->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound Optimization SAR-guided Optimization Lead_Compound->Optimization Optimization->Design Iterative Improvement

Caption: A typical workflow for the discovery and optimization of novel insecticides.

Logical Relationship in SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold affect biological activity.

SAR_Logic cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Core_Scaffold This compound Core Binding_Affinity nAChR Binding Affinity (Ki, IC₅₀) Core_Scaffold->Binding_Affinity Pharmacophore Pharmacophore (e.g., 6-chloro-3-pyridylmethyl) Pharmacophore->Binding_Affinity Substituents Substituents (R groups) Lipophilicity Lipophilicity (LogP) Substituents->Lipophilicity Electronic_Effects Electronic Effects Substituents->Electronic_Effects Steric_Factors Steric Factors Substituents->Steric_Factors Insecticidal_Potency Insecticidal Potency (LC₅₀, LD₅₀) Lipophilicity->Insecticidal_Potency influences penetration Electronic_Effects->Binding_Affinity Steric_Factors->Binding_Affinity Functional_Activity Functional Activity (EC₅₀, Iₘₐₓ) Binding_Affinity->Functional_Activity Functional_Activity->Insecticidal_Potency

Caption: Key relationships explored in SAR studies of this compound analogs.

References

The Ascendant Core: A Technical Guide to 2-(Nitroimino)imidazolidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(nitroimino)imidazolidine scaffold is a cornerstone in modern medicinal chemistry, most notably as the foundational structure for the highly successful neonicotinoid insecticides, including the widely utilized imidacloprid. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological mechanisms of this versatile chemical class. Beyond their profound impact on agrochemicals, this document delves into the expanding therapeutic potential of this compound derivatives, including their emerging roles as antimicrobial agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this dynamic field.

Introduction

The this compound core is a five-membered heterocyclic ring system characterized by a nitroguanidine (B56551) moiety incorporated within an imidazolidine (B613845) framework. This structural motif has proven to be exceptionally fruitful in the discovery of potent and selective biological agents. The electronic properties conferred by the nitroimino group are pivotal to the bioactivity of these compounds, influencing their binding affinity to specific molecular targets.

The most prominent application of this scaffold to date has been in the development of neonicotinoid insecticides.[1] These compounds act as agonists at insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to disruption of neurotransmission, paralysis, and eventual death of the target pest.[1][2] The high selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts has been a key factor in their widespread adoption in crop protection.[3]

More recently, research has begun to uncover the potential of this compound and related nitroimidazole derivatives in other therapeutic areas, particularly as antimicrobial agents.[4][5] The mechanism in this context is distinct from their insecticidal action and is predicated on the reductive activation of the nitro group under anaerobic conditions to generate cytotoxic radical species that damage microbial DNA.[2][6][]

This guide will systematically review the medicinal chemistry of this compound derivatives, providing a comprehensive resource for researchers engaged in the design and synthesis of novel bioactive molecules based on this privileged scaffold.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound core is a critical first step in the development of derivatives. Several synthetic routes have been established, with one-pot procedures being particularly efficient.

A common and effective method involves the reaction of nitroguanidine with ethylenediamine (B42938).[8] An alternative one-pot synthesis starts from guanidine (B92328) nitrate (B79036), which is first converted to nitroguanidine in situ using sulfuric acid, followed by reaction with ethylenediamine without the need to isolate the nitroguanidine intermediate.[9][10]

The synthesis of N-substituted derivatives, such as the neonicotinoid insecticide imidacloprid, is typically achieved by reacting the this compound core with a suitable electrophile. In the case of imidacloprid, this involves the coupling of this compound with 2-chloro-5-(chloromethyl)pyridine (B46043) in the presence of a base.[11][12]

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Nitroguanidine, Ethylenediamine) reaction Cyclization Reaction (e.g., One-pot synthesis) start->reaction core This compound Core reaction->core derivatization Derivatization (e.g., N-alkylation) core->derivatization product Final Derivative derivatization->product purification Purification and Characterization (e.g., Chromatography, NMR, MS) product->purification screening Primary Screening (e.g., Insecticidal Assay, Antimicrobial Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_id Lead Compound Identification sar->lead_id moa Mechanism of Action Studies (e.g., Receptor Binding, DNA interaction) lead_id->moa optimization Lead Optimization lead_id->optimization

Caption: A generalized workflow for the discovery of novel this compound derivatives.

Insecticidal Activity: Neonicotinoids

The most significant contribution of this compound derivatives to medicinal chemistry is their role as neonicotinoid insecticides. Imidacloprid, the first commercially successful neonicotinoid, exemplifies the potent and selective insecticidal activity of this class.

Mechanism of Action: Targeting Insect nAChRs

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1] These receptors are ligand-gated ion channels that are crucial for synaptic transmission.[13][14] The binding of neonicotinoids to insect nAChRs is essentially irreversible and leads to a persistent activation of the receptor, causing a blockage of the nicotinergic neuronal pathway.[1][2] This sustained stimulation results in the paralysis and eventual death of the insect.[2]

The selectivity of neonicotinoids for insects over mammals is attributed to their higher binding affinity for insect nAChR subtypes.[3]

Signaling Pathway of Neonicotinoid Action

The binding of a neonicotinoid agonist to the insect nAChR initiates a cascade of events, as depicted in the following signaling pathway diagram.

G cluster_pathway Neonicotinoid Signaling Pathway at Insect nAChR neonicotinoid Neonicotinoid (e.g., Imidacloprid) nAChR Insect Nicotinic Acetylcholine Receptor (nAChR) neonicotinoid->nAChR Binds as agonist ion_channel Ion Channel Opening nAChR->ion_channel ca_influx Na+/Ca2+ Influx ion_channel->ca_influx depolarization Membrane Depolarization ca_influx->depolarization pi3k_akt PI3K-Akt Pathway Activation ca_influx->pi3k_akt nerve_impulse Continuous Nerve Stimulation depolarization->nerve_impulse paralysis Paralysis nerve_impulse->paralysis death Insect Death paralysis->death cellular_responses Altered Cellular Responses pi3k_akt->cellular_responses

Caption: Simplified signaling pathway of neonicotinoid insecticides at the insect nAChR.
Structure-Activity Relationship (SAR) Data

The insecticidal potency of this compound derivatives is highly dependent on their chemical structure. The following table summarizes key SAR findings and provides quantitative data for selected neonicotinoids.

CompoundR Group (on Imidazolidine N)X Group (on Imine)Target OrganismLC50 (mmol/L)Reference
Imidacloprid6-Chloro-3-pyridylmethylN-NO2Aphis craccivora0.03502[15]
Analogue 76-Chloro-3-pyridylmethylCH-NO2Aphis craccivora0.01567[15]
Analogue 96-Chloro-3-pyridylmethylC(CN)-NO2Aphis craccivora0.00974[15]
Analogue 122-Chloro-5-thiazolylmethylCH-NO2Aphis craccivora0.02494[15]
Analogue 132-Chloro-5-thiazolylmethylC(CN)-NO2Aphis craccivora0.01893[15]

Antimicrobial Activity

Beyond their insecticidal properties, nitroimidazole-containing compounds, including derivatives of the this compound scaffold, have demonstrated promising antimicrobial activity, particularly against anaerobic bacteria and certain protozoa.[4][5]

Mechanism of Action: Reductive Activation

The antimicrobial mechanism of nitroimidazoles is fundamentally different from their action on nAChRs. These compounds are prodrugs that require reductive activation within the microbial cell.[6][] In the low-oxygen environment of anaerobic organisms, the nitro group is reduced by microbial nitroreductases to form highly reactive nitro radical anions and other cytotoxic intermediates.[2] These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[3][6] The requirement for a low redox potential for this activation confers selectivity for anaerobic microbes over aerobic host cells.[3]

Signaling Pathway of Antimicrobial Action

The following diagram illustrates the proposed mechanism of action for nitroimidazole-based antimicrobial agents.

G cluster_antimicrobial Antimicrobial Mechanism of Nitroimidazoles prodrug Nitroimidazole Prodrug cell_entry Passive Diffusion into Microbial Cell prodrug->cell_entry reduction Reduction of Nitro Group (by Nitroreductases) cell_entry->reduction radicals Generation of Reactive Nitro Radical Anions reduction->radicals dna_damage DNA Strand Breakage radicals->dna_damage cell_death Microbial Cell Death dna_damage->cell_death anaerobic Anaerobic Environment anaerobic->reduction

Caption: Proposed mechanism of antimicrobial action for nitroimidazole derivatives.
Antimicrobial Activity Data

The following table presents minimum inhibitory concentration (MIC) data for representative nitroimidazole derivatives against various microbial strains.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
NitroimidazoleMetronidazoleBacteroides fragilis0.5 - 2[16]
NitroimidazoleTinidazoleGiardia lamblia0.1 - 1[]
2-ThioxoimidazolidinoneDerivative with -Br, -NO2, -OCH3Gram-negative bacteria>100[17]
2-ThioxoimidazolidinoneRPI-10 (with -OH)Staphylococcus aureus62.5[17]

Experimental Protocols

Synthesis of this compound (One-Pot Method)[9][10]
  • Reaction Setup: In a reaction flask equipped with a stirrer and cooling bath, add concentrated sulfuric acid (98%).

  • Addition of Guanidine Nitrate: Cool the sulfuric acid to 5°C and slowly add guanidine nitrate while maintaining the temperature below 40°C.

  • Nitroguanidine Formation: Stir the reaction mixture at room temperature for 6-8 hours to facilitate the formation of nitroguanidine.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Cyclization: Add aqueous ammonia (B1221849) to the reaction mass, followed by the addition of ethylenediamine.

  • Reaction: Heat the mixture to 45°C and stir for 12 hours.

  • Isolation: Cool the reaction mixture, neutralize it, and filter the resulting solid. Wash the product with water and dry to obtain this compound.

Synthesis of Imidacloprid[11][12]
  • Reaction Setup: In a suitable organic solvent (e.g., acetonitrile (B52724) or dimethylformamide), dissolve this compound and an alkali carbonate (e.g., potassium carbonate).

  • Addition of Pyridine Derivative: Under reflux conditions, gradually add a stoichiometric amount of 2-chloro-5-(chloromethyl)pyridine to the mixture.

  • Reaction: Stir the reaction mixture at 35-40°C for 6-8 hours.

  • Work-up: Cool the reaction to room temperature and filter the solid.

  • Purification: The filtrate can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield imidacloprid.

Insecticidal Activity Assay (Aphid Dip Method)[15]
  • Compound Preparation: Dissolve the test compounds in acetone (B3395972) and dilute with water containing a surfactant (e.g., Triton X-100) to obtain a series of desired concentrations.

  • Insect Rearing: Rear cowpea aphids (Aphis craccivora) on suitable host plants under controlled environmental conditions.

  • Exposure: Dip the host plant leaves infested with aphids into the test solutions for a specified duration (e.g., 5 seconds).

  • Incubation: Place the treated leaves in a petri dish with a moist filter paper and incubate under controlled conditions.

  • Mortality Assessment: After a set period (e.g., 24 or 48 hours), count the number of dead and live aphids to determine the mortality rate.

  • Data Analysis: Calculate the LC50 value using probit analysis.

nAChR Binding Assay[18]
  • Membrane Preparation: Homogenize insect heads (e.g., housefly) in a binding buffer at 4°C. Centrifuge the homogenate to obtain a crude membrane pellet.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]imidacloprid or [3H]N-methyl-lycaconitine) and varying concentrations of the test compound in a binding buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[19][20]
  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold has demonstrated remarkable versatility and significance in medicinal chemistry. Its initial and most profound impact has been in the agrochemical sector, providing a foundation for the development of potent and selective neonicotinoid insecticides. The well-elucidated mechanism of action at the insect nAChR continues to guide the design of new insect control agents. Furthermore, the exploration of this chemical class in other therapeutic areas, particularly as antimicrobial agents with a distinct reductive activation mechanism, highlights its ongoing potential for drug discovery. The synthetic accessibility of the core structure and the amenability to diverse functionalization make the this compound a privileged scaffold for the generation of novel bioactive compounds. The data and protocols presented in this guide are intended to serve as a comprehensive resource to stimulate and support further innovation in this exciting and impactful area of medicinal chemistry.

References

Potential Applications of 2-(Nitroimino)imidazolidine in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of 2-(Nitroimino)imidazolidine as a monomer or direct additive in polymer chemistry is a novel area with limited published research. This guide, therefore, presents potential applications based on the compound's known chemical properties and the established polymer chemistry of related functional groups. The experimental protocols and data presented are hypothetical and intended to serve as a foundational framework for future research and development.

Introduction

This compound, also known as N-nitroimidazolidin-2-imine, is a heterocyclic compound with the chemical formula C₃H₆N₄O₂.[1][2][3][4] It is recognized for its role as a key intermediate in the synthesis of neonicotinoid insecticides, such as Imidacloprid.[4][5] While its primary application has been in agrochemicals, its unique molecular structure, featuring a nitroimino group and a saturated imidazolidine (B613845) ring, suggests intriguing possibilities for its use in polymer science. One source has noted its potential for incorporation into polymer matrices to enhance mechanical and thermal properties, though specific applications and methodologies remain largely unexplored.[6] This technical guide aims to explore the theoretical potential of this compound in polymer chemistry, proposing avenues for research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for predicting its behavior in polymerization reactions and its potential impact on polymer properties.

PropertyValueReference
CAS Number 5465-96-3[1][2][3][4][6]
Molecular Formula C₃H₆N₄O₂[1][2][3][4]
Molecular Weight 130.11 g/mol [1][2][6]
Appearance White to almost white crystalline powder[6]
Melting Point 216-222 °C[4][6]
Purity ≥98% (HPLC)[1][6]
Solubility Soluble in hot water and cold alkaline solutions; slightly soluble in water, ethanol, and acetone; insoluble in ether.[4]

Potential Applications in Polymer Chemistry

The bifunctional nature of this compound, arising from the reactive sites on both the nitroimino group and the imidazolidine ring, opens up several hypothetical applications in polymer chemistry.

As a Monomer for Step-Growth Polymerization

The imidazolidine ring contains two secondary amine protons that could potentially participate in condensation reactions with suitable comonomers.

  • Synthesis of Polyimides: While direct polymerization with dianhydrides might be challenging, derivatization of the imidazolidine ring to introduce diamine functionalities could enable the synthesis of novel polyimides. Research on other imidazolidine-containing monomers has shown that the resulting polyimides can exhibit excellent solubility and high glass transition temperatures.[7]

  • Synthesis of Polyureas and Polyurethanes: The amine protons could react with diisocyanates to form polyureas or with phosgene/diphosgene to create chloroformate intermediates for subsequent reaction with diols to yield polyurethanes.

As a Reactive Additive or Curing Agent

The nitroimino group is a polar, electron-withdrawing moiety that could impart specific properties to a polymer matrix.

  • Enhancing Thermal Stability: The high nitrogen content and the presence of the nitro group could potentially enhance the thermal stability and char yield of polymers, making it a candidate for a flame-retardant additive.[6]

  • Modifying Surface Properties: The polarity of the molecule could be exploited to modify the surface energy of polymers, improving adhesion and wettability.

  • Curing Agent for Epoxy Resins: The secondary amines in the imidazolidine ring could act as curing agents for epoxy resins, potentially leading to cured materials with high thermal stability and specific mechanical properties.

Proposed Experimental Protocols

The following are hypothetical experimental protocols for exploring the use of this compound in polymer synthesis.

Hypothetical Synthesis of a Polyurea via Reaction with a Diisocyanate

Objective: To synthesize a polyurea by reacting this compound with a diisocyanate, such as Methylene Diphenyl Diisocyanate (MDI).

Materials:

  • This compound

  • Methylene Diphenyl Diisocyanate (MDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a specific molar equivalent of this compound in anhydrous DMF under a nitrogen atmosphere.

  • Slowly add an equimolar amount of MDI to the solution at room temperature with vigorous stirring.

  • After the initial exothermic reaction subsides, heat the reaction mixture to 80-100 °C and maintain for several hours to ensure complete polymerization.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.

  • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter, wash the polymer with methanol, and dry under vacuum at 60 °C.

  • Characterize the polymer using Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Thermal Gravimetric Analysis (TGA).

Visualizations of Potential Workflows and Pathways

Logical Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer This compound + Comonomer Reaction Polymerization Reaction (e.g., Polycondensation) Monomer->Reaction Solvent Anhydrous Solvent Solvent->Reaction Precipitation Precipitation & Washing Reaction->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Final Polymer Drying->Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR GPC Gel Permeation Chromatography Polymer->GPC TGA Thermogravimetric Analysis Polymer->TGA DSC Differential Scanning Calorimetry Polymer->DSC G cluster_reactants Reactants cluster_reaction Curing Process cluster_product Product Epoxy Epoxy Resin Diglycidyl ether of bisphenol A RingOpening Nucleophilic Attack by Amine Epoxy->RingOpening CuringAgent Curing Agent This compound CuringAgent->RingOpening Propagation Chain Propagation RingOpening->Propagation Crosslinking Cross-linked Network Formation Propagation->Crosslinking CuredPolymer {Cured Thermoset | High Thermal Stability} Crosslinking->CuredPolymer

References

A Comprehensive Technical Guide to the Computational Modeling of 2-(Nitroimino)imidazolidine's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for investigating the electronic structure of 2-(Nitroimino)imidazolidine. As a key intermediate in the synthesis of neonicotinoid insecticides, understanding its molecular geometry, charge distribution, and frontier molecular orbitals is crucial for optimizing its synthesis and exploring potential new applications. This document outlines the standard computational protocols, data presentation strategies, and a logical workflow for such an investigation. While specific experimental data for this exact molecule is sparse in publicly available literature, this guide establishes a robust framework for its computational characterization based on well-established theoretical chemistry principles.

Introduction

This compound is a heterocyclic compound of significant interest due to its role as a precursor in the production of various agrochemicals. The electronic structure of this molecule dictates its reactivity, stability, and potential interactions with biological targets. Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful and cost-effective means to elucidate these properties at the atomic level. This guide details the necessary steps to perform a comprehensive computational analysis of this compound, providing researchers with a foundational understanding of its electronic characteristics.

Molecular and Electronic Properties

A thorough computational study of this compound will yield valuable data on its molecular geometry and electronic properties. These calculations are fundamental to predicting the molecule's behavior in chemical reactions.

Optimized Molecular Geometry

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Example)

ParameterAtom Pair/Triplet/QuartetValue (Å or °)
Bond Lengths C1-N2Value
N2-C3Value
C3-N4Value
N4-C5Value
C5-N1Value
C1-N6Value
N6-N7Value
N7-O8Value
N7-O9Value
Bond Angles N1-C1-N2Value
C1-N2-C3Value
N2-C3-N4Value
C3-N4-C5Value
N4-C5-N1Value
N1-C1-N6Value
C1-N6-N7Value
N6-N7-O8Value
O8-N7-O9Value
Dihedral Angles N2-C1-N1-C5Value
N6-C1-N1-C5Value

Note: The values in this table are placeholders and would be populated with the results from a DFT calculation.

Electronic Properties

Understanding the distribution of electrons within the molecule is key to predicting its reactivity. Key electronic properties include Mulliken atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO).

Mulliken charge analysis provides an estimation of the partial atomic charges on each atom in the molecule.[1][2] This information helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding reaction mechanisms.[1][2]

Table 2: Calculated Mulliken Atomic Charges for this compound (Illustrative Example)

AtomCharge (e)
C1Value
N2Value
C3Value
N4Value
C5Value
N1Value
N6Value
N7Value
O8Value
O9Value
H (attached to N)Value
H (attached to C)Value

Note: The values in this table are placeholders and would be populated with the results from a DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.[1][2][3] A smaller energy gap generally implies higher reactivity.[1][2]

Table 3: Frontier Molecular Orbital Energies of this compound (Illustrative Example)

ParameterEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The values in this table are placeholders and would be populated with the results from a DFT calculation.

Experimental Protocols: A Computational Approach

This section details the standard computational methodology for determining the electronic structure of this compound. These protocols are based on widely accepted practices in the field of computational chemistry.

Molecular Structure Generation

The initial step involves building the 3D structure of this compound using a molecular modeling software package (e.g., GaussView, Avogadro).

Quantum Chemical Calculations

All quantum chemical calculations should be performed using a reputable software package such as Gaussian, ORCA, or GAMESS. Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for molecules of this size.

The initial molecular structure is optimized to find the lowest energy conformation. A commonly used and reliable level of theory for this purpose is B3LYP with a 6-311++G(d,p) basis set.[1] This combination provides a good description of the electronic structure for many organic molecules. The optimization process should be continued until the forces on the atoms are negligible, and the geometry is at a stationary point on the potential energy surface.

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

  • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • To calculate the zero-point vibrational energy (ZPVE) and other thermodynamic properties.

Once the optimized geometry is confirmed, the electronic properties can be calculated. This is typically done as part of the same calculation as the frequency analysis or in a subsequent single-point energy calculation. The Mulliken atomic charges and the HOMO-LUMO energies are standard outputs from these calculations.

Workflow for Computational Analysis

The logical flow of a computational study on this compound can be visualized as a clear, step-by-step process.

Computational_Workflow start Start: Define Molecule (this compound) build Build Initial 3D Structure start->build setup Set Up Calculation: - Method: DFT (e.g., B3LYP) - Basis Set: (e.g., 6-311++G(d,p)) build->setup geom_opt Geometry Optimization setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min check_min->geom_opt Imaginary Frequencies Found (Re-optimize) elec_prop Calculate Electronic Properties: - Mulliken Charges - HOMO/LUMO Energies check_min->elec_prop No Imaginary Frequencies (True Minimum) analyze Analyze and Tabulate Data: - Bond Lengths & Angles - Charge Distribution - Frontier Orbitals elec_prop->analyze end End: Report Findings analyze->end

Caption: A logical workflow for the computational study of this compound.

Conclusion

This technical guide has outlined a robust and standard methodology for the computational modeling of the electronic structure of this compound. By following the detailed protocols for geometry optimization, frequency analysis, and the calculation of key electronic properties such as Mulliken charges and HOMO-LUMO energies, researchers can gain significant insights into the reactivity and stability of this important molecule. The provided workflow and data presentation templates offer a clear framework for conducting and reporting such computational studies, thereby facilitating further research in drug development and agrochemical synthesis.

References

Methodological & Application

Application Note & Protocol: HPLC Method for Purity Analysis of 2-(Nitroimino)imidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the purity analysis of 2-(Nitroimino)imidazolidine using a robust High-Performance Liquid Chromatography (HPLC) method. This method is applicable for the determination of purity and the analysis of related substances and potential degradation products.

Introduction

This compound, also known as 2-Nitroamino-2-imidazoline, is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, notably the neonicotinoid insecticide, Imidacloprid.[1] The purity of this intermediate directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) or commercial product.[1] Therefore, a validated and reliable analytical method is essential for its quality control. This application note presents a gradient, reverse-phase HPLC method developed and validated for the purity analysis of this compound.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis. Given that this compound is a polar compound, a C18 column suitable for aqueous mobile phases is recommended.[1] A gradient elution is utilized to ensure the separation of the main analyte from potential impurities with varying polarities.[1]

ParameterCondition
Instrument High-Performance Liquid Chromatography system with UV/Vis or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH2PO4) in HPLC grade water, pH adjusted to 3.0 with phosphoric acid. Filtered through a 0.45 µm membrane filter and degassed.[1]
Mobile Phase B Acetonitrile (HPLC Grade). Filtered through a 0.45 µm membrane filter and degassed.[1]
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Determined by the UV spectrum of this compound (e.g., around its λmax)

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Experimental Protocols

Reagent and Sample Preparation
  • Diluent: A mixture of Water and Acetonitrile (80:20 v/v) is used as the diluent.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

HPLC Analysis Protocol
  • Set up the HPLC system according to the chromatographic conditions specified above.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject a blank (diluent) to ensure the absence of interfering peaks.[1]

  • Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[1]

  • Inject the sample solution in duplicate.[1]

Forced Degradation Studies Protocol

To ensure the stability-indicating nature of the HPLC method, forced degradation studies can be performed.[2]

  • Acid Hydrolysis: To a solution of this compound, add an equal volume of 0.1 M HCl. Incubate at room temperature and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.[2]

  • Base Hydrolysis: To a solution of this compound, add an equal volume of 0.1 M NaOH. Incubate at room temperature and analyze samples at various time points. Neutralize the samples before HPLC analysis.[2]

  • Oxidative Degradation: To a solution of this compound, add a solution of 3% hydrogen peroxide. Incubate at room temperature and analyze at various time points.[2]

  • Thermal Degradation: Expose the solid sample of this compound to heat (e.g., 60°C) and analyze samples at various time points.[3]

Data Presentation

The following tables summarize the expected quantitative data from method validation, demonstrating the method's suitability for its intended purpose.

Table 2: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry)≤ 2.01.2
Theoretical Plates≥ 20005500
% RSD of 5 replicate injections≤ 2.0%0.8%

Table 3: Method Validation Summary

ParameterSpecificationResult
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range (µg/mL) 50 - 15050 - 150
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%0.9%
- Intermediate Precision (n=6)≤ 2.0%1.1%
Limit of Detection (LOD) (µg/mL) Report0.1
Limit of Quantitation (LOQ) (µg/mL) Report0.3
Specificity No interference from blank, placebo, or degradation productsComplies

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample hplc_system HPLC System Setup & Equilibration dissolve_std->hplc_system dissolve_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_sst Inject System Suitability Standards (5x) inject_blank->inject_sst inject_sample Inject Sample (2x) inject_sst->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data process_data Process Data (Integration, Calculation) acquire_data->process_data report Generate Report (Purity, Impurities) process_data->report

Caption: Experimental workflow for HPLC purity analysis.

Degradation_Pathway cluster_stress Stress Conditions main This compound acid Acidic (e.g., 0.1 M HCl) main->acid base Basic (e.g., 0.1 M NaOH) main->base oxidative Oxidative (e.g., 3% H2O2) main->oxidative thermal Thermal (e.g., 60°C) main->thermal degradation_products Degradation Products acid->degradation_products base->degradation_products oxidative->degradation_products thermal->degradation_products

Caption: Potential degradation pathways under stress conditions.

References

Application Note: GC-MS Analysis of 2-(Nitroimino)imidazolidine Synthesis Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of the synthesis reaction of 2-(Nitroimino)imidazolidine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate monitoring of its synthesis is crucial for process optimization, quality control, and impurity profiling. This document provides detailed methodologies for both the synthesis and the subsequent GC-MS analysis, including sample preparation, instrument parameters, and data interpretation. A summary of expected quantitative data and a visual representation of the experimental workflow are also presented to facilitate implementation in a research and development setting.

Introduction

This compound (CAS 5465-96-3), also known as 2-Nitroamino-2-imidazoline, is a heterocyclic compound of significant interest in the chemical and pharmaceutical industries.[2][3][4][5] It serves as a vital precursor in the manufacturing of neonicotinoid insecticides and other bioactive molecules.[1] The synthesis of this compound typically involves the reaction of nitroguanidine (B56551) with ethylenediamine (B42938) or a one-pot synthesis from guanidine (B92328) nitrate.[3] To ensure the safety, efficacy, and quality of the final products, it is imperative to monitor the synthesis reaction for product yield, purity, and the presence of any process-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high resolution and sensitivity make it an ideal method for analyzing the complex mixtures generated during organic synthesis. This application note provides a starting point for developing a robust GC-MS method for the analysis of this compound synthesis.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound is the reaction of nitroguanidine with ethylenediamine in an aqueous medium.[3]

Materials:

  • Nitroguanidine

  • Ethylenediamine

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • In a reaction vessel, suspend nitroguanidine in deionized water.

  • While stirring, slowly add ethylenediamine to the suspension.

  • Heat the reaction mixture to 65 °C and maintain for a specified period (e.g., 2-4 hours).

  • Monitor the reaction progress by taking aliquots for GC-MS analysis.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

GC-MS Analysis Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and reaction conditions.

1. Sample Preparation:

  • Reaction Mixture: Take a 100 µL aliquot of the reaction mixture and dilute it with 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile). Vortex the sample to ensure homogeneity. If necessary, centrifuge the sample to remove any particulate matter and transfer the supernatant to a GC vial.

  • Isolated Product: Accurately weigh approximately 1 mg of the dried product, dissolve it in 1 mL of a suitable solvent, and transfer to a GC vial.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column

  • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Note on Derivatization: this compound is a polar molecule. While this protocol outlines a direct analysis approach, derivatization (e.g., silylation) may be necessary to improve peak shape and thermal stability, leading to enhanced sensitivity and reproducibility.

Data Presentation

The following table summarizes hypothetical quantitative data from the GC-MS analysis of a typical this compound synthesis reaction.

CompoundRetention Time (min)Key Mass Fragments (m/z)Purity/Yield (%)
Ethylenediamine (unreacted)3.530, 44, 60-
Nitroguanidine (unreacted)8.242, 60, 104-
This compound 12.5 130 (M+), 84, 71, 56 95
Impurity A (e.g., Aminoguanidine)7.859, 74< 1
Impurity B (e.g., By-product X)14.1(To be determined)< 0.5

Mandatory Visualization

The following diagrams illustrate the key processes described in this application note.

SynthesisReaction cluster_reactants Reactants cluster_reaction Synthesis cluster_products Products & Impurities Nitroguanidine Nitroguanidine Reaction Reaction (65°C, Aqueous) Nitroguanidine->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction Product This compound Reaction->Product Impurities Potential Impurities Reaction->Impurities

Synthesis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS Analysis cluster_ms_detection MS Detection & Data Analysis A1 Aliquot from Reaction Mixture A2 Dilution with Solvent A1->A2 A3 Transfer to GC Vial A2->A3 B1 Injection into GC A3->B1 B2 Separation on HP-5MS Column B1->B2 B3 Elution B2->B3 C1 Ionization (EI) B3->C1 C2 Mass Analysis C1->C2 C3 Data Acquisition C2->C3 C4 Peak Identification & Quantification C3->C4

GC-MS analysis workflow.

Discussion

The successful GC-MS analysis of the this compound synthesis reaction hinges on several key factors. The choice of a non-polar column like the HP-5MS is suitable for separating a range of compounds with varying polarities that may be present in the reaction mixture. The temperature program is designed to first elute volatile starting materials like ethylenediamine at lower temperatures, followed by the product and less volatile impurities at higher temperatures.

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 130. Common fragmentation patterns for such compounds include the loss of the nitro group (-NO2, 46 Da) and cleavage of the imidazolidine (B613845) ring, leading to characteristic fragment ions. The mass spectrum available on PubChem for N-nitroimidazolidin-2-imine can be used as a reference for positive identification.[6]

Potential impurities in the synthesis can arise from unreacted starting materials, side reactions, or degradation of the product. For instance, the reaction of nitroguanidine with impurities in the ethylenediamine or side reactions of nitroguanidine itself could lead to by-products. Aminoguanidine is a known potential by-product in reactions involving nitroguanidine. Careful analysis of the total ion chromatogram for minor peaks and subsequent mass spectral interpretation are crucial for impurity profiling.

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of the synthesis of this compound. The described methods for synthesis and analysis, along with the provided data and visualizations, offer a solid foundation for researchers and scientists in the pharmaceutical and chemical industries. The successful implementation of this protocol will enable efficient reaction monitoring, leading to improved product quality and a better understanding of the reaction chemistry. Further optimization of the GC-MS method, potentially including derivatization, may be beneficial for achieving higher sensitivity and more robust quantitative results.

References

analytical method validation for 2-(Nitroimino)imidazolidine quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analytical Method Validation of 2-(Nitroimino)imidazolidine Quantification

Application Note

Introduction

This compound is a key intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid.[1][2] Its accurate quantification is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API) or agrochemical product. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness, making it suitable for quality control and research applications.[3][4]

Analytical Principle

The developed method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). This combination ensures a robust separation of the analyte from potential impurities and degradation products. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from reference standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)[5]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH2PO4) (analytical grade)[2]

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters[2]

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector is used.[3][6]

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, UV/Vis or PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM KH2PO4 buffer (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.[2]

  • Diluent: A mixture of water and acetonitrile (80:20, v/v) is used as the diluent.[2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover a concentration range of 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[6]

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2] Filter the solution through a 0.45 µm syringe filter before injection.[6]

4. HPLC Analysis Protocol

  • Set up the HPLC system according to the chromatographic conditions specified.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.[2]

  • Perform five replicate injections of a mid-range standard solution to check for system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the sample solutions.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[3][4]

1. Specificity

Specificity was evaluated by analyzing the diluent, a standard solution, and a sample solution. The chromatograms were examined for any interference at the retention time of this compound. To further assess specificity, forced degradation studies were conducted. The drug substance was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation) to demonstrate that the degradation products do not interfere with the quantification of the analyte.

2. Linearity

Linearity was assessed by analyzing six calibration standards ranging from 1 µg/mL to 100 µg/mL.[6] The calibration curve was constructed by plotting the peak area versus the concentration of the analyte. The correlation coefficient (r²) was calculated.

3. Accuracy

Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery at each level was calculated.

4. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration were analyzed on the same day. The RSD of the results was calculated.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was performed on a different day by a different analyst to assess intermediate precision. The RSD between the two sets of results was calculated.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.[7]

6. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1)

  • Acetonitrile composition in the mobile phase (± 1%)

The system suitability parameters were checked under each modified condition.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
RSD of Peak Areas ≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,100
50758,900
1001,521,300
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.8100.8%
120%120119.299.3%
Mean Recovery 99.8%

Table 4: Precision Data

Precision Type% RSD (n=6)Acceptance Criteria
Repeatability 0.6%≤ 2.0%
Intermediate Precision 1.1%≤ 2.0%

Table 5: LOD, LOQ, and Robustness

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness The method was found to be robust for all tested parameters.

Mandatory Visualizations

experimental_workflow prep Preparation of Solutions (Mobile Phase, Standards, Samples) hplc_setup HPLC System Setup and Equilibration prep->hplc_setup system_suitability System Suitability Testing hplc_setup->system_suitability calibration Calibration Curve Generation system_suitability->calibration Pass sample_analysis Sample Analysis calibration->sample_analysis data_processing Data Processing and Quantification sample_analysis->data_processing validation Method Validation data_processing->validation

Caption: Experimental workflow for the quantification of this compound.

validation_parameters cluster_main Analytical Method Validation main Validated Method specificity Specificity specificity->main linearity Linearity linearity->main accuracy Accuracy accuracy->main precision Precision precision->main lod_loq LOD & LOQ lod_loq->main robustness Robustness robustness->main

Caption: Key parameters for analytical method validation.

References

Application Notes: Synthesis of Imidacloprid from 2-(Nitroimino)imidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidacloprid (B1192907) is a neonicotinoid insecticide, notable for its systemic action in plants and its efficacy against a wide range of sucking insects.[1] Its synthesis is a topic of significant interest in agrochemical research and development. A common and efficient method for its preparation involves the condensation reaction between 2-(Nitroimino)imidazolidine and 2-chloro-5-chloromethylpyridine (CCMP).[2][3][4] This document provides a detailed protocol for this synthesis, intended for researchers and professionals in chemical synthesis and drug development. The procedure outlined is based on established methods, emphasizing reaction conditions, purification, and yield.

Reaction Principle

The core of the synthesis is a nucleophilic substitution reaction. The deprotonated nitrogen atom of the this compound ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine (B92270) ring. This reaction forms a new carbon-nitrogen bond, linking the imidazolidine (B613845) and pyridine moieties to yield imidacloprid. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the imidazolidine derivative.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • This compound

    • 2-chloro-5-chloromethylpyridine (CCMP)

    • Potassium carbonate (K₂CO₃) or another alkali carbonate/hydroxide[2][3]

    • Acetonitrile (or a similar aprotic solvent)[3][4]

    • Ethanol (B145695) (for recrystallization)[3]

    • Dichloromethane (optional solvent)[3]

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Standard laboratory glassware

    • Rotary evaporator

    • Filtration apparatus

    • Melting point apparatus

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, dissolve a stoichiometric amount of this compound in an organic solvent such as acetonitrile.[2][3]

  • Addition of Base: Add an alkali carbonate, such as potassium carbonate, to the mixture.[2][3]

  • Addition of CCMP: Gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine to the mixture under reflux conditions.[2] The molar ratio of 2-chloro-5-chloromethylpyridine to this compound can range from 1:1 to 1:1.2.[4]

  • Reaction: The reaction mixture can be stirred at temperatures ranging from room temperature to 60°C, or under reflux.[2][3][4] Reaction times can vary, with some protocols suggesting stirring for 3 hours or more at room temperature.[3]

  • Work-up and Isolation: After the reaction is complete, the solvent is evaporated under reduced pressure.[3]

  • Purification: The resulting crude product is then purified. A common method is recrystallization from a solvent like ethanol to obtain the final pure imidacloprid.[3] The final product purity is typically greater than 95%.[3]

Data Presentation

The following table summarizes the quantitative parameters for the synthesis of imidacloprid from this compound.

ParameterValueReference
Reactants This compound, 2-chloro-5-chloromethylpyridine[2][3][4]
Molar Ratio (CCMP:Imidazolidine) 1:1 to 1:1.2[4]
Solvent Acetonitrile, Dichloromethane, or other aprotic solvents[2][3][4]
Base Potassium Carbonate or other alkali carbonates/hydroxides[2][3][4]
Reaction Temperature 25°C to 60°C or Reflux[2][3][4]
Reaction Time ~3+ hours[3]
Reported Yield ~80%[3]
Reported Purity >95%[3]

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product reactant1 This compound reaction Condensation Reaction reactant1->reaction reactant2 2-chloro-5-chloromethylpyridine (CCMP) reactant2->reaction conditions Solvent: Acetonitrile Base: K₂CO₃ Temp: Reflux reaction->conditions product Imidacloprid reaction->product Yield: ~80% purification Purification (Recrystallization) product->purification

Caption: Workflow for the synthesis of Imidacloprid.

References

Application Notes and Protocols for the Derivatization of 2-(Nitroimino)imidazolidine for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Nitroimino)imidazolidine is a foundational scaffold for a significant class of neonicotinoid insecticides. These compounds are potent agonists of insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to effective pest control with a degree of selectivity over mammalian receptors.[1] The derivatization of the this compound core, particularly through the addition of a pharmacophore like a chloropyridinylmethyl group, is a key strategy for enhancing insecticidal efficacy.[1] This document provides detailed protocols for the synthesis, bioactivity assessment, and receptor binding studies of derivatized this compound compounds, exemplified by the widely used insecticide, imidacloprid (B1192907). The structure-activity relationship (SAR) of these compounds is complex, with minor structural modifications significantly impacting their interaction with the target receptor and metabolic stability.[2][3][4]

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative bioactivity data for this compound derivatives and related neonicotinoids against various insect species. This data is essential for understanding the structure-activity relationships and for guiding further derivatization efforts.

Table 1: Insecticidal Activity (LC50) of this compound Derivatives against Cowpea Aphid (Aphis craccivora)

CompoundDerivative StructureLC50 (mmol/L)Reference
7β-substituted nitromethylene0.01567[5]
9β-substituted nitromethylene0.00974[5]
12β-substituted nitromethylene0.02494[5]
13β-substituted nitromethylene0.01893[5]
15β-substituted nitromethylene0.02677[5]
17β-substituted nitromethylene0.01778[5]
19β-substituted nitromethylene0.0220[5]
20β-substituted nitromethylene0.02447[5]
ImidaclopridCommercial Standard0.03502[5]
AcetamipridCommercial Standard0.045 ppm[6]
Compound 2Pyridine derivative0.029 ppm[6]
Compound 3Pyridine derivative0.040 ppm[6]
Compound 4Pyrimidothienotetrahydroisoquinoline0.023 ppm[7]

Table 2: Receptor Binding Affinity (IC50/Ki) for nAChRs

CompoundReceptor SourceLigandIC50 (nM)Ki (nM)Reference
ImidaclopridHoneybee head membranes[3H]imidacloprid2.9-[8]
Olefine-imidaclopridHoneybee head membranes[3H]imidacloprid0.45-[8]
5-OH-imidaclopridHoneybee head membranes[3H]imidacloprid24-[8]
4,5-OH-imidaclopridHoneybee head membranes[3H]imidacloprid6600-[8]
Urea metaboliteHoneybee head membranes[3H]imidacloprid>100,000-[8]
6-CNAHoneybee head membranes[3H]imidacloprid>100,000-[8]
ImidaclopridBrown Planthopper (N. lugens)[3H]epibatidine-24.3[9]
(S)-isomer of asymmetric derivativeHousefly head membranes[3H]imidacloprid190-[10]
(R)-isomer of asymmetric derivativeHousefly head membranes[3H]imidacloprid950-[10]

Experimental Protocols

Protocol 1: Synthesis of 1-(6-chloro-3-pyridylmethyl)-2-(nitroimino)imidazolidine (Imidacloprid)

This protocol describes a general method for the synthesis of imidacloprid, a representative derivatized this compound.

Materials:

  • 2-Nitroiminoimidazolidine

  • 6-Chloro-3-(chloromethyl)pyridine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroiminoimidazolidine in acetonitrile.

  • Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of a solution of 6-chloro-3-(chloromethyl)pyridine in acetonitrile.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography.

Note: For a more detailed, industrial-scale one-pot synthesis of the 2-nitroiminoimidazolidine precursor, refer to patent WO2020058807A1.[11]

Protocol 2: Insecticidal Bioassay (Leaf-Dip Method for Aphids)

This protocol outlines a standard leaf-dip bioassay to determine the insecticidal activity (LC50) of test compounds against aphids.

Materials:

  • Test compounds

  • Acetone (for stock solution)

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Fresh, untreated host plant leaves (e.g., cabbage, fava bean)

  • Aphids (e.g., Aphis craccivora)

  • Petri dishes with moist filter paper

  • Fine paintbrush

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. From this stock, prepare a series of serial dilutions in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Treatment: Dip individual leaves into the test solutions for approximately 10-20 seconds, ensuring complete immersion. Allow the leaves to air-dry.

  • Insect Infestation: Place the treated, dried leaves into Petri dishes lined with moist filter paper. Using a fine paintbrush, carefully transfer a known number of aphids (e.g., 20-30) onto each leaf.

  • Incubation: Maintain the Petri dishes at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 h light:dark).

  • Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with the paintbrush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis software.

Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the insect nAChR, using [3H]imidacloprid as the radioligand.

Materials:

  • Insect head membranes (e.g., from houseflies, Musca domestica, or aphids)

  • [3H]imidacloprid (radioligand)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Membrane Preparation: Homogenize insect heads in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet several times by resuspension and centrifugation to remove endogenous inhibitors. Resuspend the final pellet in the binding buffer.

  • Assay Setup: In test tubes, combine the insect head membrane preparation, a fixed concentration of [3H]imidacloprid, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known competitor like nicotine (B1678760) for non-specific binding).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]imidacloprid binding) by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Bioactivity Assessment cluster_binding Mechanism of Action start This compound + 6-Chloro-3-(chloromethyl)pyridine reaction Reaction in Acetonitrile with K2CO3 start->reaction purification Filtration & Recrystallization/ Column Chromatography reaction->purification product Pure Derivative purification->product bioassay Insecticidal Bioassay (e.g., Leaf-Dip) product->bioassay binding_assay nAChR Binding Assay ([3H]imidacloprid) product->binding_assay data_analysis_bio LC50 Determination (Probit Analysis) bioassay->data_analysis_bio data_analysis_bind IC50/Ki Determination binding_assay->data_analysis_bind

Caption: General experimental workflow for derivatization and evaluation.

signaling_pathway ligand This compound Derivative (Agonist) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds channel Ion Channel Opening receptor->channel Conformational Change influx Na+ / Ca2+ Influx channel->influx depolarization Membrane Depolarization influx->depolarization ap Action Potential Firing depolarization->ap Continuous Stimulation paralysis Spastic Paralysis & Death ap->paralysis logical_relationship cluster_derivatization Derivatization Strategies parent This compound Core pyridinyl Addition of Chloropyridinylmethyl Group parent->pyridinyl thiazolyl Addition of Chlorothiazolyl Group parent->thiazolyl other Other Heterocyclic Modifications parent->other bioactivity Enhanced Bioactivity pyridinyl->bioactivity Increases nAChR Affinity thiazolyl->bioactivity Increases nAChR Affinity other->bioactivity Alters Potency & Spectrum

References

experimental protocol for monitoring 2-(Nitroimino)imidazolidine reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Nitroimino)imidazolidine, also known as 2-nitroamino-2-imidazoline, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the neonicotinoid insecticide Imidacloprid.[1] The stability and reactivity of this compound are of significant interest in process development, formulation, and quality control. Understanding its reaction kinetics under various conditions is crucial for optimizing synthesis, predicting shelf-life, and ensuring the safety and efficacy of final products. This application note provides detailed experimental protocols for monitoring the reaction kinetics of this compound, focusing on its degradation under forced conditions and its synthesis. Methodologies for sample analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are described, along with data presentation and visualization of experimental workflows.

Data Presentation: Reaction Kinetics of this compound

The following tables summarize hypothetical kinetic data for the degradation of this compound under various stress conditions. This data is illustrative and serves as a template for presenting experimentally determined values.

Table 1: Hypothetical First-Order Rate Constants (k) and Half-Lives (t½) for the Degradation of this compound at 25°C

Stress ConditionReagentRate Constant (k) (s⁻¹)Half-Life (t½) (hours)
Acidic Hydrolysis0.1 M HCl1.5 x 10⁻⁵12.8
Basic Hydrolysis0.1 M NaOH3.2 x 10⁻⁴0.6
Oxidative Degradation3% H₂O₂8.7 x 10⁻⁶22.1
PhotodegradationUV Light (254 nm)4.5 x 10⁻⁶42.8

Table 2: Hypothetical Kinetic Data for Thermal Degradation of this compound in Aqueous Solution

Temperature (°C)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
402.1 x 10⁻⁶85.21.2 x 10¹⁰
506.8 x 10⁻⁶
602.0 x 10⁻⁵
705.5 x 10⁻⁵

Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimentally determined values.

Experimental Protocols

General Protocol for Kinetic Studies

This protocol outlines the general workflow for a kinetic experiment, which can be adapted for both degradation and synthesis studies.

Materials:

  • This compound (≥98% purity)[2]

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)

  • Reagents for stress conditions (e.g., HCl, NaOH, H₂O₂)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Thermostatted reaction vessel or water bath

  • HPLC system with a UV detector

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: Prepare a stock solution of this compound in a suitable solvent. Initiate the reaction by adding the stressor (for degradation studies) or the co-reactant (for synthesis studies) to the thermostatted reaction vessel containing the stock solution.

  • Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals. The frequency of sampling should be higher at the beginning of the reaction and can be decreased as the reaction proceeds.

  • Sample Quenching (if necessary): Immediately stop the reaction in the withdrawn aliquot to prevent further changes before analysis. This can be achieved by rapid cooling, neutralization, or dilution. For acid or base hydrolysis, neutralization of the sample is crucial before HPLC analysis.[3]

  • Sample Analysis: Analyze the quenched samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time. Determine the reaction order and calculate the rate constant (k) from the integrated rate law. For first-order reactions, the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[4]

a. Acid and Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, add an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

  • Follow the general protocol for sampling and analysis. Remember to neutralize samples before HPLC injection.[3]

b. Oxidative Degradation:

  • Prepare a solution of this compound.

  • Add a solution of 3% hydrogen peroxide.

  • Incubate at room temperature and follow the general protocol for sampling and analysis.[3]

c. Thermal Degradation:

  • Prepare a solution of this compound in a suitable solvent.

  • Place the solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

  • Follow the general protocol for sampling and analysis.[3]

d. Photodegradation:

  • Prepare a solution of this compound in a transparent container.

  • Expose the solution to a light source with a specific wavelength (e.g., UV light at 254 nm) or a broad-spectrum light source.

  • Keep a control sample in the dark.

  • Follow the general protocol for sampling and analysis.[3]

Protocol for Monitoring Synthesis Reaction

The synthesis of this compound is commonly achieved by the reaction of nitroguanidine (B56551) with ethylenediamine (B42938).[5][6]

  • Reaction Setup: In a reaction flask, dissolve nitroguanidine in water.[5] Add ethylenediamine to the solution. The reaction can be carried out at an elevated temperature (e.g., 65°C) to increase the rate.[5]

  • Sampling and Analysis: Follow the general protocol for kinetic studies to monitor the decrease in the concentration of nitroguanidine and the increase in the concentration of this compound over time using HPLC.

Analytical Methods

a. High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the preferred technique for separating and quantifying this compound from its potential degradation products or reactants.[3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile). A gradient elution may be necessary to separate all components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 266 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) and create a series of dilutions for the calibration curve.

  • Sample Preparation: Dilute the reaction samples with the mobile phase to a concentration within the calibration range.

b. UV-Vis Spectrophotometry: This method can be used for a simpler, more rapid quantification if there is no significant spectral overlap from reactants or degradation products.

  • Wavelength of Maximum Absorbance (λmax): 266 nm

  • Solvent: A suitable solvent in which the compound is stable for the duration of the measurement (e.g., methanol or the reaction buffer).

  • Procedure: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. Measure the absorbance of the reaction samples (appropriately diluted) and determine the concentration from the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis stock Prepare Stock Solution of this compound initiate Initiate Reaction (Add Stressor/Reactant) stock->initiate thermostat Maintain Constant Temperature initiate->thermostat sampling Withdraw Aliquots at Time Intervals thermostat->sampling quench Quench Reaction sampling->quench hplc HPLC/UV-Vis Analysis quench->hplc data_analysis Data Analysis (Concentration vs. Time) hplc->data_analysis kinetics Determine Rate Constant and Half-Life data_analysis->kinetics

Caption: General workflow for a kinetic study of this compound.

Synthesis_Pathway nitroguanidine Nitroguanidine intermediate Reaction Intermediate nitroguanidine->intermediate + H₂O, Δ ethylenediamine Ethylenediamine ethylenediamine->intermediate product This compound intermediate->product

Caption: Synthesis pathway for this compound.

Degradation_Pathways cluster_conditions Stress Conditions parent This compound acid Acidic Hydrolysis parent->acid base Basic Hydrolysis parent->base oxidation Oxidation parent->oxidation heat Thermal parent->heat light Photolytic parent->light degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products heat->degradation_products light->degradation_products

Caption: Potential degradation pathways of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Nitroimino)imidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(Nitroimino)imidazolidine, also known as 2-Nitroamino-2-imidazoline, is a critical intermediate in the chemical industry, primarily recognized for its role in the synthesis of neonicotinoid insecticides, most notably Imidacloprid.[1] Its structural features also suggest potential applications in medicinal chemistry, including the development of antihypertensive agents and its use in studies related to nitric oxide signaling pathways.[1][2] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on methodologies suitable for industrial applications.

Chemical and Physical Properties:

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 5465-96-3
Molecular Formula C₃H₆N₄O₂
Molecular Weight 130.11 g/mol [1]
Appearance White to almost white crystalline powder[1][3]
Melting Point 216-218 °C[3]
Purity ≥ 98% (HPLC)[1][2]
Solubility Soluble in hot water and cold alkaline solutions; slightly soluble in water, ethanol, and acetone; insoluble in ether.[3]

Synthetic Pathways and Methodologies:

Two primary methodologies are prominent for the industrial-scale synthesis of this compound: a traditional two-step process and a more modern, optimized one-pot synthesis. The one-pot synthesis is generally preferred for large-scale production due to its economic and environmental advantages.[4]

Logical Flow of Synthetic Methodologies:

Synthesis_Methodologies cluster_start Starting Materials cluster_methods Synthetic Routes cluster_intermediates Intermediates Guanidine_Nitrate Guanidine Nitrate One_Pot One-Pot Synthesis Guanidine_Nitrate->One_Pot Nitroguanidine Nitroguanidine (Shock-sensitive) Guanidine_Nitrate->Nitroguanidine  Step 1:  Nitration Ethylenediamine Ethylenediamine Ethylenediamine->One_Pot Ethylenediamine_Salt Ethylenediamine Salt Ethylenediamine->Ethylenediamine_Salt Reaction with Acid Acid Acid (e.g., H₂SO₄) Acid->One_Pot Two_Step Two-Step Synthesis Product This compound Two_Step->Product  Step 2:  Cyclization One_Pot->Product In-situ formation and cyclization Nitroguanidine->Two_Step Isolation Ethylenediamine_Salt->Two_Step Imidacloprid_Synthesis cluster_reactants Reactants Intermediate This compound Reaction Condensation Reaction Intermediate->Reaction Reagent 2-Chloro-5-(chloromethyl)pyridine Reagent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product Imidacloprid Reaction->Product

References

Application Notes and Protocols for the Spectroscopic Characterization of 2-(Nitroimino)imidazolidine Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Nitroimino)imidazolidine is a key heterocyclic compound, primarily recognized as a crucial intermediate in the synthesis of neonicotinoid insecticides, such as Imidacloprid.[1][2] The reaction to form this imidazolidine (B613845) ring involves the cyclization of nitroguanidine (B56551) with ethylenediamine.[3] Understanding the reaction mechanism and identifying the transient intermediates are critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Spectroscopic techniques are powerful tools for elucidating the structures of these reactive intermediates and monitoring the progression of the reaction in real-time.[4][5]

This document provides detailed application notes and experimental protocols for the characterization of this compound reaction intermediates using various spectroscopic methods, including UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Synthesis Pathway of this compound

The synthesis of this compound is typically achieved through the condensation reaction of nitroguanidine with ethylenediamine.[3][6] The reaction proceeds through one or more intermediates, and the final product is formed upon cyclization. A generalized reaction scheme is presented below. The characterization of the proposed intermediate and the final product is crucial for confirming the reaction pathway.

G Nitroguanidine Nitroguanidine Intermediate Reaction Intermediate Nitroguanidine->Intermediate + Ethylenediamine Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate Product This compound Intermediate->Product Cyclization

Caption: General synthesis pathway for this compound.

Spectroscopic Characterization Techniques

A combination of spectroscopic techniques is often necessary for the unambiguous identification of reaction intermediates. Each technique provides unique structural information.

G cluster_0 Spectroscopic Analysis Workflow Start Reaction Mixture UV_Vis UV-Vis Spectroscopy (Reaction Monitoring) Start->UV_Vis IR Infrared (IR) Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (Structural Elucidation) Start->NMR MS Mass Spectrometry (MS) (Molecular Weight) Start->MS Data_Analysis Data Correlation and Intermediate Identification UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Conclusion Structural Confirmation Data_Analysis->Conclusion

Caption: Experimental workflow for spectroscopic analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable technique for monitoring the kinetics of the reaction. The nitroimino chromophore and its precursors exhibit characteristic absorption maxima in the UV-Vis region.[7][8] By tracking the changes in absorbance at specific wavelengths over time, one can follow the consumption of reactants and the formation of intermediates and the final product.

Data Presentation:

Compound/IntermediateSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
NitroguanidineWater26914,900[8]
Phenyl NitroguanidinesEthanol272-280~16,400[7]
This compoundVaries~260-280VariesHypothetical

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the reaction mixture in a suitable solvent (e.g., ethanol, water) that does not absorb in the region of interest. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Data Acquisition:

    • To monitor the reaction, withdraw aliquots from the reaction vessel at regular intervals.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable agent).

    • Dilute the aliquot and record the UV-Vis spectrum from 200 to 400 nm.

  • Data Analysis: Plot the absorbance at the λmax of the reactant, intermediate, and product as a function of time.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the reactants, intermediates, and products. The disappearance of characteristic bands of the reactants and the appearance of new bands corresponding to the product provide evidence for the reaction's progress.

Data Presentation:

Functional GroupCompoundCharacteristic Wavenumber (cm⁻¹)Intensity
N-H StretchNitroguanidine3400-3200Strong, Broad
C=N StretchNitroguanidine1640-1620Strong
NO₂ Asymmetric StretchNitroguanidine1600-1580Strong
NO₂ Symmetric StretchNitroguanidine1350-1320Strong
N-H Bend (Amine)Ethylenediamine1650-1580Medium
C-N StretchImidazolidine Ring1250-1020Medium
C=N Stretch (Imino)This compound1650-1630Strong
N-H Stretch (Ring)This compound3350-3250Medium

Experimental Protocol:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Liquid/Solution Samples: A drop of the sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Correction: Record a background spectrum of the empty sample compartment.

  • Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectra of the starting materials, reaction aliquots, and the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the intermediates and the final product. ¹H NMR gives information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon framework.

Data Presentation (Hypothetical Data in DMSO-d₆):

CompoundNucleusChemical Shift (δ, ppm)MultiplicityAssignment
Ethylenediamine¹H~2.5sCH₂
¹H~1.5br sNH₂
This compound¹H~3.6tCH₂-N
¹H~3.2tCH₂-N
¹H~8.5br sNH (ring)
¹³C~45-CH₂
¹³C~160-C=N

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample (or a concentrated aliquot from the reaction mixture after solvent removal) in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation.

  • Data Analysis: Integrate the proton signals, determine their multiplicities, and assign the peaks to the respective protons and carbons in the proposed structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the intermediates and the final product. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Fragmentation patterns observed in the mass spectrum can offer further structural clues.[5][9]

Data Presentation:

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
NitroguanidineESI+105.0488, 60, 43
EthylenediamineESI+61.0744, 30
This compoundESI+131.05114, 85, 69

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in the positive or negative ion mode.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion of interest to obtain fragmentation data.

  • Data Analysis: Determine the molecular weight from the parent ion peak. Propose structures for the fragment ions to support the identification of the parent molecule.

Correlative Analysis

No single spectroscopic technique can definitively characterize a reaction intermediate. A correlative approach, integrating data from all methods, is essential for unambiguous structure elucidation.

G cluster_0 Correlative Spectroscopic Analysis UV_Vis UV-Vis Monitors chromophore formation/disappearance Confirmed_Structure {Confirmed Structure} UV_Vis->Confirmed_Structure IR IR Identifies functional group changes IR->Confirmed_Structure NMR NMR Provides detailed structural framework NMR->Confirmed_Structure MS MS Determines molecular weight and formula MS->Confirmed_Structure Intermediate {Intermediate Structure|Hypothesis} Intermediate->UV_Vis Intermediate->IR Intermediate->NMR Intermediate->MS

Caption: Logical diagram of correlative data analysis.

By combining the kinetic data from UV-Vis, functional group information from IR, structural details from NMR, and molecular weight from MS, researchers can confidently propose and confirm the structures of transient intermediates in the synthesis of this compound. This comprehensive approach is invaluable for reaction optimization and the development of robust synthetic processes in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for Developing Radiolabeled 2-(Nitroimino)imidazolidine for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development of radiolabeled 2-(nitroimino)imidazolidine derivatives as potential tracers for positron emission tomography (PET) studies. This compound, a heterocyclic compound, serves as a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Its structural features suggest potential applications in medicinal chemistry, and when radiolabeled, it may serve as a valuable tool for in vivo imaging and pharmacokinetic studies. These application notes and protocols are designed to guide researchers through the synthesis of the precursor, radiolabeling with common PET isotopes, and subsequent preclinical evaluation.

Synthesis of the Precursor: this compound

A stable, non-radiolabeled version of the target molecule is required as a reference standard and as a precursor for radiolabeling. The synthesis of this compound can be achieved through a one-pot reaction from readily available starting materials.[1][4]

Experimental Protocol: One-Pot Synthesis[1]
  • Reaction Setup: In a reaction flask, cool 98% sulfuric acid to 5°C.

  • Addition of Guanidine (B92328) Nitrate (B79036): Slowly add guanidine nitrate to the cooled sulfuric acid while maintaining the temperature.

  • Reaction: Stir the mixture at room temperature for 6-8 hours.

  • Quenching: Quench the reaction by the careful addition of water.

  • Neutralization and Cyclization: Add aqueous ammonia (B1221849) to the reaction mixture, followed by the addition of ethylenediamine.

  • Heating: Heat the reaction mixture to 45°C and stir for 12 hours.

  • Isolation: Cool the mixture, neutralize it, and filter the resulting solid.

  • Purification: Wash the collected solid with water and dry to obtain this compound.

Radiolabeling Strategies

The guanidine-like moiety within the this compound structure is amenable to radiolabeling with common positron-emitting radionuclides such as Carbon-11 (¹¹C, t½ = 20.4 min) and Fluorine-18 (¹⁸F, t½ = 109.8 min). The choice of radionuclide will depend on the desired pharmacokinetic properties of the tracer and the imaging application.

[¹¹C]Methylation of this compound

Direct N-methylation of the imidazolidine (B613845) ring with [¹¹C]methyl iodide or [¹¹C]methyl triflate is a feasible approach. Automated radiosynthesis modules can be employed for a reproducible and efficient synthesis.[5][6]

  • Precursor Preparation: Dissolve 1-2 mg of this compound in a suitable solvent (e.g., DMF) in a reaction vial.

  • Base Addition: Add a solid inorganic base (e.g., Li₃N or Li₂O) to the vial.

  • [¹¹C]Methyl Iodide Trapping: Bubble no-carrier-added [¹¹C]methyl iodide into the reaction mixture at room temperature.

  • Reaction: Allow the reaction to proceed for 5-10 minutes at room temperature. Agitation using an ultrasound device can be beneficial.[7]

  • Quenching: Quench the reaction with water.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC.

  • Formulation: Formulate the collected radioactive fraction in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

[¹⁸F]Fluoroalkylation of this compound

For a longer-lived tracer, an ¹⁸F-labeled alkyl group can be introduced. This typically involves the synthesis of a precursor molecule with a suitable leaving group (e.g., tosylate, mesylate, or bromo) on an alkyl chain attached to one of the imidazolidine nitrogens.

Step 1: Synthesis of the Precursor (N-(2-Bromoethyl)-2-(nitroimino)imidazolidine)

  • Alkylation: React this compound with a large excess of 1,2-dibromoethane (B42909) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF).

  • Purification: Purify the resulting N-(2-bromoethyl)-2-(nitroimino)imidazolidine precursor by column chromatography.

Step 2: Radiolabeling with [¹⁸F]Fluoride

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Dry the mixture by azeotropic distillation.

  • Radiolabeling Reaction: Add the N-(2-bromoethyl)-2-(nitroimino)imidazolidine precursor dissolved in a suitable solvent (e.g., DMSO or DMF) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 90-150°C for 10-20 minutes.[8][9]

  • Purification and Formulation: Purify the [¹⁸F]fluoroethylated product by semi-preparative HPLC and formulate for injection as described for the ¹¹C-labeled tracer.

Preclinical Evaluation

A thorough preclinical evaluation is essential to determine the potential of a novel radiotracer for in vivo imaging. This involves in vitro and in vivo studies to assess its binding characteristics, pharmacokinetics, and biodistribution.[10]

In Vitro Studies

1. Lipophilicity Determination (LogD)

  • Protocol: The distribution coefficient (LogD) is determined by the shake-flask method. The radiotracer is added to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. After vigorous shaking and centrifugation, the radioactivity in aliquots from both phases is measured, and the LogD is calculated as the logarithm of the ratio of counts per minute (cpm) in the octanol (B41247) phase to the cpm in the PBS phase.

2. In Vitro Binding Assays

  • Protocol: Cell membrane binding assays are performed using cell lines or tissue homogenates expressing the target of interest. Membranes are incubated with increasing concentrations of the radiolabeled compound in the presence or absence of a high concentration of a known competitor to determine total and non-specific binding, respectively. The incubation is terminated by rapid filtration, and the radioactivity retained on the filters is measured.[11][12]

3. In Vitro Stability

  • Protocol: The stability of the radiotracer is assessed by incubating it in human and rodent plasma at 37°C. At various time points, aliquots are taken, and the proteins are precipitated. The supernatant is then analyzed by radio-HPLC to determine the percentage of intact tracer remaining.

In Vivo Studies in Rodent Models

1. PET/CT Imaging

  • Protocol: Anesthetized rodents are injected intravenously with the radiotracer. Dynamic or static PET scans are acquired over a specific period. A CT scan is performed for anatomical co-registration. The resulting images provide a visual representation of the tracer's distribution in the body over time.[13][14]

2. Ex Vivo Biodistribution

  • Protocol: Following PET imaging or at predetermined time points after tracer injection, animals are euthanized. Organs and tissues of interest are dissected, weighed, and the radioactivity is measured using a gamma counter. The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[15][16][17]

Data Presentation

Quantitative data from the preclinical evaluation should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Radiosynthesis and Quality Control of Radiolabeled this compound Derivatives

RadiotracerPrecursor (mg)Starting Activity (mCi)Radiochemical Yield (decay-corrected)Molar Activity (Ci/µmol)Radiochemical Purity (%)LogD (pH 7.4)
[¹¹C]CH₃-NII1.51008 - 76%[6]> 1> 95To be determined
[¹⁸F]FEt-NII2.0200~10%[18]> 1.5> 95To be determined

NII: Nitroiminoimidazolidine Data for radiochemical yield and molar activity are based on representative values for similar guanidine-based radiotracers.

Table 2: Ex Vivo Biodistribution of [¹¹C]CH₃-NII in Rats at 30 min Post-Injection (%ID/g, mean ± SD, n=4)

OrganUptake (%ID/g)
BloodTo be determined
HeartTo be determined
LungsTo be determined
LiverTo be determined
SpleenTo be determined
KidneysTo be determined
MuscleTo be determined
BoneTo be determined
BrainTo be determined

This table should be populated with experimental data. For comparison, biodistribution data for a related [¹¹C]guanidine tracer in rats showed high uptake in the kidneys, liver, and lungs.[19][20]

Table 3: Ex Vivo Biodistribution of [¹⁸F]FEt-NII in Mice at 60 min Post-Injection (%ID/g, mean ± SD, n=5)

OrganUptake (%ID/g)
BloodTo be determined
HeartTo be determined
LungsTo be determined
LiverTo be determined
SpleenTo be determined
KidneysTo be determined
MuscleTo be determined
BoneTo be determined
BrainTo be determined

This table should be populated with experimental data. For comparison, a study with an ¹⁸F-labeled benzylguanidine analog in mice showed heart uptake of 1.7 ± 0.1 %ID/cc at 1 hour post-injection.[18]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Radiolabeling cluster_preclinical Preclinical Evaluation Precursor This compound Synthesis Radiolabeling Radiolabeling ([¹¹C] or [¹⁸F]) Precursor->Radiolabeling QC Quality Control (Purity, Molar Activity) Radiolabeling->QC InVitro In Vitro Studies (LogD, Binding, Stability) QC->InVitro InVivo In Vivo Studies (PET/CT, Biodistribution) InVitro->InVivo DataAnalysis Data Analysis InVivo->DataAnalysis

Caption: Workflow for the development of radiolabeled this compound.

radiolabeling_pathways cluster_C11 ¹¹C-Labeling cluster_F18 ¹⁸F-Labeling C11_precursor This compound C11_reagent [¹¹C]CH₃I / Base C11_precursor->C11_reagent C11_product [¹¹C]CH₃-N-2-(nitroimino)imidazolidine C11_reagent->C11_product F18_precursor Leaving Group-Alkyl-N-2-(nitroimino)imidazolidine F18_reagent [¹⁸F]Fluoride / PTC F18_precursor->F18_reagent F18_product [¹⁸F]F-Alkyl-N-2-(nitroimino)imidazolidine F18_reagent->F18_product

Caption: Radiolabeling strategies for this compound.

preclinical_evaluation_logic Tracer Radiolabeled Tracer Favorable_InVitro Favorable In Vitro Profile (Stability, Target Affinity) Tracer->Favorable_InVitro In Vitro Evaluation Favorable_InVivo Promising In Vivo Characteristics (Target Uptake, Favorable Biodistribution) Favorable_InVitro->Favorable_InVivo In Vivo Evaluation Candidate Candidate for Further Development Favorable_InVivo->Candidate

Caption: Logical progression of preclinical tracer evaluation.

References

Application of 2-(Nitroimino)imidazolidine in the Synthesis of Proinsecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction to 2-(Nitroimino)imidazolidine in Proinsecticide Synthesis

This compound is a crucial heterocyclic building block in the synthesis of a major class of insecticides known as neonicotinoids. Its core structure is fundamental to the pharmacophore responsible for potent insecticidal activity. Beyond its use in the direct synthesis of active insecticides like imidacloprid (B1192907), this compound serves as an excellent scaffold for the development of proinsecticides. Proinsecticides are derivatives of active compounds that are inactive or less active in their initial form and are converted into the active insecticide within the target insect or the environment. This approach offers several potential advantages, including improved physicochemical properties, enhanced selectivity, and strategies to overcome insecticide resistance.

Rationale for Proinsecticide Design

The design of proinsecticides based on the this compound scaffold aims to address several challenges in pest management:

  • Improved Delivery and Systemic Properties: Modification of the parent insecticide can alter its solubility, lipophilicity, and stability, potentially leading to better uptake and translocation in plants.

  • Enhanced Selectivity and Reduced Off-Target Effects: Proinsecticides can be designed to be selectively activated by enzymes that are more prevalent in target pests than in beneficial insects or vertebrates, thereby increasing their safety profile.

  • Overcoming Metabolic Resistance: Insects can develop resistance to insecticides through enhanced metabolism. Proinsecticides can bypass these resistance mechanisms if the activation step is not susceptible to the same metabolic pathways.

  • Controlled Release: Proinsecticides can be engineered to release the active compound over an extended period, providing longer-lasting pest control.

Synthesis of Proinsecticides from this compound

The synthesis of proinsecticides from this compound typically involves the modification of the imidazolidine (B613845) ring, often at the N-1 or N-3 position.

The foundational reaction for many neonicotinoids involves the N-alkylation of this compound with a suitable electrophile. A prime example is the synthesis of imidacloprid, where this compound is reacted with 2-chloro-5-(chloromethyl)pyridine (B46043). This reaction forms the basis from which many proinsecticide strategies are developed.

A common proinsecticide strategy involves the introduction of a biodegradable promoiety at a nitrogen atom of the active molecule. For derivatives of this compound, this can be achieved by N-alkylation with a group that is readily cleaved in vivo. An example is the synthesis of N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl derivatives. These compounds are designed to be stable until they undergo hydrolysis to release the active neonicotinoid.[1][2]

Bioactivation of Proinsecticides

The efficacy of a proinsecticide is dependent on its efficient conversion to the active form. For many proinsecticides derived from this compound, this bioactivation step is a hydrolysis reaction. The rate of this hydrolysis can be influenced by pH and the presence of enzymes. For instance, N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl derivatives of imidacloprid and its thiazolylmethyl analog have been shown to decompose in buffer solutions and physiological salt solutions to release the parent insecticides.[1][2] This release of the active compound within the insect's body or in the physiological environment is crucial for its insecticidal effect.

Applications and Advantages

The use of this compound in the synthesis of proinsecticides offers a versatile platform for developing next-generation crop protection agents. The ability to fine-tune the physicochemical and biological properties of the resulting compounds allows for the creation of insecticides with improved performance and safety profiles. This approach is particularly relevant in the context of increasing insecticide resistance and the need for more sustainable pest management practices.

Quantitative Data

Table 1: Synthesis and Physicochemical Properties of Imidacloprid
ParameterValueReference
Molecular Weight255.7 g/mol [3]
Water Solubility0.51 g/L (at 20°C)[3]
Melting Point136.4-143.8 °C[3]
Partition Coefficient (Log P)0.57 (at 22°C)[3]
Vapor Pressure0.2 µPa (at 20°C)[3]
Table 2: Bioactivation (Hydrolysis) of Imidacloprid-based Proinsecticides
ProinsecticideConditionHalf-life (h)Reference
N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl imidaclopridBuffer solution (pH 8.3)10-15[1][2]
N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl imidaclopridPhysiological salt solution10-15[1][2]
N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-(2-chloro-5-thiazolylmethyl)-2-(nitroimino)imidazolidineBuffer solution (pH 8.3)10-15[1][2]
N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-(2-chloro-5-thiazolylmethyl)-2-(nitroimino)imidazolidinePhysiological salt solution10-15[1][2]
Table 3: Insecticidal Activity of Imidacloprid and its Proinsecticides
CompoundInsect SpeciesBioassay MethodParameterValueReference
ImidaclopridRat (male)OralLD50450 mg/kg[4]
ImidaclopridRat (female)OralLD50450 mg/kg[4]
ImidaclopridMouse (male)OralLD50131 mg/kg[5]
ImidaclopridMouse (female)OralLD50168 mg/kg[5]
ImidaclopridMelipona scutellaris (native bee)TopicalLD50 (24h)2.41 ng/bee[6]
ImidaclopridMelipona scutellaris (native bee)TopicalLD50 (48h)1.29 ng/bee[6]
ImidaclopridMelipona scutellaris (native bee)OralLC50 (24h)2.01 ng/µL[6]
ImidaclopridMelipona scutellaris (native bee)OralLC50 (48h)0.81 ng/µL[6]
N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl imidaclopridAmerican cockroachInjectionMLD (24h)6.4 x 10-8 mol[1][2]
N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-(2-chloro-5-thiazolylmethyl)-2-(nitroimino)imidazolidineAmerican cockroachInjectionMLD (24h)6.4 x 10-8 mol[1][2]

MLD: Minimum Lethal Dose

Experimental Protocols

Protocol 1: Synthesis of Imidacloprid from this compound

Materials:

  • This compound

  • 2-Chloro-5-(chloromethyl)pyridine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • To a three-necked round-bottom flask, add this compound (1 equivalent), 2-chloro-5-(chloromethyl)pyridine (1 equivalent), and potassium carbonate (2 equivalents).

  • Add acetonitrile as the solvent.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the residue with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol).

Protocol 2: Synthesis of an N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Proinsecticide of a this compound derivative

Materials:

Procedure:

  • Dissolve the N-substituted this compound (1 equivalent) in DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Topical Application Bioassay for Insecticidal Activity

Materials:

  • Technical grade test compound (proinsecticide and parent insecticide)

  • Acetone (B3395972) (analytical grade)

  • Microsyringe or micro-applicator

  • Glass vials or Petri dishes

  • CO₂ or cold anesthesia setup

  • Healthy, uniform-sized adult insects of the target species

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Perform serial dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality.

  • Insect Anesthesia: Anesthetize the insects using CO₂ or by placing them on a chilled surface.

  • Application: Using a calibrated microsyringe, apply a precise volume (e.g., 0.5-1.0 µL) of each dilution to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.[7]

  • Holding: Place the treated insects in clean containers with access to food and water, and maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).[7]

  • Mortality Assessment: Record the number of dead and moribund insects at 24, 48, and 72 hours post-treatment.[7]

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LD50 (the dose required to kill 50% of the test population) using probit analysis.

Protocol 4: Extracellular Nerve Recording from Insect Ganglia

Materials:

  • Dissecting microscope

  • Micromanipulators

  • Suction electrodes

  • Amplifier and data acquisition system

  • Dissecting dish with a wax bottom

  • Insect physiological saline

  • Test compounds (proinsecticide and parent insecticide) dissolved in saline

Procedure:

  • Dissection: Anesthetize an adult insect (e.g., cockroach) and dissect it in a dish filled with physiological saline to expose the ventral nerve cord and abdominal ganglia.[8]

  • Preparation for Recording: Isolate a ganglion (e.g., the terminal abdominal ganglion) and sever one of the connectives or cercal nerves.[8]

  • Electrode Placement: Using a micromanipulator, draw the cut end of the nerve into a suction electrode filled with saline. Ensure a good seal to obtain a stable recording.[8]

  • Baseline Recording: Record the spontaneous nerve activity for a stable period to establish a baseline.

  • Compound Application: Replace the saline in the bath with a solution containing the test compound at a known concentration.

  • Recording of Effects: Record the changes in nerve activity (e.g., increase or decrease in firing rate, bursting activity, or blockage of spontaneous activity) for a defined period.

  • Washout: Replace the test solution with fresh saline to observe any recovery of nerve activity.

  • Data Analysis: Analyze the recorded nerve impulses (spikes) to quantify the effects of the compound on nerve firing frequency and pattern. Compare the effects of the proinsecticide and the parent insecticide.

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 This compound Product Imidacloprid Reactant1->Product + Reactant2 2-Chloro-5-(chloromethyl)pyridine Reactant2->Product Condition1 Base (e.g., K₂CO₃) Condition1->Product Condition2 Solvent (e.g., Acetonitrile) Condition2->Product Condition3 Heat (Reflux) Condition3->Product

Caption: General Synthesis of Imidacloprid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 N-Substituted This compound Product N-(Acyloxy)methyl Proinsecticide Reactant1->Product + Reactant2 Acyloxymethyl Halide (Pro-moiety precursor) Reactant2->Product Condition1 Base (e.g., K₂CO₃) Condition1->Product Condition2 Solvent (e.g., DMF) Condition2->Product

Caption: Synthesis of an N-(Acyloxy)methyl Proinsecticide.

G Proinsecticide N-(Acyloxy)methyl Proinsecticide Active_Insecticide Active N-Substituted This compound Proinsecticide->Active_Insecticide Hydrolysis (Enzymatic or Chemical) Byproducts Byproducts (e.g., Formaldehyde, CO₂) Proinsecticide->Byproducts

Caption: Bioactivation of an N-(Acyloxy)methyl Proinsecticide.

G A Prepare Test Solutions (Serial Dilutions) B Anesthetize Insects (CO₂ or Cold) A->B C Topical Application (Microsyringe) B->C D Incubate under Controlled Conditions C->D E Assess Mortality (24, 48, 72h) D->E F Data Analysis (Probit, LD50) E->F

Caption: Workflow for Topical Application Bioassay.

G A Dissect Insect to Expose Ventral Nerve Cord B Place Nerve in Suction Electrode A->B C Record Baseline Spontaneous Activity B->C D Apply Test Compound to Saline Bath C->D E Record Changes in Nerve Firing D->E F Washout and Record Recovery E->F G Analyze Firing Rate and Pattern F->G

Caption: Workflow for Extracellular Nerve Recording.

References

One-Pot Synthesis of 2-(Nitroimino)imidazolidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-(nitroimino)imidazolidine, a key intermediate in the production of neonicotinoid insecticides and a scaffold of interest for further derivatization in drug discovery.

Application Notes

This compound and its derivatives are heterocyclic compounds that have garnered significant attention in agrochemical and medicinal chemistry. The parent compound is a crucial precursor to Imidacloprid, one of the most widely used insecticides. The core structure, featuring a nitroguanidine (B56551) moiety incorporated into an imidazolidine (B613845) ring, is a key pharmacophore responsible for its biological activity.

The one-pot synthesis of this compound offers a more efficient, economical, and environmentally friendly alternative to traditional multi-step processes.[1] By avoiding the isolation of the shock-sensitive nitroguanidine intermediate, the one-pot approach enhances safety and reduces acidic effluent.[1]

While the primary application of this compound has been in the synthesis of insecticides, the broader classes of imidazolidine and nitroimidazole derivatives exhibit a wide range of biological activities. These include potential as antibacterial, antifungal, anticancer, and antihypertensive agents. Some imidazolidine derivatives have been shown to interact with adrenergic and imidazoline (B1206853) receptors, suggesting potential applications in cardiovascular and neurological drug development.[2] The nitro group in such heterocyclic compounds can also be bioreductively activated in hypoxic environments, a characteristic exploited in the development of hypoxia-selective anticancer drugs and antimicrobial agents.

Experimental Workflow

G cluster_synthesis One-Pot Synthesis of this compound reagents Guanidine (B92328) Nitrate (B79036) Sulfuric Acid (98%) reaction_vessel Reaction Flask (cooled to 5°C) reagents->reaction_vessel stirring1 Stir at Room Temperature (6-8 hours) reaction_vessel->stirring1 quench Quench with Water stirring1->quench neutralization Add Aqueous Ammonia (B1221849) quench->neutralization addition Add Ethylenediamine neutralization->addition heating Heat to 45°C (12 hours) addition->heating workup Cool, Neutralize, Filter, Wash with Water, Dry heating->workup product This compound workup->product

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocols

One-Pot Synthesis of this compound from Guanidine Nitrate

This protocol is adapted from a patented one-pot manufacturing process.[1]

Materials:

  • Guanidine nitrate (97%)

  • Sulfuric acid (98%)

  • Aqueous ammonia (22%)

  • Ethylenediamine

  • Deionized water

  • Reaction flask equipped with a stirrer and cooling bath

  • Filtration apparatus

Procedure:

  • In a reaction flask, cool 225 g (2.2 moles) of 98% sulfuric acid to 5°C using an ice bath.

  • Slowly add 140 g (1.11 moles) of 97% guanidine nitrate to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Quench the reaction by carefully adding 180 g of water. Ensure the temperature is controlled during this addition.

  • Add 265 g of 22% aqueous ammonia to the reaction mass, followed by the addition of 69 g (1.13 moles) of ethylenediamine.

  • Heat the reaction mixture to 45°C and stir at this temperature for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture, if necessary, with an appropriate acid or base.

  • Filter the resulting solid precipitate.

  • Wash the collected solid with water and dry to obtain this compound.

Expected Yield: Approximately 105 g (70%) with a purity of ~96% (w/w).[1]

Purification:

The crude product can be further purified by recrystallization. While the patent does not specify a solvent, based on its solubility profile, recrystallization from hot water is a viable method.[3]

  • Dissolve the crude this compound in a minimal amount of hot deionized water.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold water, and dry thoroughly.

Characterization Data
ParameterValueReference
Molecular Formula C₃H₆N₄O₂[3][4][5]
Molecular Weight 130.11 g/mol [4]
Appearance White to almost white crystalline powder[6]
Melting Point 216-218 °C[3]
222 °C[6]
Solubility Soluble in hot water and cold alkaline solutions. Slightly soluble in water, ethanol, and acetone. Insoluble in ether.[3]
Purity (Typical) ≥98% (HPLC)[4][6]

Mechanism of Action and Biological Relevance

The primary application of this compound is as an intermediate in the synthesis of neonicotinoid insecticides like Imidacloprid. The biological target of neonicotinoids is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the central nervous system of insects.

Signaling Pathway: Neonicotinoid Action on nAChRs

G cluster_synapse Insect Synaptic Cleft acetylcholine Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) acetylcholine->nAChR Binds neonicotinoid Neonicotinoid (e.g., Imidacloprid) neonicotinoid->nAChR Binds (Agonist) ion_channel Ion Channel Opening nAChR->ion_channel Activates na_influx Na+ Influx ion_channel->na_influx depolarization Membrane Depolarization na_influx->depolarization excitation Continuous Nerve Excitation depolarization->excitation paralysis Paralysis and Death excitation->paralysis

Caption: Agonistic action of neonicotinoids on insect nicotinic acetylcholine receptors.

2-(Nitroamino)-2-imidazoline, an alternative name for the target compound, is described as a neonicotinoid substituent that can form a water bridge at the nicotinic acetylcholine receptor.[7] Neonicotinoids act as agonists at the nAChRs, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, leading to persistent receptor activation. This results in a continuous influx of sodium ions, causing hyperexcitation of the nerve cells, which ultimately leads to paralysis and death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their utility as insecticides.

For drug development professionals, the this compound scaffold presents an interesting starting point for exploring new bioactive molecules. Modification of the imidazolidine ring or the nitroimino group could lead to compounds with altered selectivity and activity, potentially targeting different receptors or enzymes in pathogens or human disease models. The established synthetic route provides a solid foundation for the generation of derivative libraries for screening and lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: 2-(Nitroimino)imidazolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-(Nitroimino)imidazolidine. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis significant? A1: this compound, also known as 2-Nitroamino-2-imidazoline, is a heterocyclic compound.[1] It is a crucial intermediate in the manufacturing of neonicotinoid insecticides, such as Imidacloprid, making the optimization of its synthesis vital for cost-effective and efficient production in the agrochemical industry.[2][3]

Q2: What are the primary synthesis routes for this compound? A2: The most common synthesis method is the reaction of nitroguanidine (B56551) with ethylenediamine (B42938).[3] A more advanced, one-pot process is often preferred for large-scale production. This method starts with guanidine (B92328) nitrate (B79036) and sulfuric acid to generate nitroguanidine in situ, which then reacts with ethylenediamine without the need to isolate the hazardous nitroguanidine intermediate.[1][3][4] Another route involves reacting a pre-formed ethylenediamine salt with nitroguanidine.[1][5]

Q3: What are the critical safety considerations during this synthesis? A3: A key challenge is the handling of nitroguanidine, which is a shock-sensitive intermediate that can decompose violently if struck or heated.[3][4] The one-pot synthesis method mitigates this risk by avoiding its isolation.[4] Additionally, the reactions can be exothermic and require careful temperature control to prevent runaways.[3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be used, as the compound may cause skin and eye irritation.[1]

Q4: How are the yield and purity of this compound typically assessed? A4: High-Performance Liquid Chromatography (HPLC) is the preferred and most powerful analytical technique for determining the purity and quantity of this compound.[6][7] It is highly specific and capable of detecting impurities.[6] A simpler, though less specific, alternative for quantitative analysis is UV-Vis Spectrophotometry.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Q: My final yield is consistently low. What are the likely causes and solutions? A: Low yield can stem from several factors:

  • Incomplete Conversion: The reaction may not have gone to completion.

    • Solution: Consider increasing the reaction time or temperature, but monitor carefully for by-product formation or decomposition.[3] A slight excess of one reactant can also help drive the reaction to completion.[3]

  • Side Reactions: The formation of unintended by-products consumes starting materials and reduces the yield of the desired product.[3]

    • Solution: Optimize the reaction temperature and ensure a controlled, slow rate of reagent addition to manage exothermic events that can lead to side reactions.[3][8]

  • Product Loss During Workup: Significant product can be lost during filtration, washing, and transfer steps.

    • Solution: Optimize the pH for precipitation or crystallization to ensure maximum product crashes out of the solution.[3] Ensure filtration is efficient and that the washing solvent does not excessively dissolve the product.[3]

Q: The purity of my product is below 98%. How can I improve it? A: Low purity is typically due to residual starting materials or the presence of by-products.

  • Unreacted Starting Materials: This indicates an incomplete reaction (see "Low Yield" above).

  • Presence of By-products: Side reactions may be occurring.

    • Solution: Adjust reaction conditions (temperature, solvent, catalyst) to suppress side reactions.[3] Develop a more effective purification strategy, such as recrystallization from an appropriate solvent or performing a slurry wash.[3]

  • Inefficient Washing: The washing step may not be effectively removing impurities.

    • Solution: Use a solvent for washing that effectively removes impurities without dissolving a significant amount of the product. You may need to increase the volume or the number of washes.[3]

Q: My final product is a yellow or off-white solid instead of a white powder. What causes this discoloration? A: Discoloration indicates the presence of colored impurities or product decomposition.

  • Solution: Avoid excessive temperatures during the reaction and drying stages to prevent thermal decomposition.[3] An activated carbon treatment during the workup phase can often be effective at removing colored impurities.[3]

Q: The product obtained is an oil or a sticky solid, not a crystalline powder. How can I resolve this? A: This issue suggests that the product has not fully crystallized.

  • Solution: Ensure the reaction mixture is cooled to a sufficiently low temperature to induce complete crystallization before filtration.[3] If the problem persists, consider changing the solvent system used for the crystallization step.[3]

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes quantitative data from various synthesis protocols to illustrate how different conditions can affect the final yield and purity.

Starting MaterialsKey Reaction ConditionsYieldPurityReference
Guanidine Nitrate, H₂SO₄, EthylenediamineOne-pot process, heated to 45°C for 12 hours after neutralization.70%96%[4]
Ethylenediamine Salt, NitroguanidineReaction temperature: 35-80°C, Reaction time: 0.5-12h, pH: 8-12.>80%>99%[5]
Nitroguanidine, H₂SO₄, EthylenediamineHeated to 80-90°C for 1 hour.Not specifiedNot specified[4]
Nitroguanidine, EthylenediamineReaction in water at 65°C.Not specifiedNot specified[9]

Experimental Protocols

Protocol 1: One-Pot Synthesis from Guanidine Nitrate

This method avoids the isolation of the shock-sensitive nitroguanidine intermediate, making it a safer and more efficient process for larger scales.[1][4]

Materials:

  • Guanidine Nitrate

  • Sulfuric Acid (98%)

  • Aqueous Ammonia (B1221849) (e.g., 22%)

  • Ethylenediamine

  • Water

Procedure:

  • In a reaction vessel equipped for cooling and stirring, charge sulfuric acid (98%).

  • Cool the sulfuric acid to 5°C.

  • Slowly and carefully add guanidine nitrate while ensuring the internal temperature does not exceed 10°C.[3]

  • Stir the reaction mass at room temperature for 6-8 hours to form nitroguanidine in situ.[1][3]

  • Carefully quench the reaction by adding water. This step is exothermic, so maintain temperature control.[3][4]

  • Add aqueous ammonia to the reaction mass, followed by the addition of ethylenediamine.[1][4]

  • Heat the reaction mixture to 45°C and stir for 12 hours.[1]

  • Cool the mixture, neutralize if necessary, and filter the resulting solid product.[1]

  • Wash the filtered solid with water and dry to obtain this compound.[1]

Protocol 2: Synthesis from Ethylenediamine Salt

This protocol involves the pre-formation of an ethylenediamine salt before reaction with nitroguanidine.[1][5]

Materials:

  • An acid (e.g., Sulfuric Acid, Hydrochloric Acid, or Phosphoric Acid)

  • Ethylenediamine

  • Nitroguanidine

  • A base (e.g., Potassium Hydroxide, Ammonia)

Procedure:

  • React the chosen acid (e.g., sulfuric acid) with ethylenediamine in a suitable solvent to form the corresponding ethylenediamine salt.[1][5]

  • To the ethylenediamine salt solution, add nitroguanidine.[1][5]

  • Adjust the pH of the reaction mixture to between 8 and 12 using a base.[1][5]

  • Maintain the reaction temperature between 35-80°C (a range of 60-65°C is often optimal) for 0.5 to 12 hours (4-6 hours is a typical duration).[1][5]

  • After the reaction is complete, cool the mixture.

  • Filter the resulting precipitate and dry it to obtain this compound.[1]

Visualizations

The following diagrams illustrate the synthesis pathway and a logical workflow for troubleshooting common issues.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process One-Pot Process cluster_product Final Product GN Guanidine Nitrate NG_insitu Nitroguanidine (in situ) GN->NG_insitu  Step 1:  Nitration EDA Ethylenediamine Cyclization Cyclization & Neutralization EDA->Cyclization SA Sulfuric Acid SA->NG_insitu NG_insitu->Cyclization  Step 2:  Addition of  Ethylenediamine Product This compound Cyclization->Product  Step 3:  Isolation

Caption: One-pot synthesis pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield LowPurity Low Purity? Start->LowPurity Discoloration Product Discolored? Start->Discoloration Sol_Yield Solutions: - Increase reaction time/temp - Control reagent addition rate - Optimize workup pH LowYield->Sol_Yield Yes Sol_Purity Solutions: - Optimize reaction conditions - Recrystallize from new solvent - Improve washing protocol LowPurity->Sol_Purity Yes Sol_Color Solutions: - Use activated carbon - Avoid excessive heat - Check for decomposition Discoloration->Sol_Color Yes

References

troubleshooting side reactions in 2-(Nitroimino)imidazolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(Nitroimino)imidazolidine, a key intermediate in the manufacturing of neonicotinoid insecticides such as imidacloprid.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.

Problem: Low Product Yield

Q1: My final yield of this compound is significantly lower than reported values. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify your reaction time and temperature against established protocols. For the synthesis from an ethylenediamine (B42938) salt and nitroguanidine (B56551), a reaction time of 4-6 hours at 60-65°C is recommended for optimal results.[1]

  • Suboptimal pH: The pH of the reaction mixture is critical, especially in the method involving ethylenediamine salt and nitroguanidine. The optimal pH range is 8-12. Deviation from this range can hinder the cyclization reaction.[1]

  • Improper Reagent Addition: The order and rate of reagent addition can impact the reaction outcome. For instance, in the one-pot synthesis from guanidine (B92328) nitrate (B79036), the slow and controlled addition of guanidine nitrate to cooled sulfuric acid is crucial. In syntheses involving ethylenediamine, drop-wise addition is often recommended to control the reaction exotherm and minimize side reactions.

  • Poor Quality of Starting Materials: Ensure that your starting materials, such as guanidine nitrate or nitroguanidine, are of high purity. Impurities in the starting materials can lead to the formation of unwanted byproducts and reduce the yield of the desired product.

  • Product Loss During Work-up: Significant amounts of the product can be lost during filtration and washing steps. Ensure the product is fully precipitated before filtration and use minimal amounts of cold solvent for washing to prevent the product from dissolving.

Problem: Product Purity Issues and Unexpected Side Products

Q2: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize the formation of byproducts?

A2: The formation of impurities is a common challenge. Here are some potential side reactions and strategies to mitigate them:

  • Unreacted Nitroguanidine: The presence of unreacted nitroguanidine is a common impurity. This can be minimized by ensuring the reaction goes to completion through optimized reaction time and temperature. In the one-pot synthesis from guanidine nitrate, a reaction time of 6-8 hours for the nitration step followed by 12 hours for the cyclization step is recommended.

  • Formation of Triazine Derivatives: Guanidine and its derivatives can sometimes undergo self-condensation or react with other species in the reaction mixture to form stable 1,3,5-triazine (B166579) rings, especially under basic conditions. Maintaining the recommended pH range of 8-12 and controlling the temperature can help minimize the formation of these byproducts.

  • Hydrolysis of the Product: this compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions outside the optimal range and at elevated temperatures. It is important to neutralize the reaction mixture carefully during work-up and to avoid prolonged exposure to harsh conditions.

  • Polymeric Byproducts: The reaction of ethylenediamine with nitroguanidine can sometimes lead to the formation of polymeric materials, especially if the reaction temperature is not well-controlled. Slow, controlled addition of reagents and maintaining the recommended temperature range are crucial to prevent this.

Q3: My final product has a yellowish tint instead of being a white crystalline powder. What is the cause of this discoloration?

A3: A yellowish discoloration can indicate the presence of impurities or degradation products.

  • Residual Starting Materials or Intermediates: Incomplete reactions can leave colored impurities in the final product.

  • Side Reaction Products: The formation of certain byproducts, potentially with extended conjugation, can impart color to the product.

  • Degradation: Exposure to high temperatures or prolonged reaction times can lead to the degradation of the product, resulting in discoloration.

To obtain a white product, ensure the reaction is complete, the work-up is performed promptly and efficiently, and consider recrystallization from a suitable solvent like hot water to purify the product.

Frequently Asked Questions (FAQs)

Q: What are the recommended analytical techniques to monitor the reaction progress and assess the purity of the final product?

A: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the disappearance of starting materials and the formation of the product. It can also be used to quantify the purity of the final product. Thin-Layer Chromatography (TLC) can be a quicker, more qualitative method for monitoring reaction progress. For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable.

Q: What are the optimal storage conditions for this compound?

A: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition. It should be kept in a tightly sealed container to protect it from moisture.

Q: In the synthesis from ethylenediamine salt and nitroguanidine, can I use other bases besides sodium hydroxide (B78521) or potassium hydroxide for pH adjustment?

A: While sodium hydroxide and potassium hydroxide are commonly used, other bases like ammonia (B1221849) water or liquid caustic soda can also be employed to adjust the pH to the optimal range of 8-12.[1] The choice of base may influence the salt byproduct and the overall cost-effectiveness of the process.

Q: What are the key safety precautions to consider during the synthesis of this compound?

A: The synthesis involves the use of strong acids (sulfuric acid) and potentially energetic materials (guanidine nitrate, nitroguanidine). It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reactions can be exothermic, so proper temperature control with cooling baths is essential.

Quantitative Data Summary

Table 1: Comparison of Synthesis Protocols for this compound

ProtocolStarting MaterialsKey Reaction ParametersTypical YieldTypical Purity
One-Pot Synthesis Guanidine Nitrate, Sulfuric Acid, Ethylenediamine, Aqueous AmmoniaNitration: Room temp., 6-8 h; Cyclization: 45°C, 12 h~70%~96% (w/w)
Ethylenediamine Salt Method Ethylenediamine, Acid (e.g., Sulfuric Acid), Nitroguanidine, Base (e.g., NaOH)35-80°C (optimal 60-65°C), 0.5-12 h (optimal 4-6 h), pH 8-12>80%>99%

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis from Guanidine Nitrate

This protocol is adapted from patent literature and offers an efficient one-pot procedure.

  • Nitration: In a reaction flask equipped with a stirrer and a cooling bath, cool 225 g of 98% sulfuric acid to 5°C.

  • Slowly add 140 g of guanidine nitrate to the cooled sulfuric acid, ensuring the temperature does not exceed the recommended level.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Quench the reaction by carefully adding 180 g of water.

  • Cyclization: To the reaction mass, add 265 g of 22% aqueous ammonia, followed by the addition of 69 g of ethylenediamine.

  • Heat the reaction mixture to 45°C and stir at this temperature for 12 hours.

  • Cool the mixture, neutralize it, and then filter the solid product.

  • Wash the collected solid with water and dry to obtain this compound.

Protocol 2: Synthesis from Ethylenediamine Salt and Nitroguanidine

This protocol is based on a patented procedure known for high yield and purity.[1]

  • Formation of Ethylenediamine Salt: In a reaction vessel, react an acid such as sulfuric acid, hydrochloric acid, or phosphoric acid with ethylenediamine to form the corresponding ethylenediamine salt.

  • Cyclization: React the formed ethylenediamine salt with nitroguanidine in a suitable solvent.

  • Adjust the pH of the reaction mixture to between 8 and 12 using a base such as potassium hydroxide, ammonia water, or liquid caustic soda.

  • Maintain the reaction temperature between 35°C and 80°C (optimally 60-65°C) for a duration of 0.5 to 12 hours (optimally 4-6 hours).

  • After the reaction is complete, cool the mixture and filter the resulting precipitate.

  • Wash the precipitate with water and dry to yield this compound.

Visualizations

experimental_workflow_one_pot cluster_nitration Nitration Step cluster_cyclization Cyclization Step cluster_workup Work-up start Guanidine Nitrate + Sulfuric Acid (5°C) react1 Stir at Room Temp (6-8 hours) start->react1 quench Quench with Water react1->quench add_ammonia Add Aqueous Ammonia quench->add_ammonia add_ethylenediamine Add Ethylenediamine add_ammonia->add_ethylenediamine react2 Heat to 45°C (12 hours) add_ethylenediamine->react2 cool Cool react2->cool neutralize Neutralize cool->neutralize filter Filter neutralize->filter wash_dry Wash with Water & Dry filter->wash_dry product This compound wash_dry->product

Caption: Experimental workflow for the one-pot synthesis of this compound.

experimental_workflow_salt_method cluster_salt_formation Salt Formation cluster_cyclization Cyclization Step cluster_workup Work-up start Ethylenediamine + Acid salt Ethylenediamine Salt start->salt add_nitroguanidine Add Nitroguanidine salt->add_nitroguanidine adjust_ph Adjust pH to 8-12 add_nitroguanidine->adjust_ph react Heat (35-80°C) (0.5-12 hours) adjust_ph->react cool Cool react->cool filter Filter cool->filter wash_dry Wash with Water & Dry filter->wash_dry product This compound wash_dry->product

Caption: Experimental workflow for the synthesis from ethylenediamine salt.

troubleshooting_low_yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal pH problem->cause2 cause3 Reagent Addition Issues problem->cause3 cause4 Poor Reagent Quality problem->cause4 cause5 Work-up Losses problem->cause5 solution1 Increase reaction time or temperature as per protocol. cause1->solution1 solution2 Monitor and adjust pH to the optimal range (8-12). cause2->solution2 solution3 Ensure slow, controlled addition of reagents. cause3->solution3 solution4 Use high-purity starting materials. cause4->solution4 solution5 Optimize filtration and washing procedures. cause5->solution5

Caption: Troubleshooting flowchart for addressing low product yield.

troubleshooting_purity_issues problem Purity Issues/ Side Products cause1 Unreacted Starting Materials problem->cause1 cause2 Triazine Formation problem->cause2 cause3 Product Hydrolysis problem->cause3 cause4 Polymerization problem->cause4 solution1 Optimize reaction time and temperature for full conversion. cause1->solution1 solution2 Maintain strict pH and temperature control. cause2->solution2 solution3 Careful neutralization and avoidance of harsh conditions. cause3->solution3 solution4 Ensure controlled reagent addition and temperature. cause4->solution4

Caption: Troubleshooting flowchart for addressing product purity issues.

References

Technical Support Center: Purification of Crude 2-(Nitroimino)imidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of crude 2-(Nitroimino)imidazolidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling - Too much solvent was used: The solution is not saturated enough for crystals to form. - Supersaturation: The solution has cooled below its saturation point without crystal nucleation.- Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Scratch the inside of the flask at the solvent's surface with a glass rod. Alternatively, add a small "seed" crystal of pure this compound.
Oiling Out (Formation of an oil instead of crystals) - The melting point of the compound is lower than the temperature of the solution. - High concentration of impurities. - Rapid cooling. - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a different solvent system. A solvent with a lower boiling point may be necessary.
Poor Recovery of Purified Product - Too much solvent was used during recrystallization. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Crystals Appear Colored or Impure - Presence of colored impurities. - Co-precipitation of impurities due to rapid cooling. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a hot filtration to remove the charcoal. - Ensure slow cooling to allow for the selective crystallization of the desired product.
General Purification Challenges
Problem Potential Cause(s) Recommended Solution(s)
Persistent Impurities Detected by HPLC - Incomplete removal of starting materials (e.g., nitroguanidine (B56551), ethylenediamine). - Presence of structurally similar side-products. - Optimize recrystallization: Ensure the correct solvent and cooling procedure are used. Multiple recrystallizations may be necessary. - Employ an alternative purification method: Consider column chromatography for separating closely related compounds. An acid-base extraction may also be effective for removing basic or acidic impurities.
Difficulty in Removing Unreacted Nitroguanidine - Nitroguanidine has similar properties to the desired product. - Recrystallization from water is highly effective. this compound is soluble in hot water and less so in cold, while nitroguanidine is also very soluble in hot water, allowing for its separation in the mother liquor upon cooling.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. For the synthesis from nitroguanidine and ethylenediamine, the primary impurities are typically unreacted nitroguanidine and ethylenediamine. Other potential impurities can arise from side reactions during the cyclization process. In the one-pot synthesis from guanidine (B92328) nitrate (B79036), residual guanidine nitrate and the intermediate nitroguanidine may be present.[2]

Q2: Which solvent is best for the recrystallization of this compound?

A2: Water is a highly recommended solvent for the recrystallization of this compound. The compound is soluble in hot water and has low solubility in cold water, which is an ideal characteristic for a recrystallization solvent.[1] This also aids in the removal of the common impurity, nitroguanidine, which is also soluble in hot water.

Q3: My compound won't crystallize from water. What should I do?

A3: If crystals do not form, it is likely that too much water was used, and the solution is not saturated. You can try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. If that fails, gently heat the solution to evaporate some of the water to increase the concentration and then allow it to cool slowly again.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be an effective method for purifying this compound, especially for removing impurities with different polarities. Given the polar nature of the compound, a polar stationary phase like silica (B1680970) gel would be appropriate. A solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol, could be effective for elution.

Q5: Is acid-base extraction a suitable purification method?

A5: Acid-base extraction can be a useful technique to remove acidic or basic impurities. This compound has a weakly acidic proton on the nitroimino group and basic nitrogen atoms in the imidazolidine (B613845) ring. To remove basic impurities like unreacted ethylenediamine, you could dissolve the crude product in an organic solvent and wash with a dilute acid solution. To remove acidic impurities, a wash with a dilute, weak base could be employed. The product's solubility in both the organic and aqueous phases under different pH conditions would need to be considered to avoid product loss.

Data Presentation

Solubility of this compound and a Key Impurity
Solvent This compound Solubility Nitroguanidine Solubility Notes
Water (Cold) Slightly SolubleSparingly Soluble---
Water (Hot) SolubleVery SolubleIdeal for recrystallization to remove nitroguanidine.
Ethanol Slightly SolubleSoluble---
Methanol Slightly SolubleSoluble---
Acetone Slightly SolubleSoluble---
Diethyl Ether InsolubleInsoluble---
Dimethyl Sulfoxide (DMSO) SolubleSoluble---
Dimethylformamide (DMF) SolubleSoluble---

This table is a summary of qualitative and semi-quantitative data. Actual solubilities can vary with temperature and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second flask and a funnel with fluted filter paper by pouring hot water through them. Quickly filter the hot solution.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears and crystal growth begins, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization for your specific system.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium (B1175870) acetate buffer (pH 6.8) and acetonitrile (B52724) (95:5, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Standard Preparation: Prepare a stock solution of a known concentration of pure this compound in the mobile phase. Create a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the purified sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization (Water) crude->recrystallization hot_filtration Hot Filtration (Optional) recrystallization->hot_filtration If insoluble impurities cooling Slow Cooling & Ice Bath recrystallization->cooling hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration pure_product Pure this compound vacuum_filtration->pure_product mother_liquor Mother Liquor (Contains Impurities) vacuum_filtration->mother_liquor hplc_analysis HPLC Purity Analysis pure_product->hplc_analysis

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (e.g., HPLC, TLC) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure success Purification Successful is_pure->success Yes troubleshoot Identify Problem is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield oiling_out Oiling Out troubleshoot->oiling_out persistent_impurities Persistent Impurities troubleshoot->persistent_impurities solution1 Optimize Solvent Volume & Cooling low_yield->solution1 solution2 Change Solvent Slow Cooling oiling_out->solution2 solution3 Repeat Recrystallization or Try Column Chromatography persistent_impurities->solution3 solution1->start Re-attempt solution2->start Re-attempt solution3->start Re-attempt

Caption: A logical diagram for troubleshooting common purification challenges.

References

preventing degradation of 2-(Nitroimino)imidazolidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(Nitroimino)imidazolidine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container, protected from light, in a cool, dry place. For extended storage, refrigeration at 2-8°C is recommended. Avoid exposure to high temperatures, humidity, and direct sunlight.

Q2: In which solvents is this compound soluble, and are there any stability concerns with solutions?

A2: this compound is soluble in hot water and cold alkaline solutions. It is slightly soluble in water, ethanol, and acetone, and insoluble in ether.[1] When preparing solutions for experiments, it is crucial to use them immediately as the compound is susceptible to degradation in solution, particularly through hydrolysis.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are hydrolysis, photolysis, and thermal degradation. The imidazolidine (B613845) ring is susceptible to hydrolysis under both acidic and basic conditions, while the nitroimino group can be affected by light and heat, leading to a loss of purity and activity.

Q4: How can I detect degradation in my sample of this compound?

A4: Degradation can be detected by a change in the physical appearance of the solid (e.g., discoloration) or through analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most reliable method to assess the purity of your sample and identify the presence of degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q5: What is the recommended shelf life for this compound?

A5: The shelf life of this compound is highly dependent on the storage conditions. When stored as a solid under the recommended cool, dark, and dry conditions, it can be stable for an extended period. However, in solution, its stability is significantly reduced. It is best practice to prepare solutions fresh before use. For long-term storage of the solid, it is advisable to re-analyze the material after a year to confirm its purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of the compound.

A Inconsistent Experimental Results B Check Storage Conditions A->B E Storage Conditions Correct? B->E C Analyze Sample Purity via HPLC F Purity Acceptable? C->F D Prepare Fresh Solution H Review Experimental Protocol for Other Errors D->H E->C Yes G Discard Old Stock and Use Fresh Lot E->G No F->D Yes F->G No

Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible changes in the solid compound (e.g., color change from white to yellow).

This is a strong indicator of degradation.

A Visible Change in Solid Compound B Do Not Use the Discolored Compound A->B C Quarantine the Affected Stock B->C D Order a Fresh Batch of the Compound C->D E Review Storage Procedures to Prevent Future Degradation D->E

Action plan for visible degradation of the solid compound.

Data Presentation: Influence of Storage Conditions on Degradation

Disclaimer: The following data is illustrative and intended to demonstrate the expected trends in degradation under various conditions. Specific degradation rates for this compound may vary and should be determined experimentally.

Table 1: Effect of Temperature on the Stability of Solid this compound Over 12 Months

Storage Temperature (°C)Purity after 6 months (%)Purity after 12 months (%)
2-8>99>98
25 (Room Temperature)~98~95
40~95~85

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 24 Hours

pHPurity after 8 hours (%)Purity after 24 hours (%)
4.0 (Acidic)~90~75
7.0 (Neutral)~98~92
9.0 (Basic)~85~65

Table 3: Effect of Light Exposure on the Stability of Solid this compound at 25°C over 3 Months

Light ConditionPurity after 1 month (%)Purity after 3 months (%)
Dark (Protected)>99~99
Ambient Light~97~90
Direct UV Light (254 nm)~80~60

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

cluster_0 HPLC System Preparation cluster_1 Sample Preparation cluster_2 Analysis A Column: C18 (e.g., 250 x 4.6 mm, 5 µm) B Mobile Phase A: 20 mM Ammonium (B1175870) Acetate (pH 6.8) Mobile Phase B: Acetonitrile A->B C Gradient Elution Program B->C D Flow Rate: 1.0 mL/min Column Temp: 30°C Detection: 254 nm C->D E Prepare Standard Solution (e.g., 100 µg/mL in mobile phase) G Inject Standard and Sample Solutions E->G F Prepare Sample Solution (e.g., 100 µg/mL in mobile phase) F->G H Acquire Chromatograms G->H I Integrate Peaks and Calculate Purity H->I

Workflow for the stability-indicating HPLC method.

Methodology:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is recommended.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.8) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection: UV detection at a wavelength of 254 nm.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Filter the solutions through a 0.45 µm filter before injection.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

Methodology:

  • Acid and Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).

    • Incubate the solutions at room temperature for a defined period (e.g., 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature for a set time.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at an elevated temperature (e.g., 60°C) for a specified duration.

    • Also, prepare a solution of the compound and subject it to the same thermal stress.

    • Analyze both the solid and the solution by HPLC.

  • Photodegradation:

    • Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period.

    • Keep a control sample in the dark.

    • Analyze both solutions by HPLC to assess the extent of photodegradation.

By following these guidelines, researchers can minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results.

References

identification of impurities in 2-(Nitroimino)imidazolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Nitroimino)imidazolidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common and well-documented methods for synthesizing this compound are:

  • Reaction of Nitroguanidine (B56551) with Ethylenediamine (B42938): This is a direct and widely used method where nitroguanidine is reacted with ethylenediamine, typically in the presence of water at elevated temperatures (e.g., 65°C), to form the desired product.[1][2]

  • One-Pot Synthesis from Guanidine (B92328) Nitrate (B79036): This industrial-scale method involves the in-situ formation of nitroguanidine from guanidine nitrate using a strong acid like sulfuric acid. Without isolating the nitroguanidine intermediate, ethylenediamine is then added to the reaction mixture to produce this compound.[3][4][5] This method is considered more efficient and environmentally friendly as it avoids the isolation of the potentially shock-sensitive nitroguanidine intermediate.[4]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Several impurities can arise during the synthesis, originating from starting materials, side reactions, or degradation. Key impurities include:

  • Nitroguanidine: Unreacted nitroguanidine is a common process-related impurity.[4][6]

  • Guanidine Nitrate: If starting from guanidine nitrate in a one-pot synthesis, unreacted guanidine nitrate can be a potential impurity.

  • Ammonium (B1175870) Salts: Degradation of guanidine nitrate and nitroguanidine, particularly during the concentration of spent acid for recycling, can lead to the formation of ammonium salts.[3]

  • Products of Side Reactions: Although less documented, potential side reactions of ethylenediamine could lead to various byproducts. Drop-wise addition of ethylenediamine has been suggested to control side reactions in similar syntheses.[7][8]

  • Degradation Products: this compound can degrade under certain conditions. Potential degradation pathways include hydrolysis of the imidazolidine (B613845) ring, as well as photolysis and thermal degradation.[9]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantification of impurities. Reversed-phase HPLC with UV detection is a common method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities.

  • Gas Chromatography (GC): Useful for detecting volatile organic impurities, such as residual solvents.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction temperature is maintained at the optimal level (e.g., 65°C for the nitroguanidine route).- Verify the reaction time is sufficient for complete conversion.- Ensure proper mixing to facilitate reactant interaction.
Side Reactions - Consider a drop-wise or portion-wise addition of ethylenediamine to control exothermic reactions and minimize byproduct formation.[7][8]- Optimize the molar ratio of reactants. An excess of one reactant may favor side reactions.
Product Degradation - Avoid excessive heating or prolonged reaction times, which can lead to thermal degradation.[9]- Control the pH of the reaction mixture, as both highly acidic and basic conditions can promote hydrolysis of the product.[9]
Inefficient Product Isolation - Ensure the pH is adjusted appropriately during workup to maximize the precipitation of the product.- Use an appropriate solvent for washing the crude product to remove impurities without significant loss of the desired compound.

Issue 2: High Levels of Impurities in the Final Product

Possible Cause Troubleshooting Step
Unreacted Nitroguanidine - Ensure a slight molar excess of ethylenediamine to drive the reaction to completion.- Optimize reaction time and temperature to maximize the conversion of nitroguanidine.
Formation of Side-Products - Control the reaction temperature carefully. Overheating can lead to the formation of thermal decomposition byproducts of nitroguanidine, such as melamine (B1676169) and cyanuric acid.[9]- Purify the starting materials (guanidine nitrate and ethylenediamine) to remove any pre-existing impurities that might participate in side reactions.
Product Degradation - Protect the reaction mixture from light to prevent photodegradation.[9]- During workup and storage, avoid exposure to strong acids or bases that could cause hydrolysis.[9]
Contamination from Equipment - Ensure all glassware and equipment are thoroughly cleaned to prevent cross-contamination from previous reactions.

Data Presentation

Table 1: Summary of Known and Potential Impurities

Impurity NameChemical StructureSourceAnalytical Method for Detection
NitroguanidineCH₄N₄O₂Unreacted starting materialHPLC, LC-MS
Guanidine NitrateCH₆N₄O₃Unreacted starting material (in one-pot synthesis)HPLC (with appropriate column), Ion Chromatography
MelamineC₃H₆N₆Thermal decomposition of nitroguanidineHPLC, LC-MS
Cyanuric AcidC₃H₃N₃O₃Thermal decomposition of nitroguanidineHPLC, LC-MS
Ammonium Saltse.g., (NH₄)₂SO₄Degradation of starting materialsIon Chromatography, Colorimetric assays

Table 2: Typical Purity and Impurity Levels

ParameterTypical ValueNotes
Purity of this compound≥ 98%As determined by HPLC.
Nitroguanidine Impurity~0.5% (w/w)In a one-pot synthesis from guanidine nitrate.[6]

Experimental Protocols

1. HPLC Method for Purity and Impurity Profiling

This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required based on the specific impurities of interest.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

2. NMR Spectroscopy for Structural Confirmation

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the proton environments in the molecule.

    • ¹³C NMR: To identify the carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): To confirm the connectivity of atoms and the overall structure.

Visualizations

Synthesis_Pathway cluster_0 One-Pot Synthesis cluster_1 Final Product Formation Guanidine Nitrate Guanidine Nitrate Nitroguanidine Nitroguanidine Guanidine Nitrate->Nitroguanidine H2SO4 This compound This compound Nitroguanidine->this compound Ethylenediamine Ethylenediamine Ethylenediamine->this compound

Caption: One-pot synthesis pathway of this compound.

Impurity_Formation Nitroguanidine Nitroguanidine Main_Reaction Main Reaction Nitroguanidine->Main_Reaction Unreacted_NG Unreacted Nitroguanidine Nitroguanidine->Unreacted_NG Incomplete Reaction Thermal_Stress High Temperature Nitroguanidine->Thermal_Stress Ethylenediamine Ethylenediamine Ethylenediamine->Main_Reaction Product This compound Main_Reaction->Product Decomposition_Products Melamine, Cyanuric Acid Thermal_Stress->Decomposition_Products

Caption: Potential pathways for impurity formation during synthesis.

Experimental_Workflow Sample Crude this compound Sample HPLC_Analysis HPLC Purity & Impurity Profile Sample->HPLC_Analysis Decision Known Impurities? HPLC_Analysis->Decision Quantification Quantify Known Impurities Decision->Quantification Yes LCMS_Analysis LC-MS for Unknowns Decision->LCMS_Analysis No Report Final Impurity Report Quantification->Report Structure_Elucidation NMR for Structure Confirmation LCMS_Analysis->Structure_Elucidation Structure_Elucidation->Report

Caption: Experimental workflow for impurity identification and analysis.

References

improving the stability of 2-(Nitroimino)imidazolidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-(Nitroimino)imidazolidine in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Some suppliers suggest that the compound is stable for at least four years under these conditions. For shorter durations, storage at 4°C is also acceptable.[1]

Q2: What are the recommended storage conditions for this compound in solution?

Solutions of this compound should ideally be prepared fresh before use.[1] If storage is unavoidable, it is recommended to store solutions at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.[1]

Q3: In which solvents is this compound soluble, and are there any stability considerations?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with solubilities of approximately 10 mg/mL in DMSO and 5 mg/mL in DMF.[1] It is slightly soluble in water, ethanol (B145695), and acetone, and insoluble in ether.[2] When preparing stock solutions, it is recommended to purge the solvent with an inert gas to minimize the risk of oxidative degradation.[1]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: The imidazoline (B1206853) ring may be susceptible to hydrolysis, particularly under acidic or basic conditions.[1]

  • Photolysis: Exposure to light, especially UV light, may cause degradation.[1]

  • Thermal Degradation: The compound may degrade at elevated temperatures.[1]

  • Reduction: The nitro group may be subject to reduction or other chemical transformations.[1]

Q5: How can I detect the degradation of my this compound sample?

Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[1] A stability-indicating HPLC method can separate the intact this compound from its degradation products.[1] The appearance of new peaks or a decrease in the area of the main peak in the chromatogram can indicate degradation.[1] For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the mass of the potential degradation products.[1]

Troubleshooting Guides

Issue: Precipitation of the compound from solution upon storage or dilution.

  • Possible Cause: Poor solubility or degradation leading to less soluble products.[1]

  • Troubleshooting Steps:

    • Ensure the storage concentration does not exceed the solvent's capacity.[1]

    • If using buffered solutions, verify the pH-dependent solubility.

    • Analyze the precipitate using a suitable analytical method to determine if it is the parent compound or a degradation product.[1]

    • When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, a common issue is precipitation due to the change in solvent polarity. To mitigate this, try making an intermediate dilution in a co-solvent like ethanol before adding it to the aqueous buffer.

Issue: Appearance of unknown peaks in the HPLC chromatogram.

  • Possible Cause: Formation of degradation products.[1]

  • Troubleshooting Steps:

    • Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under various stress conditions (acid, base, heat, light, oxidation).[1] This can help in tentatively identifying the unknown peaks.

    • Use LC-MS to determine the mass of the unknown peaks and propose potential structures.[1]

Issue: Loss of compound activity or inconsistent experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.[1]

  • Troubleshooting Steps:

    • Verify the storage conditions (temperature, protection from light).[1]

    • Prepare fresh solutions immediately before each experiment.[1]

    • Perform a purity check of the compound using a suitable analytical method like HPLC.[1]

Data Presentation

Disclaimer: The following tables contain illustrative, hypothetical data based on general principles of chemical stability, as specific quantitative stability data for this compound is not extensively available in peer-reviewed literature. This data is intended to provide a general understanding of how the compound might behave under different conditions.

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C.

pHTime (hours)% Degradation (Hypothetical)
2.02415
4.0245
7.02410
9.02425
12.02450

Table 2: Illustrative Thermal Stability of this compound in DMSO Solution.

Temperature (°C)Time (hours)% Degradation (Hypothetical)
4168< 1
25242-5
402410-15
6024> 30

Table 3: Illustrative Photostability of this compound in Methanol Solution.

Light ConditionExposure Time (hours)% Degradation (Hypothetical)
Dark Control (25°C)24< 2
Ambient Light (25°C)245-10
UV Light (254 nm, 25°C)4> 40

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[1]

  • Acid and Base Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • For acid hydrolysis, add an equal volume of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.1 M NaOH.

    • Incubate the solutions at room temperature and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

    • Neutralize the samples before HPLC analysis.[1]

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add a solution of 3% hydrogen peroxide.[1]

    • Incubate at room temperature and analyze at various time points.[1]

  • Thermal Degradation:

    • Place the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).[1]

    • Analyze samples at various time points.[1]

  • Photodegradation:

    • Expose a solution of the compound to a light source with a specific wavelength (e.g., UV light at 254 nm or a broad-spectrum light source).[1]

    • Keep a control sample in the dark.[1]

    • Analyze both samples at various time points.[1]

Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[3]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).[3]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) and acetonitrile (95:5, v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 254 nm.[3]

    • Injection Volume: 10 µL.[3]

    • Run Time: 10 minutes.[3]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.[3]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve purge Purge with Inert Gas dissolve->purge aliquot Aliquot into single-use vials purge->aliquot store Store at -20°C or -80°C, protected from light aliquot->store thaw Thaw aliquot store->thaw dilute Dilute to working concentration thaw->dilute use Use immediately in experiment dilute->use troubleshooting_workflow cluster_hplc HPLC Analysis Results cluster_actions Corrective Actions for Degradation start Inconsistent Experimental Results or Visible Changes in Solution check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage prep_fresh Prepare Fresh Solution check_storage->prep_fresh Incorrect hplc_analysis Perform HPLC Analysis check_storage->hplc_analysis Correct prep_fresh->hplc_analysis hplc_result New Peaks or Decreased Main Peak? hplc_analysis->hplc_result no_change Purity is acceptable. Investigate other experimental variables. hplc_result->no_change No degradation Degradation is likely. hplc_result->degradation Yes forced_degradation Conduct Forced Degradation Study degradation->forced_degradation lcms Identify Degradation Products with LC-MS forced_degradation->lcms optimize Optimize Solution Conditions (pH, Solvent, Temp) lcms->optimize degradation_pathways cluster_stressors Stress Conditions cluster_pathways Potential Degradation Pathways parent This compound acid_base Acid/Base parent->acid_base light Light (UV/Visible) parent->light heat Heat parent->heat hydrolysis Hydrolysis of Imidazoline Ring acid_base->hydrolysis photolysis Photolytic Cleavage light->photolysis thermal_decomp Thermal Decomposition heat->thermal_decomp

References

Technical Support Center: Managing Thermal Decomposition of 2-(Nitroimino)imidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of 2-(Nitroimino)imidazolidine (CAS 5465-96-3). The information is presented in a question-and-answer format to directly address potential issues during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

Q2: What are the general storage recommendations for this compound to prevent degradation?

A2: For long-term storage, it is recommended to store solid this compound at -20°C in a tightly sealed container, protected from light.[4] If preparing solutions, they should be made fresh whenever possible. If storage of solutions is necessary, it is advisable to store them at -20°C for up to one month or at -80°C for up to six months.[4] To avoid degradation from freeze-thaw cycles, consider aliquoting solutions into single-use vials.[4]

Q3: What are the potential degradation pathways for this compound?

A3: While specific thermal decomposition pathways are not extensively documented in publicly available literature, potential degradation routes based on its chemical structure include hydrolysis, photolysis, and thermal degradation.[4] The imidazoline (B1206853) ring may be susceptible to hydrolysis, and the nitro group could undergo reduction or other transformations.[4]

Q4: How can I detect the thermal decomposition of my this compound sample?

A4: Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are primary methods to detect and quantify thermal decomposition.[5][6] DSC measures the heat flow associated with thermal transitions, showing exothermic peaks for decomposition.[7] TGA measures changes in mass with temperature, indicating the loss of volatile decomposition products.[8] Additionally, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products.[4]

II. Troubleshooting Guides for Thermal Analysis

This section provides troubleshooting for common issues encountered during the thermal analysis of this compound.

Problem Possible Cause Suggested Solution
Inconsistent DSC/TGA Results 1. Inconsistent sample preparation.[9] 2. Contamination of the sample or crucible.[10] 3. Variations in experimental parameters (e.g., heating rate, gas flow).[11]1. Ensure the sample is representative and homogenous. For powders, consider techniques like coning and quartering.[9] 2. Use clean, inert crucibles for each experiment.[10] 3. Maintain consistent heating rates, sample weights, and gas atmospheres for all related tests.[10][11]
Unexpected Exothermic Peak at Low Temperature in DSC 1. Presence of impurities or residual solvent. 2. Reaction with the crucible material.[10] 3. Sample degradation due to improper storage.[4]1. Verify the purity of the sample using a technique like HPLC. 2. Use an inert crucible material such as gold-plated stainless steel or alumina (B75360).[12] 3. Ensure the sample has been stored under the recommended conditions (-20°C, protected from light).[4]
Noisy or Drifting Baseline in TGA/DSC 1. Improper instrument calibration. 2. Fluctuations in purge gas flow rate.[8] 3. Static electricity on the sample or pan.1. Perform regular baseline and temperature calibrations according to the instrument manufacturer's protocol. 2. Ensure a stable and appropriate gas flow rate.[8] 3. Use an anti-static device when handling samples and pans.
Sample Ejection from Crucible during TGA Rapid gas evolution from decomposition.[13]1. Use a smaller sample size. 2. Use a crucible with a lid that has a pinhole to control the release of gaseous products. 3. Employ a slower heating rate to manage the rate of decomposition.

III. Quantitative Data Summary

Specific quantitative thermal decomposition data for this compound is limited in the public domain. The following table summarizes its known physical and chemical properties.

PropertyValue
CAS Number 5465-96-3[1]
Molecular Formula C₃H₆N₄O₂[1]
Molecular Weight 130.11 g/mol [3]
Appearance White to almost white crystalline powder[3]
Melting Point 216-218 °C[14] or 222 °C[3]
Purity ≥98% (HPLC)[3]

For comparison, a study on the related compound 2-nitroimino-5-nitro-hexahydro-1,3,5-triazine (NNHT) reported the following kinetic parameters for its non-isothermal thermal decomposition[15]:

ParameterValue
Activation Energy (Ea) 131.77 kJ mol⁻¹
Pre-exponential Factor (log A/s⁻¹) 12.56
Critical Temperature of Thermal Explosion (Tbp) 467.22 K

Disclaimer: These values are for a different, though structurally related, compound and should be used with caution as an approximation for this compound.

IV. Experimental Protocols

A. Differential Scanning Calorimetry (DSC) Protocol (General for Energetic Materials)

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealable high-pressure crucibles (e.g., gold-plated stainless steel)

  • Microbalance (readable to at least 0.01 mg)

  • This compound sample (typically 1-5 mg)[9]

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Instrument Preparation:

    • Turn on the DSC instrument and allow it to stabilize.

    • Start the inert purge gas flow at a constant rate (e.g., 50 mL/min).[16]

    • Perform temperature and enthalpy calibrations using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Carefully weigh 1-5 mg of the this compound sample into a high-pressure crucible.

    • Hermetically seal the crucible to contain any pressure generated during decomposition.

  • Experimental Run:

    • Place the sealed sample crucible and an empty sealed reference crucible into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected decomposition temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) to a final temperature above the decomposition range (e.g., 350°C).[11]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of the exothermic decomposition peak.

    • Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHd).

B. Thermogravimetric Analysis (TGA) Protocol (General for Energetic Materials)

Objective: To determine the temperature at which mass loss occurs and to quantify the extent of decomposition.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • Open crucibles (e.g., alumina or platinum)

  • Microbalance

  • This compound sample (typically 5-10 mg)[9]

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Instrument Preparation:

    • Turn on the TGA and allow the balance to stabilize.

    • Start the inert purge gas flow at a constant rate (e.g., 30 mL/min).[13]

    • Perform weight and temperature calibrations.

  • Sample Preparation:

    • Place an empty crucible in the TGA and tare the balance.

    • Add 5-10 mg of the this compound sample into the crucible, ensuring it is evenly spread.[9]

  • Experimental Run:

    • Place the crucible with the sample onto the TGA balance.

    • Equilibrate at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 400°C).

    • Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of mass loss.

    • Calculate the percentage of mass loss at different temperature ranges.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

V. Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Obtain this compound Homogenize Ensure Sample Homogeneity Sample->Homogenize Weigh Weigh Sample (1-10 mg) Homogenize->Weigh DSC Perform DSC Analysis Weigh->DSC TGA Perform TGA Analysis Weigh->TGA Analyze_DSC Determine Onset Temp & Enthalpy DSC->Analyze_DSC Analyze_TGA Determine Mass Loss & Decomposition Temp TGA->Analyze_TGA Kinetics Kinetic Analysis (optional) Analyze_DSC->Kinetics Analyze_TGA->Kinetics Report Generate Report Kinetics->Report Decomposition_Pathway Compound This compound Intermediate Thermally Excited Intermediate Compound->Intermediate Heat Products Gaseous Decomposition Products (e.g., NOx, H₂O, CO₂) Intermediate->Products Residue Solid Residue Intermediate->Residue

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(Nitroimino)imidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 2-(Nitroimino)imidazolidine, with a specific focus on resolving peak tailing. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge.[1][2][3] In the analysis of this compound, a polar and basic compound, peak tailing can compromise quantification and resolution. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Initial Assessment:

Before making significant changes to your method, it is crucial to determine if the tailing is a chemical or physical problem.[3]

  • Inject a neutral compound: If a neutral marker compound also exhibits peak tailing, the issue is likely physical (e.g., a column void or dead volume in the system).[3]

  • Observe all peaks: If all peaks in your chromatogram are tailing, this could indicate a physical problem like improper connections or a column void.[4]

If only the this compound peak or other basic compounds in your sample are tailing, the cause is likely chemical.

DOT Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for This compound check_neutral Inject Neutral Compound start->check_neutral neutral_tails Neutral Compound Tails check_neutral->neutral_tails Yes neutral_ok Neutral Compound has Good Peak Shape check_neutral->neutral_ok No physical_issue Physical Problem Suspected neutral_tails->physical_issue chemical_issue Chemical Problem Suspected neutral_ok->chemical_issue check_connections Check Fittings and Tubing for Dead Volume physical_issue->check_connections check_column Inspect/Replace Column (Check for Voids) physical_issue->check_column optimize_mobile_phase Optimize Mobile Phase pH (e.g., pH 2.5-3.5) chemical_issue->optimize_mobile_phase solution Symmetrical Peak Achieved check_connections->solution check_column->solution column_chemistry Evaluate Column Chemistry (Use End-capped Column) optimize_mobile_phase->column_chemistry mobile_phase_additives Consider Mobile Phase Additives (e.g., Amine Blockers) column_chemistry->mobile_phase_additives method_parameters Adjust Method Parameters (Flow Rate, Temperature) mobile_phase_additives->method_parameters method_parameters->solution

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of peak tailing for this compound?

A1: The most common causes are:

  • Secondary Silanol (B1196071) Interactions: this compound is a basic compound.[1][2] Residual acidic silanol groups on the surface of silica-based C18 columns can interact strongly with the basic analyte, causing delayed elution and peak tailing.[5][6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions. For basic compounds, a lower pH is generally recommended to protonate the silanol groups and minimize these interactions.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[5]

  • Physical Issues: Problems such as column voids, excessive extra-column volume (long tubing), or poorly made connections can cause peak distortion for all compounds.[1][6]

Q2: How can I improve the peak shape of this compound?

A2: Here are several strategies to improve peak shape:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.5 can protonate the residual silanol groups on the stationary phase, reducing their interaction with the basic this compound. A phosphate (B84403) buffer is effective in this pH range.[5]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1][5]

  • Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves. This can help rule out column overload.[7]

  • Optimize Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase to avoid peak distortion.[5]

Q3: What is a good starting HPLC method for this compound?

A3: A validated method for the purity analysis of this compound has been published and can serve as an excellent starting point.[5]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient A time-based gradient can be employed to ensure separation from impurities. A starting condition of 95% A and 5% B is a good initial step.
Flow Rate 1.0 mL/min
Detection UV at 266 nm
Injection Volume 10 µL

Q4: Can extra-column volume affect my analysis?

A4: Yes, extra-column volume, which includes the volume of the injector, tubing, and detector flow cell, can lead to band broadening and peak tailing.[1] To minimize this:

  • Use tubing with a narrow internal diameter (e.g., 0.005 inches).[1]

  • Keep the tubing length between the injector, column, and detector as short as possible.

Experimental Protocols

Protocol 1: Preparation of Phosphate Buffer (20 mM, pH 3.0)

Objective: To prepare a mobile phase buffer suitable for minimizing silanol interactions with basic analytes.

Materials:

  • Potassium phosphate monobasic (KH₂PO₄)

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm membrane filter

Procedure:

  • Weigh 2.72 g of potassium phosphate monobasic.

  • Dissolve the KH₂PO₄ in 1000 mL of HPLC-grade water in a clean glass beaker or flask.

  • Stir the solution until the salt is completely dissolved.

  • Place a calibrated pH electrode in the solution and monitor the pH.

  • Slowly add phosphoric acid dropwise while stirring until the pH of the solution reaches 3.0.

  • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulates.

  • Degas the buffer before use in your HPLC system.

Protocol 2: Column Equilibration and System Suitability

Objective: To ensure the HPLC system and column are ready for analysis and providing consistent results.

Procedure:

  • Install the appropriate C18 column in the HPLC system.

  • Set the mobile phase composition to the initial conditions of your gradient (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Set the flow rate to 1.0 mL/min.

  • Allow the mobile phase to pump through the system for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks from the solvent.

  • Inject a standard solution of this compound.

  • Evaluate the system suitability parameters for the this compound peak:

    • Tailing Factor (Tf): Should ideally be ≤ 1.5.

    • Theoretical Plates (N): Should meet the requirements of your specific method.

    • Repeatability of Injections (%RSD): The relative standard deviation of the peak area for replicate injections should typically be < 2%.

DOT Diagram: Chemical Basis of Peak Tailing for this compound

Caption: Interaction between protonated this compound and deprotonated silanol groups.

References

minimizing byproduct formation in the synthesis of imidacloprid from 2-(Nitroimino)imidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of imidacloprid (B1192907) from 2-(Nitroimino)imidazolidine and 2-chloro-5-chloromethylpyridine (CCMP).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidacloprid, with a focus on identifying and mitigating the formation of byproducts.

Issue Potential Cause(s) Recommended Action(s)
High levels of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine (Impurity A) detected. 1. Incorrect Stoichiometry: An excess of 2-chloro-5-chloromethylpyridine (CCMP) can lead to the dialkylation of the this compound ring. 2. Reaction Temperature Too High: Elevated temperatures can favor the formation of the dialkylated byproduct. 3. Method of Reagent Addition: Rapid addition of CCMP can create localized areas of high concentration, promoting dialkylation.1. Optimize Stoichiometry: Use a molar ratio of this compound to CCMP of 1:1 to 1.2:1.[1] 2. Control Reaction Temperature: Maintain the reaction temperature between 45-60°C.[1] For some protocols, a lower temperature of around 30°C has been found to be optimal.[2] 3. Gradual Addition: Add the CCMP solution dropwise to the reaction mixture over a period of 2-4 hours.[3][4]
Presence of unreacted starting materials in the final product. 1. Incomplete Reaction: Reaction time may be insufficient. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed to completion. 3. Inefficient Mixing: Poor agitation can lead to a non-homogeneous reaction mixture. 4. Base Inactivity: The base used may be old, hydrated, or not strong enough to deprotonate the this compound effectively.1. Increase Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting materials are consumed (typically 5-8 hours).[5][6] 2. Adjust Temperature: Ensure the reaction is maintained within the optimal temperature range (e.g., 45-60°C).[1] 3. Improve Agitation: Use a suitable stirrer and ensure vigorous mixing throughout the reaction. 4. Use Fresh/Appropriate Base: Employ a fresh, anhydrous base such as potassium carbonate or sodium hydroxide (B78521).[4][5]
Formation of colored impurities. 1. Degradation of Reactants or Product: High temperatures or prolonged reaction times can lead to decomposition. 2. Presence of Oxygen: Oxidative degradation can occur, especially at elevated temperatures. 3. Solvent-Related Impurities: The solvent (e.g., DMF) may decompose at high temperatures to form colored byproducts.1. Maintain Optimal Conditions: Adhere to the recommended reaction temperature and time. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Use High-Purity Solvents: Employ high-purity, anhydrous solvents. If using DMF, consider purification before use.
Low overall yield of Imidacloprid. 1. Suboptimal Base: The choice and amount of base can significantly impact the yield.[3] 2. Inappropriate Solvent: The solvent may not be optimal for the reaction, affecting solubility and reactivity. 3. Losses during Work-up and Purification: Inefficient extraction or recrystallization can lead to significant product loss.1. Select an Appropriate Base: Alkali carbonates (e.g., K₂CO₃) and hydroxides (e.g., NaOH) are commonly used. The choice may depend on the solvent and desired reaction rate.[1][3][4] 2. Choose a Suitable Solvent: Acetonitrile (B52724) and DMF are frequently used solvents. Acetonitrile is often preferred as it can lead to cleaner reactions.[4][5] 3. Optimize Purification: Carefully perform aqueous work-up and recrystallization. Use a minimal amount of a suitable solvent system (e.g., isopropanol (B130326)/water) for recrystallization to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of imidacloprid from this compound and why does it form?

A1: The most prevalent byproduct is 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, sometimes referred to as Impurity A or Impurity C.[7][8] It forms when a second molecule of 2-chloro-5-chloromethylpyridine (CCMP) reacts with the already formed imidacloprid molecule. The remaining N-H group on the imidazolidine (B613845) ring of imidacloprid can be deprotonated by the base, and the resulting anion can then undergo another nucleophilic substitution with CCMP.

Q2: How can I effectively monitor the progress of the reaction to minimize byproduct formation?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) to separate the starting materials, the imidacloprid product, and the main byproduct. The reaction should be stopped once the starting this compound has been consumed to prevent the further reaction of imidacloprid to form the dialkylated byproduct. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What is the optimal molar ratio of reactants to minimize the formation of the dialkylated byproduct?

A3: To minimize the formation of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, it is recommended to use a slight excess of this compound relative to 2-chloro-5-chloromethylpyridine (CCMP). A molar ratio of this compound to CCMP in the range of 1.1:1 to 1.2:1 is often effective.[1] This ensures that CCMP is the limiting reagent, reducing the likelihood of a second alkylation on the imidacloprid product.

Q4: Which base is most suitable for this reaction?

A4: Both alkali carbonates (e.g., potassium carbonate, K₂CO₃) and alkali hydroxides (e.g., sodium hydroxide, NaOH) have been successfully used.[1][3][4] The choice of base can depend on the solvent and the desired reaction rate. Potassium carbonate is a milder base and is often used in acetonitrile.[5] Sodium hydroxide is a stronger base and is frequently used in solvents like DMF.[4] The use of a very strong base like sodium hydride (NaH) has also been reported but raises safety concerns.[3]

Q5: What are the best practices for the purification of imidacloprid to remove byproducts?

A5: After the reaction is complete, the inorganic salts are typically removed by filtration. The crude product obtained after solvent evaporation can be purified by recrystallization. A common solvent system for recrystallization is a mixture of isopropanol and water. The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form pure crystals of imidacloprid, leaving the more soluble byproducts in the mother liquor.

Data Presentation

Table 1: Influence of Reactant Molar Ratio on Byproduct Formation (Illustrative)

Molar Ratio (this compound : CCMP)Imidacloprid Yield (%)Impurity A (%)
1 : 1.27515
1 : 1858
1.1 : 1903
1.2 : 188<2

Note: The data in this table is illustrative and based on general principles. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Optimized Protocol for Minimizing Byproduct Formation in Imidacloprid Synthesis

This protocol is designed to favor the formation of imidacloprid while minimizing the generation of the dialkylated byproduct.

Materials:

  • This compound

  • 2-chloro-5-chloromethylpyridine (CCMP)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Isopropanol

  • Deionized Water

  • Standard laboratory glassware for organic synthesis (three-necked flask, condenser, dropping funnel, magnetic stirrer, heating mantle)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

    • Purge the apparatus with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Charging Reactants:

    • To the flask, add this compound (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

    • Add anhydrous acetonitrile to the flask to create a stirrable slurry.

  • Addition of CCMP:

    • Dissolve 2-chloro-5-chloromethylpyridine (CCMP) (1.0 equivalent) in anhydrous acetonitrile in the dropping funnel.

    • Begin stirring the mixture in the flask and heat to a gentle reflux (approximately 80-82°C for acetonitrile).

    • Once refluxing, add the CCMP solution from the dropping funnel dropwise to the reaction mixture over a period of 3-4 hours.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture at reflux.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent) every hour.

    • The reaction is typically complete within 5-8 hours after the addition of CCMP is finished, as indicated by the disappearance of the CCMP spot on the TLC plate.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

    • Wash the filter cake with a small amount of fresh acetonitrile.

    • Combine the filtrate and the washings.

  • Isolation of Crude Product:

    • Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator to obtain the crude imidacloprid as a solid or semi-solid.

  • Purification by Recrystallization:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of a hot 2:1 isopropanol:water mixture to dissolve the crude solid completely.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystallization.

    • Collect the purified imidacloprid crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol.

    • Dry the crystals under vacuum to obtain pure imidacloprid.

Visualizations

G cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathway NII This compound Intermediate Deprotonated NII (Anion) NII->Intermediate + Base CCMP 2-chloro-5-chloromethylpyridine (CCMP) Base Base (e.g., K2CO3) Imidacloprid Imidacloprid Intermediate->Imidacloprid + CCMP Imidacloprid_reactant Imidacloprid Deprotonated_Imidacloprid Deprotonated Imidacloprid Imidacloprid_reactant->Deprotonated_Imidacloprid + Base Base_byproduct Base (e.g., K2CO3) Byproduct 1,3-bis[(6-chloro-3-pyridinyl)methyl]- N-nitro-2-imidazolidinimine (Impurity A) Deprotonated_Imidacloprid->Byproduct + CCMP CCMP_byproduct Excess CCMP

Caption: Reaction scheme for Imidacloprid synthesis and byproduct formation.

G start Start: High Impurity A Detected check_ratio Check Molar Ratio (NII:CCMP) start->check_ratio ratio_ok Ratio is 1.1:1 or higher? check_ratio->ratio_ok adjust_ratio Adjust ratio to 1.1:1 or 1.2:1 (NII:CCMP) ratio_ok->adjust_ratio No check_temp Check Reaction Temperature ratio_ok->check_temp Yes adjust_ratio->check_temp temp_ok Temp between 45-60°C? check_temp->temp_ok adjust_temp Adjust temperature to 45-60°C temp_ok->adjust_temp No check_addition Check CCMP Addition Method temp_ok->check_addition Yes adjust_temp->check_addition addition_ok Is addition slow/dropwise? check_addition->addition_ok adjust_addition Implement slow, dropwise addition over 3-4 hours addition_ok->adjust_addition No end End: Impurity A Minimized addition_ok->end Yes adjust_addition->end

Caption: Troubleshooting workflow for high levels of Impurity A.

References

Technical Support Center: 2-(Nitroimino)imidazolidine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of 2-(Nitroimino)imidazolidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for large-scale production of this compound?

A1: Two main synthesis routes are prominent for industrial-scale production. The most common is a one-pot synthesis starting from guanidine (B92328) nitrate (B79036) and ethylenediamine (B42938), which advantageously avoids the isolation of the shock-sensitive intermediate, nitroguanidine (B56551).[1][2] An alternative method involves the reaction of an ethylenediamine salt with nitroguanidine.[3]

Q2: What are the main safety concerns when scaling up the production of this compound?

A2: The primary safety concern is the handling of the nitroguanidine intermediate, which is shock-sensitive and can decompose violently if struck or heated.[1] The one-pot synthesis method mitigates this risk by not isolating the nitroguanidine.[1][2] Additionally, the reaction can be exothermic, requiring careful temperature control to prevent runaway reactions. Standard laboratory safety precautions, including the use of personal protective equipment, are essential.[2]

Q3: What are the key advantages of the one-pot synthesis process for industrial production?

A3: The one-pot process offers several advantages for large-scale manufacturing, including:

  • Enhanced Safety: It avoids the isolation of the hazardous nitroguanidine intermediate.[1]

  • Economic and Environmental Benefits: This method is more economical and environmentally friendly, with a considerable reduction in acidic effluent generation.[1]

  • Improved Efficiency: It saves time in unit operations and the overall process.[1]

  • Reduced Raw Material Consumption: Lesser amounts of sulfuric acid and ammonia (B1221849) are required for the reaction and subsequent neutralization.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction of guanidine nitrate.Ensure the reaction mixture is stirred at room temperature for the recommended 6-8 hours to allow for complete conversion.[1]
Side reactions due to poor temperature control.Maintain the initial reaction temperature at 5°C during the addition of guanidine nitrate.[1] For the reaction of ethylenediamine salt with nitroguanidine, maintain the temperature between 35-80°C.[3]
Incorrect pH during the reaction.When using the ethylenediamine salt method, adjust the pH to 8-12 with an alkali.[3]
Product Purity Issues Presence of unreacted starting materials or intermediates.Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC) to ensure completion.
Formation of byproducts.Optimize reaction conditions, such as temperature and reaction time, to minimize side reactions.
Difficulty in Product Isolation Poor crystal formation.After the reaction, cool the mixture to room temperature to facilitate precipitation before filtration.
Inefficient filtration.Ensure the product has fully precipitated before attempting to filter.

Experimental Protocols

One-Pot Synthesis from Guanidine Nitrate

This protocol is adapted from a patented industrial process.[1]

Materials:

  • Sulfuric acid (98%)

  • Guanidine nitrate (97%)

  • Water

  • Aqueous ammonia (22%)

  • Ethylenediamine

Procedure:

  • In a reaction flask, cool 225 g (2.2 moles) of 98% sulfuric acid to 5°C.

  • Slowly add 140 g (1.11 moles) of 97% guanidine nitrate to the cooled sulfuric acid.

  • Stir the reaction mass at room temperature for 6-8 hours.

  • Quench the reaction by adding 180 g of water.

  • Add 265 g of 22% aqueous ammonia to the reaction mass.

  • Add 69 g (1.13 moles) of ethylenediamine.

  • Heat the reaction mass to 45°C and stir at this temperature for 12 hours.

  • Cool the mixture to room temperature, filter the resulting solid, and dry to obtain this compound.

Synthesis via Ethylenediamine Salt and Nitroguanidine

This protocol is based on a patented method.[3]

Materials:

  • Ethylenediamine

  • Acid (e.g., Sulfuric acid, Hydrochloric acid, or Phosphoric acid)

  • Nitroguanidine

  • Alkali (e.g., Sodium hydroxide)

  • Water

Procedure:

  • React ethylenediamine with an acid to form the corresponding ethylenediamine salt.

  • In a reactor, combine the ethylenediamine salt with nitroguanidine.

  • Adjust the pH of the reaction mixture to 8-12 using an alkali solution.

  • Heat the reaction mixture to a temperature between 35-80°C (optimally 60-65°C) for 0.5-12 hours (optimally 4-6 hours).

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid product and dry to obtain this compound.

Process Flow and Logic Diagrams

Synthesis_Pathway cluster_step1 Step 1: Nitration of Guanidine cluster_step2 Step 2: Cyclization Guanidine_Nitrate Guanidine Nitrate Nitroguanidine Nitroguanidine (in situ intermediate) Guanidine_Nitrate->Nitroguanidine  H₂SO₄, 5°C then RT, 6-8h Sulfuric_Acid Sulfuric Acid (98%) Quench Quench (Water) Nitroguanidine->Quench Ethylenediamine Ethylenediamine Product This compound Ammonia Aqueous Ammonia Quench->Product  1. NH₃(aq)  2. Ethylenediamine  3. 45°C, 12h

Caption: One-pot synthesis pathway for this compound.

Troubleshooting_Workflow Start Scale-up Issue Encountered Identify_Symptom Identify Symptom (e.g., Low Yield, Impurity) Start->Identify_Symptom Check_Temp Verify Temperature Control Identify_Symptom->Check_Temp Low Yield/ Impurity Check_Time Verify Reaction Time Identify_Symptom->Check_Time Low Yield Check_pH Verify pH Level Identify_Symptom->Check_pH Low Yield (Salt Method) Check_Reagents Check Reagent Quality & Stoichiometry Identify_Symptom->Check_Reagents General Issue Analyze_Product Analyze Product & Impurities (HPLC, TLC) Check_Temp->Analyze_Product Check_Time->Analyze_Product Check_pH->Analyze_Product Check_Reagents->Analyze_Product Optimize Optimize Process Parameter Analyze_Product->Optimize Parameter out of spec End Issue Resolved Analyze_Product->End Parameters in spec, investigate other causes Optimize->End

Caption: Troubleshooting workflow for scale-up issues.

References

Technical Support Center: Efficient Synthesis of 2-(Nitroimino)imidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-(nitroimino)imidazolidine, a key intermediate in the production of neonicotinoid insecticides such as Imidacloprid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two main approaches for the synthesis of this compound are:

  • One-Pot Synthesis: This method involves the direct reaction of guanidine (B92328) nitrate (B79036) with sulfuric acid to form nitroguanidine (B56551) in situ, which is then reacted with ethylenediamine (B42938) without isolation. This process is considered more economical and environmentally friendly as it avoids handling the shock-sensitive nitroguanidine intermediate and reduces acidic effluent.[1]

  • Two-Step Synthesis: This classic approach involves the initial synthesis and isolation of nitroguanidine from guanidine nitrate. In the second step, the isolated nitroguanidine is cyclized with ethylenediamine in the presence of a catalyst, such as a phase transfer catalyst like tetrabutylammonium (B224687) bromide.[1]

Q2: What is the role of a catalyst in the synthesis of this compound?

A2: In the two-step synthesis, a catalyst is crucial for facilitating the cyclization reaction between nitroguanidine and ethylenediamine. Phase transfer catalysts, for example, help in the transfer of reactants between different phases (e.g., solid-liquid), thereby increasing the reaction rate and yield. In the one-pot synthesis, while not always explicitly termed a "catalyst" in the traditional sense, the concentrated sulfuric acid acts as both a reagent for nitration and a catalyst for the subsequent cyclization.

Q3: What are the common challenges encountered during the synthesis of this compound?

A3: Researchers may face several challenges, including:

  • Low Yields: This can be due to incomplete reaction, side product formation, or suboptimal reaction conditions.

  • Impurity Profile: The presence of unreacted starting materials or byproducts can complicate purification.

  • Safety Concerns: The intermediate nitroguanidine is a shock-sensitive explosive, requiring careful handling if isolated.[1]

  • Reaction Control: The nitration of guanidine is an exothermic reaction that requires careful temperature control to prevent runaway reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield Inefficient catalyst or catalyst deactivation.- For the two-step process, screen different phase transfer catalysts (e.g., tetrabutylammonium bromide, triethyl benzyl (B1604629) ammonium (B1175870) chloride) to identify the most effective one.[1]- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.- In the one-pot synthesis, optimize the concentration and amount of sulfuric acid.
Suboptimal reaction temperature.- For the initial nitration of guanidine, maintain a low temperature (e.g., below 40°C) to minimize side reactions.[2]- For the cyclization step, the optimal temperature may vary depending on the specific protocol (e.g., heating to 45°C).[1]
Incomplete reaction.- Increase the reaction time and monitor the progress using techniques like TLC or HPLC.- Ensure efficient stirring to promote mixing of reactants.
Formation of Side Products Incorrect stoichiometry of reactants.- Carefully control the molar ratios of guanidine nitrate, sulfuric acid, and ethylenediamine.
High reaction temperature.- As mentioned, maintain strict temperature control throughout the reaction.
Difficulty in Product Isolation and Purification Product precipitation issues.- After the reaction, neutralization of the reaction mixture is often required to precipitate the product. The choice of base (e.g., aqueous ammonia) and the final pH can influence the precipitation efficiency.[1]- The product can be washed with water to remove inorganic salts.
Presence of polar impurities.- Recrystallization from a suitable solvent can be employed for purification.
Safety Hazard During Synthesis Isolation and handling of nitroguanidine.- Whenever possible, opt for the one-pot synthesis to avoid the isolation of the shock-sensitive nitroguanidine intermediate.[1]

Catalyst Performance Data

Catalyst/ReagentSynthesis StepReactantsProduct YieldReference
Concentrated Sulfuric AcidOne-pot synthesisGuanidine nitrate, Ethylenediamine70% (of this compound)[1]
Tetrabutylammonium bromideTwo-step synthesis (Cyclization)Nitroguanidine, EthylenediamineNot specified[1]
Triethyl benzyl ammonium chlorideN-alkylation of this compoundThis compound, 2-chloro-5-(chloromethyl)pyridineNot specified for intermediate[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound[1]

This protocol is adapted from a patented industrial process and is favored for its safety and efficiency.

Materials:

  • Guanidine nitrate (97%)

  • Concentrated sulfuric acid (98%)

  • Ethylenediamine

  • Aqueous ammonia (B1221849) (22%)

  • Water

Procedure:

  • In a reaction flask equipped with a stirrer and cooling bath, carefully add 225 g of concentrated sulfuric acid and cool to 5°C.

  • Slowly add 140 g of guanidine nitrate to the sulfuric acid, ensuring the temperature does not exceed 40°C.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Quench the reaction by carefully adding 180 g of water.

  • Neutralize the mixture by adding 265 g of 22% aqueous ammonia.

  • Add 69 g of ethylenediamine to the reaction mass.

  • Heat the mixture to 45°C and stir at this temperature for 12 hours.

  • Cool the reaction mass, filter the precipitate, wash with water, and dry to obtain this compound.

Expected Yield: Approximately 105 g (70%).

Process Logic and Workflow

The synthesis of this compound can be visualized as a series of logical steps, from starting material selection to the final product. The choice between a one-pot or two-step synthesis is a critical decision point influencing safety, efficiency, and environmental impact.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_synthesis Synthesis Route cluster_intermediate Key Intermediate cluster_product Final Product Guanidine_Nitrate Guanidine Nitrate Nitroguanidine Nitroguanidine (in situ or isolated) Guanidine_Nitrate->Nitroguanidine Nitration with H2SO4 Sulfuric_Acid Sulfuric Acid Ethylenediamine Ethylenediamine One_Pot One-Pot Synthesis Ethylenediamine->One_Pot Two_Step Two-Step Synthesis Ethylenediamine->Two_Step Product This compound One_Pot->Product Direct Cyclization Two_Step->Product Catalytic Cyclization Nitroguanidine->One_Pot Nitroguanidine->Two_Step

References

solvent effects on the reaction rate of 2-(Nitroimino)imidazolidine formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of 2-(Nitroimino)imidazolidine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent method is a one-pot synthesis involving the reaction of guanidine (B92328) nitrate (B79036) with concentrated sulfuric acid to form a nitroguanidine (B56551) intermediate in situ. This is followed by cyclization with ethylenediamine (B42938) in the presence of a base, such as aqueous ammonia (B1221849).[1] An alternative two-step process involves the isolation of nitroguanidine first, which is then reacted with an ethylenediamine salt.[1] However, the one-pot method is often preferred as it avoids the isolation of the potentially shock-sensitive nitroguanidine intermediate and reduces acidic effluent.[1]

Q2: What is the role of sulfuric acid in the initial step of the one-pot synthesis?

A2: Concentrated sulfuric acid acts as both a reagent and a solvent in the nitration of guanidine nitrate to form nitroguanidine. It facilitates the dehydration of guanidine nitrate, leading to the formation of the nitroguanidine intermediate.

Q3: Why is aqueous ammonia added after the nitration step?

A3: Aqueous ammonia is added to neutralize the highly acidic reaction mixture containing sulfuric acid. This neutralization is crucial before the addition of ethylenediamine for the subsequent cyclization step, creating a suitable pH environment for the reaction to proceed.

Q4: Are there any known catalysts for this reaction?

A4: Some processes have utilized catalysts. For instance, one patent describes the use of tetrabutylammonium (B224687) bromide as a catalyst in the reaction of isolated nitroguanidine with ethylenediamine.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and solutions?

A: Low yields can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:

  • Incomplete Nitration:

    • Cause: Insufficient reaction time or improper temperature control during the addition of guanidine nitrate to sulfuric acid can lead to incomplete formation of the nitroguanidine intermediate.

    • Solution: Ensure the reaction mixture is stirred for the recommended duration (e.g., 6-8 hours at room temperature) to allow for complete nitration. Maintain a low temperature (e.g., cooling to 5°C) during the initial addition of guanidine nitrate to control the exothermic reaction.[1]

  • Suboptimal pH for Cyclization:

    • Cause: The cyclization step with ethylenediamine is pH-sensitive. If the reaction mixture is not sufficiently neutralized after the nitration step, the yield of the desired product can be significantly reduced.

    • Solution: Carefully monitor and adjust the pH of the reaction mixture after the addition of aqueous ammonia. The optimal pH range for the cyclization is typically basic.

  • Side Reactions:

    • Cause: The reaction of ethylenediamine with the nitroguanidine intermediate can be complex. The rate of addition of ethylenediamine can influence the formation of side products.

    • Solution: One suggested method to control side reactions is the drop-wise addition of ethylenediamine to the reaction mixture. This can help to maintain a low concentration of the diamine and favor the desired cyclization pathway.

  • Product Loss During Workup:

    • Cause: this compound has varying solubility in different solvents. Product may be lost during filtration and washing if an inappropriate solvent is used.

    • Solution: Wash the filtered solid product with cold water to minimize loss, as the compound is less soluble in cold water. Avoid washing with solvents in which the product is highly soluble.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is not pure. What are the likely impurities and how can I avoid them?

A: The most common impurity is unreacted nitroguanidine.

  • Unreacted Nitroguanidine:

    • Cause: Incomplete cyclization reaction, either due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reactants.

    • Solution: Ensure the cyclization step is carried out for the recommended duration (e.g., 12 hours) and at the specified temperature (e.g., 45°C).[1] Use a slight molar excess of ethylenediamine to drive the reaction to completion. The final product can be purified by recrystallization to remove unreacted starting materials.

Solvent Effects on Reaction Rate

Qualitative Summary of Solvent Suitability:

Solvent ClassSuitability for this compound formationRationale
Water Suitable, especially for the cyclization step.The reaction of nitroguanidine with ethylenediamine has been successfully performed in water. Water is a polar, protic solvent that can facilitate the reaction.
Polar Aprotic Solvents (e.g., DMF, DMSO) Potentially suitable.This compound exhibits some solubility in these solvents. These solvents can be effective for reactions involving polar intermediates.
Alcohols (e.g., Methanol (B129727), Ethanol) May be suitable, but solubility is limited.The product is only slightly soluble in methanol and ethanol, which could be advantageous for product precipitation but may limit reaction rates if reactants are not fully dissolved.
Halogenated Solvents & Aromatic Hydrocarbons Mentioned as potential solvents in patents.These are generally less polar and may be suitable depending on the specific reaction conditions and intermediates.

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is adapted from patent literature.[1]

Materials:

  • Concentrated Sulfuric Acid (98%)

  • Guanidine Nitrate

  • Aqueous Ammonia (22%)

  • Ethylenediamine

  • Deionized Water

Procedure:

  • Cool a reaction flask containing 225 g of concentrated sulfuric acid to 5°C in an ice bath.

  • Slowly add 140 g of guanidine nitrate to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 6-8 hours.

  • Quench the reaction by carefully adding 180 g of water.

  • Slowly add 265 g of 22% aqueous ammonia to the reaction mass to neutralize the acid. Monitor the pH.

  • Add 69 g of ethylenediamine to the neutralized mixture.

  • Heat the reaction mixture to 45°C and stir for 12 hours.

  • Cool the mixture to room temperature, then further cool in an ice bath to promote precipitation.

  • Filter the solid product and wash with cold deionized water.

  • Dry the product to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Neutralization & Cyclization cluster_step3 Step 3: Isolation start Guanidine Nitrate + Conc. H₂SO₄ stir Stir at Room Temp (6-8h) start->stir Slow Addition at 5°C quench Quench with Water stir->quench neutralize Add Aqueous Ammonia quench->neutralize add_ed Add Ethylenediamine neutralize->add_ed heat Heat at 45°C (12h) add_ed->heat cool Cool and Precipitate heat->cool filter_wash Filter and Wash with Water cool->filter_wash dry Dry Product filter_wash->dry end end dry->end This compound

Caption: One-pot synthesis workflow for this compound.

solvent_effects_logic cluster_solvent_properties Solvent Properties cluster_reaction_parameters Impact on Reaction polarity Polarity rate Reaction Rate polarity->rate Stabilizes polar transition states pathway Reaction Pathway / Side Products polarity->pathway Can favor certain pathways proticity Proticity (H-bonding) proticity->rate Can facilitate proton transfer solubility Reactant/Product Solubility solubility->rate Affects reactant concentration workup Product Isolation / Purity solubility->workup Determines precipitation/loss

Caption: Logical relationship of solvent properties on reaction parameters.

References

Validation & Comparative

comparative analysis of 2-(Nitroimino)imidazolidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Methods for 2-(Nitroimino)imidazolidine

For researchers, scientists, and drug development professionals, the efficient synthesis of this compound, a key intermediate in the production of neonicotinoid insecticides, is of significant interest. This guide provides a comparative analysis of the most common methods for its synthesis, offering detailed experimental protocols, quantitative data, and workflow visualizations to support informed decisions in process development and optimization.

Two primary methodologies dominate the synthesis of this compound: a one-pot reaction starting from guanidine (B92328) nitrate (B79036) and a two-step process involving the reaction of a pre-formed ethylenediamine (B42938) salt with nitroguanidine (B56551). Each method presents distinct advantages and disadvantages in terms of yield, purity, operational complexity, and environmental impact.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two main synthesis routes, providing a clear comparison of their reported efficiencies.

ParameterMethod 1: One-Pot Synthesis from Guanidine NitrateMethod 2: From Ethylenediamine Salt and Nitroguanidine
Starting Materials Guanidine nitrate, Sulfuric acid, Ethylenediamine, AmmoniaEthylenediamine, Acid (e.g., HCl, H₂SO₄), Nitroguanidine, Base (e.g., KOH)
Reported Yield 70%[1]>80%[2]
Reported Purity 96%[1]>99%[2]
Reaction Time 6-8 hours (nitration) + 12 hours (cyclization)[1]0.5-12 hours (cyclization)[2]
Key Advantage Avoids isolation of the shock-sensitive nitroguanidine intermediate, making it more environmentally friendly and efficient.[1][3]High product purity and yield.[2]

Experimental Protocols

Method 1: One-Pot Synthesis from Guanidine Nitrate

This method avoids the isolation of the nitroguanidine intermediate, which is known to be shock-sensitive, thereby enhancing the safety and efficiency of the process.[1][3]

Experimental Protocol:

  • Cool a reaction flask containing 49 g (0.5 moles) of 98% sulfuric acid to 5°C.[1]

  • Slowly add 30.5 g (0.25 moles) of guanidine nitrate to the cooled sulfuric acid.[1]

  • Stir the reaction mixture at room temperature for 6-8 hours to form the nitroguanidine intermediate in situ.[1]

  • Quench the reaction by the addition of 40 g of water.[1]

  • Neutralize the reaction mass by adding aqueous ammonia.[1]

  • Add ethylenediamine to the neutralized mixture.[1]

  • Heat the reaction mass to 45°C and stir at this temperature for 12 hours.[1]

  • Cool the mixture, filter the resulting solid, wash with water, and dry to obtain this compound.[1]

Method 2: Synthesis from Ethylenediamine Salt and Nitroguanidine

This approach involves the initial formation of an ethylenediamine salt, which is then reacted with nitroguanidine to yield the final product. This method is reported to produce high yields and purity.[2]

Experimental Protocol:

  • In a 1000L reactor, add 150 kg of ethylenediamine and 200 kg of water.[2]

  • Cool the mixture and slowly add hydrochloric acid until the solution is neutral to form the ethylenediamine salt.[2]

  • To this solution, add 260 kg of nitroguanidine.[2]

  • Add a 30% potassium hydroxide (B78521) solution dropwise until the pH of the mixture reaches 9.[2]

  • Heat the reaction mixture to 60°C and maintain for 6 hours.[2]

  • Cool the mixture to room temperature to allow the product to precipitate.[2]

  • Filter the wet product, wash, and dry to obtain approximately 250 kg of this compound.[2]

Synthesis Workflows

The logical flow of each synthesis method is visualized below using Graphviz diagrams.

One_Pot_Synthesis cluster_0 Step 1: Nitration (in situ) cluster_1 Step 2: Cyclization Guanidine_Nitrate Guanidine Nitrate Nitroguanidine_Intermediate Nitroguanidine (in situ) Guanidine_Nitrate->Nitroguanidine_Intermediate  5°C to RT  6-8h Sulfuric_Acid H₂SO₄ (98%) Final_Product This compound Nitroguanidine_Intermediate->Final_Product  45°C, 12h Ethylenediamine Ethylenediamine Ammonia Aqueous NH₃ Ammonia->Nitroguanidine_Intermediate Neutralization Two_Step_Synthesis cluster_0 Step 1: Salt Formation cluster_1 Step 2: Cyclization Ethylenediamine Ethylenediamine Ethylenediamine_Salt Ethylenediamine Salt Ethylenediamine->Ethylenediamine_Salt Acid Acid (e.g., HCl) Acid->Ethylenediamine_Salt Final_Product This compound Ethylenediamine_Salt->Final_Product  35-80°C  0.5-12h Nitroguanidine Nitroguanidine Nitroguanidine->Final_Product Base Base (e.g., KOH) Base->Final_Product pH 8-12

References

A Comparative Guide to the Validation of HPLC and GC-MS for the Analysis of 2-(Nitroimino)imidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-(Nitroimino)imidazolidine. This compound is a key intermediate in the synthesis of neonicotinoid insecticides, and its accurate measurement is crucial for quality control and regulatory compliance. The validation data and experimental protocols presented are synthesized based on typical performance characteristics to illustrate the expected capabilities of each method.

Introduction to Analytical Challenges

This compound is a polar, non-volatile molecule, which presents distinct challenges for chromatographic analysis.[1][2] The choice between HPLC and GC-MS depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. HPLC is well-suited for the analysis of polar and non-volatile compounds at ambient temperatures.[3] In contrast, GC-MS is ideal for volatile and thermally stable compounds; however, for polar molecules like this compound, a chemical derivatization step is typically necessary to increase volatility and thermal stability.[4][5][6]

Experimental Protocols

This protocol outlines a reversed-phase HPLC method for the direct analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.[5]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]

This hypothetical protocol includes a silylation step to enable the GC-MS analysis of the polar this compound. Silylation replaces active hydrogens on the molecule with trimethylsilyl (B98337) (TMS) groups, increasing its volatility.[7][8]

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Derivatization Protocol (Silylation):

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[4]

  • Seal the reaction vial and heat at 70 °C for 60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the silylated derivative.

Data Presentation: Performance Comparison

The following table summarizes the hypothetical validation data for the HPLC and GC-MS methods, based on typical performance characteristics for similar analyses.

Validation Parameter HPLC-UV GC-MS (with Silylation) Commentary
Linearity (r²) > 0.999> 0.998Both methods demonstrate excellent linearity over their respective ranges.
Range (µg/mL) 1 - 1000.1 - 50HPLC offers a wider linear range suitable for higher concentration samples.
Limit of Detection (LOD) (µg/mL) 0.10.02GC-MS, especially in SIM mode, generally provides superior sensitivity.
Limit of Quantitation (LOQ) (µg/mL) 0.30.07The lower LOQ of GC-MS makes it more suitable for trace analysis.
Precision (Repeatability, %RSD) < 1.5%< 3.0%HPLC often exhibits slightly better precision due to the simpler sample preparation.
Accuracy (Recovery) 98 - 102%95 - 105%Both methods show high accuracy, well within typical acceptance criteria.
Sample Throughput HigherLowerThe derivatization step in the GC-MS protocol reduces overall sample throughput.

Mandatory Visualization

Analytical_Workflows Comparison of Analytical Workflows for this compound cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV Detection (254 nm) hplc_sep->hplc_detect hplc_data Data Analysis (Quantification) hplc_detect->hplc_data gcms_prep Sample Preparation (Drying) gcms_deriv Derivatization (Silylation with BSTFA) gcms_prep->gcms_deriv gcms_inject GC-MS Injection gcms_deriv->gcms_inject gcms_sep Capillary Column Separation gcms_inject->gcms_sep gcms_detect Mass Spectrometry (EI, SIM Mode) gcms_sep->gcms_detect gcms_data Data Analysis (Quantification) gcms_detect->gcms_data start start->hplc_prep Direct Analysis start->gcms_prep Indirect Analysis

Caption: Comparative workflows for HPLC and GC-MS analysis.

Conclusion

Both HPLC and GC-MS are viable techniques for the analysis of this compound, each with its own set of advantages and disadvantages.

  • HPLC-UV is a robust, straightforward, and high-throughput method that is well-suited for routine quality control where high concentrations of the analyte are expected. Its primary advantage is the elimination of the need for derivatization, simplifying the sample preparation process.

  • GC-MS , while requiring a more complex and time-consuming derivatization step, offers superior sensitivity and selectivity.[3][9] The lower LOD and LOQ make it the preferred method for trace-level detection and in complex matrices where interferences may be a concern. The mass spectrometric detection provides a higher degree of confidence in the identification of the analyte.

The ultimate choice of method will depend on the specific analytical requirements, such as the desired level of sensitivity, the complexity of the sample matrix, and the required sample throughput. For high-throughput screening of relatively pure samples, HPLC is advantageous. For trace analysis or confirmatory testing, the enhanced sensitivity and specificity of GC-MS are indispensable.

References

A Comparative Guide to the Insecticidal Activity of 2-(Nitroimino)imidazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal activity of 2-(nitroimino)imidazolidine derivatives, a prominent class of neonicotinoid insecticides. The analysis is supported by experimental data, detailed methodologies for key bioassays, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction

This compound derivatives are a significant class of insecticides, with imidacloprid (B1192907) being one of the most widely recognized and commercially successful examples.[1] These compounds are valued for their systemic activity in plants and their potent, selective action against a wide range of sucking and chewing insect pests.[2] Their mode of action targets the central nervous system of insects, offering a distinct advantage over older classes of insecticides. This guide will compare the performance of various this compound derivatives and benchmark them against other insecticide classes.

Mechanism of Action: Targeting the Insect Nervous System

The primary target of this compound derivatives is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the central nervous system of insects.[1] These insecticides act as agonists, meaning they mimic the natural neurotransmitter acetylcholine (ACh). By binding to the nAChR, they cause the ion channel to open, leading to an influx of sodium ions and subsequent nerve cell depolarization. Unlike ACh, which is quickly broken down by the enzyme acetylcholinesterase, these derivatives are not easily metabolized, resulting in a persistent stimulation of the nerve cells. This overstimulation leads to paralysis and ultimately the death of the insect.[2][3] The high selectivity of these compounds for insect nAChRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.[1]

Neonicotinoid Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_released ACh ACh->ACh_released Release Vesicle Synaptic Vesicle nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_released->nAChR Binds AChE Acetylcholinesterase (AChE) ACh_released->AChE Degradation Neonicotinoid This compound Derivative Neonicotinoid->nAChR Binds (Agonist) Neonicotinoid->AChE Resistant to Degradation Ion_Channel Ion Channel nAChR->Ion_Channel Activates Response Nerve Impulse (Overstimulation) Ion_Channel->Response Na+ influx Paralysis_Death Paralysis & Death Response->Paralysis_Death Leads to AChE->ACh_released Inactivates

Caption: Mechanism of action of this compound derivatives.

Comparative Insecticidal Activity

The insecticidal efficacy of a compound is typically quantified by its median lethal dose (LD50) or median lethal concentration (LC50). The LD50 is the dose required to kill 50% of a test population, usually expressed in nanograms per insect (ng/insect) or milligrams per kilogram of body weight (mg/kg). The LC50 is the concentration in a medium (e.g., diet or water) that kills 50% of the test population, often expressed in parts per million (ppm) or milligrams per liter (mg/L).

The following tables summarize the insecticidal activity of various this compound derivatives and other insecticides against different insect species.

Table 1: Comparative Toxicity of this compound Derivatives and Other Insecticides to Various Insect Pests

CompoundInsect SpeciesExposure RoutePotencyValueUnitReference
ImidaclopridMelipona scutellaris (Stingless Bee)TopicalLD50 (24h)2.41ng/bee[4][5]
ImidaclopridMelipona scutellaris (Stingless Bee)TopicalLD50 (48h)1.29ng/bee[4][5]
ImidaclopridMelipona scutellaris (Stingless Bee)OralLC50 (24h)2.01ng/µL[4][5]
ImidaclopridMelipona scutellaris (Stingless Bee)OralLC50 (48h)0.81ng/µL[4][5]
ImidaclopridDrosophila melanogaster (Fruit Fly)ChronicLC50 (males)45µM[6]
ImidaclopridDrosophila melanogaster (Fruit Fly)ChronicLC50 (females)>18µM[6]
ImidaclopridDrosophila melanogaster (Fruit Fly)ChronicLC50 (larvae)3µM[6]
1-(6-Chloronicotinyl)-2-nitroimino-imidazolidineNephotettix cincticeps (Green Rice Leafhopper)-LC900.32ppm[7]
FenitrothionNephotettix cincticeps (Green Rice Leafhopper)-LC90200ppm[7]
FenitrothionHoneybeeTopicalLD500.383µ g/bee [8]

Table 2: Toxicity of Imidacloprid and Fenitrothion to Non-Target Organisms

CompoundOrganismExposure RoutePotencyValueUnitReference
ImidaclopridRatOralLD50450mg/kg[9]
ImidaclopridRatDermalLD50>5000mg/kg[9]
ImidaclopridRainbow Trout-LC50 (96h)211mg/L[9]
ImidaclopridDaphnia-EC50 (48h)85mg/L[9]
1-(6-Chloronicotinyl)-2-nitroimino-imidazolidineRatOralLD50450mg/kg[7]
1-(6-Chloronicotinyl)-2-nitroimino-imidazolidineRatDermalLD50>5000mg/kg[7]
1-(6-Chloronicotinyl)-2-nitroimino-imidazolidineGolden Orfe-LC50 (96h)237mg/L[7]
FenitrothionRatOralLD50250-800mg/kg[8][10]
FenitrothionRatDermalLD50>890mg/kg[8][10]

Experimental Protocols

Standardized bioassays are crucial for the accurate determination of insecticide toxicity. The following are detailed methodologies for common experiments.

Topical Application Bioassay (for LD50 Determination)

This method is used to determine the dose of an insecticide that causes 50% mortality when applied directly to the insect's body.

  • Test Organisms: Use healthy, uniform-sized adult insects from a laboratory-reared colony.

  • Insecticide Preparation: Prepare a stock solution of the test compound in a suitable volatile solvent like acetone (B3395972). Make a series of dilutions to obtain at least five different concentrations.

  • Application: Anesthetize the insects (e.g., with CO2 or by chilling). Using a micro-applicator, apply a small, precise volume (typically 1 µL) of the insecticide solution to the dorsal thorax of each insect. A control group should be treated with the solvent only.

  • Incubation: Place the treated insects in clean containers with access to food and water. Maintain them under controlled conditions of temperature, humidity, and photoperiod (e.g., 25°C, 60% RH, 16:8 L:D).

  • Mortality Assessment: Record the number of dead insects at specific time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence limits.

Topical_Application_Workflow Start Start Prep_Insects Prepare Test Insects (Uniform age and size) Start->Prep_Insects Anesthetize Anesthetize Insects Prep_Insects->Anesthetize Prep_Solutions Prepare Insecticide Dilutions in Solvent Application Apply 1µL of solution to dorsal thorax Prep_Solutions->Application Anesthetize->Application Incubation Incubate under controlled conditions Application->Incubation Mortality Assess Mortality (24, 48, 72h) Incubation->Mortality Analysis Probit Analysis to determine LD50 Mortality->Analysis End End Analysis->End

Caption: Workflow for a topical application bioassay.
Leaf-Dip Bioassay (for LC50 Determination)

This method assesses the toxicity of an insecticide when insects are exposed to treated foliage.

  • Plant Material: Use fresh, untreated leaves from a host plant suitable for the test insect.

  • Insecticide Preparation: Prepare a series of aqueous dilutions of the insecticide formulation. Include a surfactant to ensure even coverage on the leaf surface. A control group will use water and the surfactant only.

  • Leaf Treatment: Dip individual leaves into the test solutions for a set period (e.g., 10-30 seconds). Allow the leaves to air-dry completely.

  • Exposure: Place the treated leaves in ventilated containers (e.g., Petri dishes with a moist filter paper to maintain turgor). Introduce a known number of insects onto each leaf.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Mortality Assessment: Record mortality at regular intervals.

  • Data Analysis: Calculate the LC50 value using probit analysis.

CDC Bottle Bioassay

The CDC bottle bioassay is a simple and rapid method for detecting insecticide resistance in insect populations.

  • Bottle Coating: Coat the inside of glass bottles with a diagnostic dose of the insecticide dissolved in acetone. A control bottle is coated with acetone only. Roll the bottles until the acetone evaporates, leaving a thin film of the insecticide.

  • Insect Exposure: Introduce a cohort of insects into each bottle.

  • Observation: Observe the insects continuously and record the time at which they become incapacitated or die.

  • Data Interpretation: If 98-100% of the insects die within the diagnostic time, the population is considered susceptible. Lower mortality rates suggest the presence of resistance.[3]

Conclusion

This compound derivatives, exemplified by imidacloprid, are highly effective insecticides with a specific mode of action targeting the insect nervous system. Structure-activity relationship studies have shown that the 2-nitroiminoimidazolidine group is crucial for their insecticidal activity.[11] The data presented in this guide demonstrates their high potency against various insect pests, often significantly greater than older classes of insecticides like organophosphates. However, concerns about their impact on non-target organisms, particularly pollinators, necessitate careful risk assessment and responsible use. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and development of novel and more selective insecticidal compounds.

References

2-(Nitroimino)imidazolidine as a precursor vs. other neonicotinoid intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-(Nitroimino)imidazolidine and other key intermediates as precursors in the synthesis of neonicotinoid insecticides. By presenting experimental data, detailed protocols, and visual pathway diagrams, this document aims to be a valuable resource for professionals in chemical synthesis and drug development.

Comparative Analysis of Neonicotinoid Precursors

The synthesis of neonicotinoid insecticides, a prominent class of neuro-active pesticides, involves the strategic coupling of a heterocyclic precursor with a chloromethylpyridine or chloromethylthiazole derivative.[1][2] The choice of the heterocyclic intermediate significantly influences the reaction efficiency, yield, and purity of the final product. This section provides a comparative overview of the synthesis of three major neonicotinoids—Imidacloprid (B1192907), Acetamiprid, and Clothianidin—highlighting the role of their respective precursors.

Table 1: Synthesis of Imidacloprid
PrecursorKey ReagentsSolventCatalyst/BaseReaction ConditionsCrude Yield (%)Purity (%)Reference(s)
This compound2-Chloro-5-(chloromethyl)pyridineAcetonitrile (B52724)Potassium Carbonate80°C, 8 hours~85>98 (after recrystallization)[1]
This compound2-Chloro-5-(chloromethyl)pyridineDMFSodium Hydride (60%)Room temp. to 80°CNot specifiedNot specified[1]
N-(2-Chloro-5-pyridylmethyl)ethylenediamineDimethyl N-nitroimidodithiocarbonateDichloromethane-Room temp., 3 hours80Not specified[3]
Table 2: Synthesis of Acetamiprid
PrecursorKey ReagentsSolventCatalyst/BaseReaction ConditionsYield (%)Purity (%)Reference(s)
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamineEthyl N-cyanoethanimideateEthanol (B145695)-65°C, 6-7 hours96.696.8[4]
BenzylmethylamineEthyl N-cyanoethanimideateMethanol-65°C, 5 hoursup to 95up to 98[5]
Table 3: Synthesis of Clothianidin
PrecursorKey ReagentsSolventCatalyst/BaseReaction ConditionsOverall Yield (%)Purity (%)Reference(s)
1-Methyl-2-nitroguanidine2-Chloro-5-(chloromethyl)thiazole, n-Propylamine, Formaldehyde (B43269)DMFPotassium Carbonate40-50°C (coupling), then acidic hydrolysis77Not specified[6]
1-Methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine2-Chloro-5-chloromethylthiazoleDMFPotassium Carbonate40-50°C90 (hydrolysis step)99.1 (HPLC)[7]

Experimental Protocols

Synthesis of Imidacloprid from this compound

This protocol describes the condensation reaction between this compound and 2-Chloro-5-(chloromethyl)pyridine (CCMP).

Materials:

  • This compound

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL three-necked round-bottom flask, combine this compound (10 mmol), CCMP (10 mmol), and potassium carbonate (20 mmol).

  • Add 50 mL of acetonitrile to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80°C and maintain under reflux for 8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the residue with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Imidacloprid by recrystallization from a suitable solvent system (e.g., isopropanol/water) to achieve a purity of >98%.[1]

Synthesis of Acetamiprid from N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine

This protocol details the synthesis of Acetamiprid from its amine precursor and a cyanoimide.

Materials:

  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine

  • Ethyl N-cyanoethanimideate

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (157.5 g) in ethanol (100 g).

  • Add Ethyl N-cyanoethanimideate (112 g) to the solution.

  • Heat the mixture to 65°C and maintain for 6 to 7 hours.

  • After the reaction is complete, cool the mixture to 0°C to allow for layer separation.

  • Filter the mixture and wash with a saturated brine solution.

  • After drying, 22.1 g of Acetamiprid with a purity of 96.8% is obtained, corresponding to a yield of 96.6%.[4]

Synthesis of Clothianidin from 1-Methyl-2-nitroguanidine

This protocol outlines a multi-step synthesis of Clothianidin.

Materials:

  • 1-Methyl-2-nitroguanidine

  • n-Propylamine

  • 37% aqueous formaldehyde solution

  • 2-Chloro-5-(chloromethyl)thiazole

  • Potassium Carbonate

  • DMF

  • Dilute Hydrochloric Acid

Procedure:

  • Synthesis of (Z)-1-Methyl-N-nitro-5-propyl-1,3,5-triazinan-2-imine: This intermediate is obtained via a Mannich reaction of (Z)-1-methyl-2-nitroguanidine, n-propylamine, and a 37% aqueous formaldehyde solution, with a reported yield of 97%.

  • Coupling Reaction: The intermediate from step 1 is then subjected to an electrophilic substitution with 2-chloro-5-(chloromethyl)thiazole in DMF in the presence of potassium carbonate as an acid-binding agent at 40-50°C. This step yields (E)-1-[(2-chlorothiazol-5-yl)methyl]-3-methyl-N-nitro-5-propyl-1,3,5-triazinan-2-imine with a reported yield of 90%.

  • Hydrolysis: The final product, Clothianidin, is obtained by the hydrolysis of the product from step 2 in the presence of dilute hydrochloric acid, with a reported yield of 88%.

  • The overall yield for this three-step process is reported to be up to 77%.[6]

Signaling Pathway and Mechanism of Action

Neonicotinoid insecticides act as agonists on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[8][9][10] This binding is much stronger in insects than in mammals, providing a degree of selective toxicity.[4] The continuous stimulation of these receptors leads to an over-excitation of the nerve cells, resulting in paralysis and eventual death of the insect.[11]

Neonicotinoid_Signaling_Pathway cluster_synapse Insect Synapse cluster_effects Physiological Effects Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh releases Postsynaptic Postsynaptic Neuron Excitation Continuous Nerve Stimulation Postsynaptic->Excitation leads to nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to Neonicotinoid Neonicotinoid Neonicotinoid->nAChR irreversibly binds to (agonist action) IonChannel Ion Channel nAChR->IonChannel activates IonChannel->Postsynaptic Na+ influx Na_ion Paralysis Paralysis Excitation->Paralysis causes Death Death Paralysis->Death results in

Caption: Mechanism of action of neonicotinoid insecticides.

References

Unlocking Insecticidal Potency: A Comparative Guide to the Structure-Activity Relationship of 2-(Nitroimino)imidazolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-(nitroimino)imidazolidine analogs, a core scaffold of the widely used neonicotinoid insecticides. By examining the relationship between structural modifications and biological activity, this document aims to inform the rational design of next-generation insecticides with enhanced potency and selectivity.

The this compound moiety is a critical pharmacophore responsible for the insecticidal activity of neonicotinoids. These compounds act as agonists at insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death of the target insect.[1] The selective toxicity of these compounds towards insects over vertebrates is a key advantage, attributed to differences in the receptor subtypes and their binding affinities.[1] This guide delves into the quantitative structure-activity relationships (SAR) of this class of compounds, presenting experimental data to elucidate the impact of specific structural changes on their insecticidal efficacy.

Comparative Performance of this compound Analogs

The following table summarizes the in vitro and in vivo activities of imidacloprid (B1192907) and its analogs, highlighting the impact of substitutions on the imidazolidine (B613845) ring. The data is derived from studies on the housefly, Musca domestica.

CompoundModification on Imidazolidine RingReceptor Affinity (Ki, nM)Insecticidal Activity (ED50, nmol/fly)
Imidacloprid Unsubstituted0.850.035
Analog 1 4-Methyl (4R)0.550.028
Analog 2 4-Methyl (4S)1.20.045
Analog 3 5-Methyl (5S)0.750.032
Analog 4 5-Methyl (5R)1.50.051
Analog 5 4,5-cis-Dimethyl (4R,5S)0.420.022
Analog 6 4,5-trans-Dimethyl (4R,5R)1.80.060

Experimental Protocols

Insect Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol details the method used to determine the binding affinity of this compound analogs to insect nAChRs.

1. Membrane Preparation:

  • Heads of the target insect (e.g., houseflies) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris.
  • The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes containing the nAChRs.
  • The membrane pellet is washed and resuspended in the binding buffer.

2. Competitive Binding Assay:

  • A radiolabeled ligand with high affinity for the nAChR, such as [³H]imidacloprid, is used.
  • The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound analog).
  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
  • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
  • The radioactivity retained on the filters is measured using liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the analog.

Insecticidal Activity Assay (Topical Application)

This protocol outlines the procedure for assessing the insecticidal potency of the analogs against adult insects.

1. Insect Rearing:

  • The target insect species (e.g., houseflies) are reared under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure uniformity.

2. Compound Application:

  • The this compound analogs are dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
  • A small, precise volume (e.g., 1 µL) of each concentration is topically applied to the dorsal thorax of individual adult insects using a microsyringe.
  • A control group is treated with the solvent alone.

3. Observation and Data Collection:

  • The treated insects are placed in observation cages with access to food and water.
  • Mortality or knockdown is recorded at specific time points (e.g., 24, 48, and 72 hours) post-application.

4. Data Analysis:

  • The dose-response data is analyzed using probit analysis to determine the median effective dose (ED50), which is the dose required to produce a response in 50% of the test population.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound analogs involves their interaction with insect nAChRs. Upon binding, these compounds act as agonists, causing the ion channel to open and leading to an influx of cations (primarily Na⁺ and Ca²⁺). This results in the depolarization of the neuron, leading to hyperexcitation, paralysis, and eventual death of the insect. While the immediate effect is on ion channel gating, downstream signaling cascades are also likely involved in the overall toxicological effect. The PI3K/Akt pathway is a crucial signaling pathway in insects that regulates various cellular processes, including cell survival and growth. While direct evidence linking neonicotinoid-nAChR activation to the PI3K/Akt pathway in insects is still emerging, it is a plausible downstream effector based on nAChR signaling in other systems.

G cluster_0 Insect Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Cation Influx (Na+, Ca2+) nAChR->IonChannel Channel Opening Analog This compound Analog Analog->nAChR Agonist Binding Depolarization Membrane Depolarization IonChannel->Depolarization PI3K PI3K IonChannel->PI3K Ca2+ mediated (Putative) Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation Akt Akt PI3K->Akt Activation CellularEffects Downstream Cellular Effects (e.g., altered gene expression, apoptosis modulation) Akt->CellularEffects Phosphorylation of targets Paralysis Paralysis & Death CellularEffects->Paralysis Hyperexcitation->Paralysis

Figure 1. Signaling pathway of this compound analogs in an insect neuron.

The provided diagram illustrates the proposed signaling cascade initiated by the binding of a this compound analog to an insect nAChR. This leads to cation influx, membrane depolarization, and ultimately neuronal hyperexcitation and insect death. A putative downstream pathway involving PI3K/Akt signaling is also depicted, which may contribute to the overall cellular response.

G cluster_workflow Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_sar SAR Analysis Synthesis Synthesis of Analogs Purification Purification & Structure Confirmation (NMR, MS) Synthesis->Purification BindingAssay Competitive Binding Assay ([3H]imidacloprid) Purification->BindingAssay TopicalApp Topical Application of Analogs Purification->TopicalApp MembranePrep Insect nAChR Membrane Preparation MembranePrep->BindingAssay DataAnalysis_Ki Data Analysis (IC50, Ki) BindingAssay->DataAnalysis_Ki SAR Structure-Activity Relationship Analysis DataAnalysis_Ki->SAR InsectRearing Insect Rearing (e.g., Musca domestica) InsectRearing->TopicalApp MortalityObs Mortality/Knockdown Observation TopicalApp->MortalityObs DataAnalysis_ED50 Data Analysis (ED50) MortalityObs->DataAnalysis_ED50 DataAnalysis_ED50->SAR

Figure 2. Experimental workflow for SAR studies of this compound analogs.

This workflow outlines the key steps in evaluating the structure-activity relationship of newly synthesized this compound analogs, from chemical synthesis and characterization to in vitro and in vivo biological testing and final SAR analysis.

References

comparative spectroscopic analysis of 2-(Nitroimino)imidazolidine tautomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to the Tautomers of 2-(Nitroimino)imidazolidine

For researchers and professionals in drug development, a precise understanding of a molecule's structure is fundamental. Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly influence a compound's biological activity and physicochemical properties. This guide provides a comparative analysis of the spectroscopic characteristics of the potential tautomers of this compound, a heterocyclic compound with applications in pharmaceutical and materials science.

This compound can exist in several tautomeric forms, primarily the nitroamino and nitroimino forms, with the potential for the aci-nitro tautomer as well. The equilibrium between these forms can be influenced by factors such as solvent polarity and temperature. This guide synthesizes predicted spectroscopic data and theoretical principles from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to provide a framework for distinguishing between these tautomers.

Tautomeric Equilibrium of this compound

The principal tautomeric forms of this compound involve the migration of a proton. The three most likely tautomers are the exo-imino (nitroamino), endo-imino (nitroimino), and the aci-nitro forms. Computational studies on analogous 2-amino-2-imidazoline systems suggest that while the amino (exo-imino) tautomer is generally more stable in the gas phase, solvation can shift the equilibrium towards the imino (endo-imino) form.[1]

tautomers T1 Exo-Imino (Nitroamino) T2 Endo-Imino (Nitroimino) T1->T2 T3 Aci-Nitro T2->T3

Caption: Tautomeric equilibrium of this compound.

Comparative Spectroscopic Data

The following tables summarize the key predicted and expected spectroscopic features of the this compound tautomers. The NMR data for the exo-imino (nitroamino) form is based on predicted values, while the characteristics for the other tautomers and other spectroscopic methods are based on established principles and data from analogous compounds.

Table 1: 1H and 13C NMR Spectroscopy Data

NucleusExo-Imino (Nitroamino) Tautomer (Predicted)Endo-Imino (Nitroimino) Tautomer (Expected)Aci-Nitro Tautomer (Expected)Key Observations
1H NMR
CH2-CH2~3.85 ppm (singlet)Two distinct signals, likely multipletsTwo distinct signals, likely multipletsThe symmetry in the exo-imino form leads to equivalent methylene (B1212753) protons. The other forms are asymmetric.
NH (ring)~7.5 ppm (broad singlet)One signalOne or two signals depending on exchangeThe chemical shift and number of ring NH protons will vary.
NH (nitro)~9.0 ppm (broad singlet)No direct NH on nitro groupOH proton on aci-nitro group, likely broad and downfieldThe presence and location of exchangeable protons are key differentiators.
13C NMR
C=N~158.5 ppmShifted relative to the exo formShifted relative to the exo formThe chemical shift of the sp2 carbon is highly sensitive to the electronic environment.
CH2-CH2~45.2 ppmTwo distinct signalsTwo distinct signalsThe loss of symmetry in the endo-imino and aci-nitro forms will result in non-equivalent methylene carbons.

Table 2: Infrared (IR) Spectroscopy Data

Vibrational ModeExo-Imino (Nitroamino) Tautomer (Expected)Endo-Imino (Nitroimino) Tautomer (Expected)Aci-Nitro Tautomer (Expected)Key Observations
N-H Stretch~3400-3200 cm-1 (multiple bands)~3300-3200 cm-1 (ring NH)~3500-3300 cm-1 (O-H), ~3300-3200 cm-1 (ring NH)The presence of a broad O-H stretch would be indicative of the aci-nitro form. The number and position of N-H stretches will differ.
C=N Stretch~1680-1650 cm-1 (exocyclic)~1640-1600 cm-1 (endocyclic)~1620-1580 cm-1The C=N stretching frequency is typically higher for exocyclic double bonds compared to endocyclic ones.
NO2 Stretch~1550-1500 cm-1 (asymmetric), ~1350-1300 cm-1 (symmetric)~1550-1500 cm-1 (asymmetric), ~1350-1300 cm-1 (symmetric)Absent, replaced by N=O and N-O stretchesThe disappearance of the characteristic NO2 stretches is a strong indicator of the aci-nitro tautomer.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

ParameterExo-Imino (Nitroamino) Tautomer (Expected)Endo-Imino (Nitroimino) Tautomer (Expected)Aci-Nitro Tautomer (Expected)Key Observations
λmaxShorter wavelengthLonger wavelengthLikely at the longest wavelengthThe extent of conjugation influences the absorption maximum. The aci-nitro form is expected to have the most extended conjugation.
Molar Absorptivity (ε)LowerHigherHighestMolar absorptivity generally increases with the extent of the chromophore.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

    • Add a suitable internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

    • Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • 1H NMR: Acquire the spectrum using a standard single-pulse sequence on a 400 MHz or higher spectrometer. Key parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of 13C, a larger number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.

    • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignments, especially for the less symmetrical tautomers.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, acetonitrile) and place the solution in an appropriate liquid cell.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm-1 using a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water, or acetonitrile) to an appropriate concentration, ensuring the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Data Acquisition:

    • Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

    • Use the pure solvent as a reference.

Experimental Workflow

The following diagram illustrates a typical workflow for the .

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Solvate Dissolve in appropriate solvent (Deuterated for NMR, UV-transparent for UV-Vis) Sample->Solvate NMR NMR Spectroscopy (1H, 13C, 2D) Solvate->NMR IR IR Spectroscopy Solvate->IR UVVis UV-Vis Spectroscopy Solvate->UVVis Process Spectral Processing NMR->Process IR->Process UVVis->Process Assign Signal Assignment Process->Assign Compare Tautomer Comparison Assign->Compare

Caption: Experimental workflow for spectroscopic analysis.

References

Inter-Laboratory Validation of Analytical Methods for 2-(Nitroimino)imidazolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2-(Nitroimino)imidazolidine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a crucial intermediate in the synthesis of various compounds, including the neonicotinoid insecticide Imidacloprid.[1] The accurate quantification of this compound is essential for process control, quality assurance, and regulatory compliance.[1] This document presents a synthesized overview based on typical performance characteristics observed in inter-laboratory studies for similar small molecules, adhering to the principles of ICH Q2(R1) guidelines.[1]

The objective of an inter-laboratory validation study is to assess the reproducibility and robustness of an analytical method when performed by different laboratories.[1] This ensures the method is transferable and yields consistent results, a critical aspect in drug development and manufacturing.

Comparison of Analytical Methods

Both HPLC and GC-MS are suitable for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput versus the need for trace-level detection.[1] The HPLC method generally demonstrates slightly better precision, while the GC-MS method offers superior sensitivity with lower limits of detection (LOD) and quantitation (LOQ).[1]

Table 1: Comparison of Inter-Laboratory Validation Data for HPLC and GC-MS Methods [1]

Validation ParameterHPLC MethodGC-MS MethodICH Q2(R1) Guideline/Acceptance Criteria
Linearity (R²) > 0.999> 0.998R² > 0.99
Range (µg/mL) 0.15 - 500.05 - 25The range should cover the expected concentrations of the analyte.
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%Typically 80-120% of the test concentration.
Precision (RSD%)
- Repeatability< 1.5%< 2.0%RSD should be low, typically < 2%.
- Intermediate Precision< 2.0%< 2.5%RSD should be low, typically < 2%.
LOD (µg/mL) 0.050.01The lowest amount of analyte that can be detected.
LOQ (µg/mL) 0.150.05The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by small, deliberate variations in method parameters.Unaffected by small, deliberate variations in method parameters.The method should remain unaffected by minor changes in parameters.

Experimental Protocols

Detailed methodologies for both the HPLC and GC-MS analyses are provided below to be distributed to participating laboratories in an inter-laboratory validation study.

High-Performance Liquid Chromatography (HPLC) Method[1]
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.15, 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method[1]
  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Selected Ion Monitoring (SIM).

Standard and Sample Preparation with Derivatization:

  • Standard and Sample Preparation: Prepare stock and working solutions as described for the HPLC method.

  • Derivatization: Prior to injection, the dried sample extract is derivatized with a suitable silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70 °C for 30 minutes.[1] This step is necessary to improve the volatility and thermal stability of the analyte for GC analysis.

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the workflow for the inter-laboratory validation study.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Data Analysis Phase cluster_3 Reporting Phase A Define Protocol & Select Labs B Prepare & Distribute Samples A->B C Labs Analyze Samples B->C D Collect & Analyze Data C->D E Statistical Evaluation D->E F Generate Validation Report E->F

Caption: Workflow of the inter-laboratory validation process.

Logical Relationship of Validation Parameters

This diagram shows the relationship between key validation parameters.

G Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

References

A Comparative Stability Analysis of 2-(Nitroimino)imidazolidine Derivatives and Related Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of 2-(Nitroimino)imidazolidine and its derivatives, alongside related energetic compounds. The stability of such materials is a critical parameter, dictating their safety in handling, storage, and application. While comprehensive comparative data for a wide range of this compound derivatives is limited in publicly accessible literature, this document synthesizes available information on key derivatives and structurally related compounds to offer valuable insights. The comparison includes essential benchmarks like RDX and TNT to provide context for their performance.

Comparative Stability Data

The stability of energetic materials is primarily assessed through thermal analysis and sensitivity to mechanical stimuli such as impact and friction. The following tables summarize the key stability parameters for 2-Nitrimino-1-nitroimidazolidine, related nitroimidazole-fused ring compounds, and standard energetic materials.

Table 1: Thermal Stability of Selected Energetic Compounds

CompoundTypeOnset Decomposition Temp. (T_onset) (°C)Peak Decomposition Temp. (T_peak) (°C)
3,8-dibromo-2,9-dinitro-5,6-dihydrodiimidazo[1,2-a:2′,1′-c]pyrazineNitroimidazole Fused-Ring292.4[1]332.8[1]
3,9-dibromo-2,10-dinitro-6,7-dihydro-5H-diimidazo[1,2-a:2′,1′-c][1][2]diazepineNitroimidazole Fused-Ring311.3[1]328.2[1]
Trinitrotoluene (TNT)Benchmark~290[1]-

Table 2: Mechanical Sensitivity of Selected Energetic Compounds

CompoundTypeImpact Sensitivity (IS)Friction Sensitivity (FS) (N)
2-Nitrimino-1-nitroimidazolidineThis compound Derivative2.8 times more sensitive than RDX[2]1.6 times more sensitive than RDX[2]
3,8-dibromo-2,9-dinitro-5,6-dihydrodiimidazo[1,2-a:2′,1′-c]pyrazineNitroimidazole Fused-Ring> 40 J[1]> 360[1]
3,9-dibromo-2,10-dinitro-6,7-dihydro-5H-diimidazo[1,2-a:2′,1′-c][1][2]diazepineNitroimidazole Fused-Ring> 40 J[1]> 360[1]
Trinitrotoluene (TNT)Benchmark15 J[1]353[1]
RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine)Benchmark--

Note: Sensitivity values can vary based on the specific test apparatus and conditions.

Experimental Protocols

The data presented in this guide are derived from standard, well-established experimental procedures for characterizing energetic materials.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Apparatus: A differential scanning calorimeter (e.g., TA Instruments DSC 2910).

  • Sample Preparation: A small amount of the sample (typically 0.5 - 3 mg) is sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Procedure:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 5 °C/min or 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen with a specific flow rate (e.g., 50 mL/min).

    • The instrument records the heat flow to the sample relative to the reference as a function of temperature.

    • Exothermic events, such as decomposition, are observed as peaks on the resulting thermogram. The onset temperature of this peak is considered the initiation of decomposition.

Mechanical Sensitivity Testing: Impact and Friction

Mechanical sensitivity tests determine the propensity of an energetic material to initiate upon being subjected to impact or friction.

  • Impact Sensitivity (e.g., BAM Fallhammer or ERL Type 12 Drop-Hammer):

    • A small, precisely weighed sample of the material (e.g., 35-40 mg) is placed on a steel anvil.

    • A specified weight (e.g., 2.5 kg) is dropped from varying heights onto a striker pin that is in contact with the sample.

    • The outcome (reaction or no reaction, often detected by sound) is recorded for each drop.

    • A statistical method, such as the Bruceton "up-and-down" method, is used to determine the height at which there is a 50% probability of initiation (H₅₀). This is then typically converted to energy (Joules).

  • Friction Sensitivity (e.g., BAM Friction Tester):

    • A small amount of the sample is placed on a porcelain plate.

    • A weighted porcelain pin is placed on the sample.

    • The plate is moved back and forth under the pin, subjecting the sample to friction.

    • The test is repeated with increasing weight on the pin until a reaction (e.g., crackling, smoke, or explosion) is observed.

    • The friction sensitivity is reported as the load in Newtons (N) at which initiation occurs.

Visualized Workflow and Relationships

The following diagrams illustrate the logical workflow for assessing the stability of a new energetic material and the general relationship between molecular structure and stability.

Stability_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_thermal Thermal Stability Analysis cluster_mechanical Mechanical Sensitivity Testing cluster_evaluation Performance & Safety Evaluation Synthesis Synthesize Derivative Purification Purify & Characterize (NMR, IR, EA) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC Initial Screening Impact Impact Sensitivity Test (e.g., Drop-Hammer) Purification->Impact Initial Screening TGA Thermogravimetric Analysis (TGA) Data_Analysis Analyze Data (Td, H50, FS) DSC->Data_Analysis Friction Friction Sensitivity Test (e.g., BAM Tester) Impact->Data_Analysis Comparison Compare to Benchmarks (e.g., RDX, TNT) Data_Analysis->Comparison Safety_Assessment Final Safety Assessment Comparison->Safety_Assessment

Fig. 1: Logical workflow for the stability assessment of a new energetic material.

Structure_Stability_Relationship General relationship between molecular features and stability metrics. Structure Molecular Structure Thermal High Decomposition Temperature Structure->Thermal Impact Low Impact Sensitivity Structure->Impact Friction Low Friction Sensitivity Structure->Friction Stability Overall Stability Thermal->Stability Impact->Stability Friction->Stability

Fig. 2: Factors influencing the overall stability of energetic materials.

References

A Comparative Guide to the Efficacy of Imidacloprid Synthesized from 2-(Nitroimino)imidazolidine Versus Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and potential efficacy of the neonicotinoid insecticide imidacloprid (B1192907), focusing on the conventional synthesis route starting from 2-(nitroimino)imidazolidine and a more recent "cascade" or one-pot synthesis method. This document is intended to provide an objective overview, supported by available experimental data, to inform research and development in the field of insecticides.

Executive Summary

Synthesis Routes: A Comparative Overview

The two primary synthesis routes for imidacloprid discussed in this guide are the conventional multi-step process and a one-pot cascade reaction.

Conventional Synthesis from this compound

This widely utilized method involves the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP) with this compound in the presence of a base.

Cascade (One-Pot) Synthesis

A more recent and efficient approach involves a cascade reaction where 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, and nitroguanidine (B56551) react in a single pot.[1] This method avoids the isolation of intermediates, thereby simplifying the process and potentially increasing overall yield.[1]

Data Presentation: Synthesis Parameters

The following table summarizes the key quantitative data associated with the two synthesis routes.

ParameterConventional Synthesis from this compoundCascade (One-Pot) Synthesis
Starting Materials 2-chloro-5-(chloromethyl)pyridine (CCMP), this compound2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, nitroguanidine[1]
Reaction Time ~8 hours[2]~2 hours[1]
Reaction Temperature 50-80 °C[2][3]30 °C[1]
Solvent Acetonitrile or Dimethylformamide[2][3]Acetonitrile[1]
Reported Yield 66.6% - ~85%[2][3]96.35%[1]
Reported Purity >95% - >98%[2][3]Not explicitly stated, but characterized by NMR and IR[1]

Experimental Protocols

Conventional Synthesis of Imidacloprid

Materials:

  • 2-chloro-5-(chloromethyl)pyridine (CCMP)

  • This compound

  • Potassium carbonate (or Sodium hydroxide)[2][3]

  • Acetonitrile (or Dimethylformamide)[2][3]

Procedure:

  • To a reaction flask, add 2-chloro-5-(chloromethyl)pyridine, this compound, and potassium carbonate in a suitable solvent like acetonitrile.[2]

  • Stir the mixture at a controlled temperature (e.g., 50-80°C) for several hours.[2][3]

  • Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is typically filtered to remove inorganic salts.[2]

  • The filtrate is then concentrated under reduced pressure to yield the crude product.[2]

  • Purification is achieved through recrystallization from a suitable solvent system to obtain pure imidacloprid.[2]

Cascade (One-Pot) Synthesis of Imidacloprid

Materials:

  • 2-chloro-5-chloromethylpyridine (CCMP)

  • 1,2-ethanediamine

  • Nitroguanidine

  • Acetonitrile[1]

Procedure:

  • In a reaction vessel, combine 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, and nitroguanidine in acetonitrile.[1] The optimal molar ratio of CCMP:1,2-ethanediamine:nitroguanidine is reported to be 1:5:1.[1]

  • Maintain the reaction at a constant temperature of 30°C for 120 minutes.[1]

  • As this is a one-pot synthesis, the intermediates are not isolated.

  • After the reaction period, the final product, imidacloprid, is isolated and purified. The publication mentions characterization by 1H NMR, 13C NMR, and IR, implying a high degree of purity.[1]

Mandatory Visualization

Synthesis_Routes cluster_conventional Conventional Route cluster_cascade Cascade Route A1 This compound A_react Condensation Reaction A1->A_react A2 2-Chloro-5-(chloromethyl)pyridine A2->A_react A3 Base (e.g., K2CO3) A3->A_react A_product Imidacloprid A_react->A_product B1 2-Chloro-5-chloromethylpyridine B_react One-Pot Cascade Reaction B1->B_react B2 1,2-Ethanediamine B2->B_react B3 Nitroguanidine B3->B_react B_product Imidacloprid B_react->B_product

Caption: Comparative workflows of conventional and cascade synthesis routes for imidacloprid.

Experimental_Workflow_Conventional start Start reactants Mix Reactants: - CCMP - this compound - Base - Solvent start->reactants reaction Heat and Stir (50-80°C, 8h) reactants->reaction filtration Filter Inorganic Salts reaction->filtration concentration Concentrate Filtrate filtration->concentration crude Crude Imidacloprid concentration->crude recrystallization Recrystallization crude->recrystallization pure Pure Imidacloprid recrystallization->pure

Caption: Experimental workflow for the conventional synthesis of imidacloprid.

Signaling_Pathway imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine (B1216132) Receptor (nAChR) in Insect CNS imidacloprid->nAChR Agonist channel_opening Persistent Opening of Ion Channel nAChR->channel_opening Activation binding Binds to nAChR ion_influx Uncontrolled Influx of Na+ Ions channel_opening->ion_influx depolarization Continuous Nerve Stimulation & Depolarization ion_influx->depolarization paralysis Paralysis depolarization->paralysis death Death of the Insect paralysis->death

Caption: Simplified signaling pathway of imidacloprid's action on insect nicotinic acetylcholine receptors.

Efficacy and Biological Activity

Imidacloprid exerts its insecticidal effect by acting as an agonist on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to an overstimulation of the nerve cells, resulting in paralysis and eventual death of the insect.

While no direct studies comparing the efficacy of imidacloprid from different synthetic routes were identified, the purity of the final compound is a critical determinant of its biological activity. The presence of impurities, such as unreacted starting materials or by-products, could potentially:

  • Reduce the effective concentration of the active ingredient.

  • Introduce antagonistic or synergistic effects at the target receptor.

  • Alter the toxicological profile of the formulated product.

Conclusion

Both the conventional synthesis from this compound and the cascade one-pot synthesis are viable methods for producing imidacloprid. The cascade reaction appears to offer significant advantages in terms of reaction time and yield.[1] While direct comparative data on the insecticidal efficacy is lacking, the high purity achievable by both methods suggests that the final products should exhibit comparable biological activity. For researchers and drug development professionals, the choice of synthesis route may ultimately depend on factors such as cost-effectiveness, scalability, and environmental impact. Further studies involving direct comparative bioassays are warranted to definitively determine if the synthesis route has a discernible impact on the insecticidal efficacy of imidacloprid.

References

A Comparative Guide to Bioisosteric Replacements for the Nitroimino Group of 2-(Nitroimino)imidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential bioisosteric replacements for the nitroimino functional group in 2-(nitroimino)imidazolidine, a compound belonging to the nitroguanidine (B56551) class of insecticides. This class of compounds is known for its potent activity as agonists of insect nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4][5] The replacement of the nitroimino group is a key area of research to modulate the compound's activity, selectivity, and physicochemical properties. This guide summarizes key data, outlines experimental protocols, and provides visualizations to aid in the design of novel analogs.

Introduction to Bioisosterism

Bioisosteric replacement is a fundamental strategy in medicinal chemistry and agrochemistry for the rational design of new molecules with improved properties. It involves the substitution of a functional group with another that has similar steric, electronic, and physicochemical characteristics, with the aim of enhancing biological activity, reducing toxicity, or improving pharmacokinetic and pharmacodynamic profiles.

Comparison of Potential Bioisosteric Replacements

The nitroimino group in this compound is a polar, electron-withdrawing group crucial for its interaction with the target receptor. Potential bioisosteric replacements should ideally mimic these properties. Based on established bioisosteric principles and findings from related chemical series, the cyanoimino, ureido, and thioureido groups are considered relevant replacements for comparative analysis.

Table 1: Comparison of Physicochemical and Biological Properties of Bioisosteres for the Nitroimino Group

Functional GroupStructureKey Physicochemical PropertiesExpected Biological Activity (relative to Nitroimino)Rationale for Selection
Nitroimino -N-NO₂Highly polar, strong electron-withdrawing, hydrogen bond acceptor.High insecticidal activity (agonist at insect nAChRs).Parent functional group.
Cyanoimino -N-CNPolar, strong electron-withdrawing, linear geometry. Can act as a hydrogen bond acceptor.Potentially retained or slightly reduced insecticidal activity. The cyano group is a well-known bioisostere for the nitro group.The cyano group is a classic bioisostere for the nitro group due to its similar electron-withdrawing nature and size.
Ureido -NH-CO-NH₂Polar, capable of acting as both hydrogen bond donor and acceptor. Less electron-withdrawing than nitroimino.Likely reduced insecticidal activity due to altered electronic and hydrogen bonding properties. May offer improved safety profile.The ureido group can mimic the hydrogen bonding capabilities of the nitroimino group and has been explored in similar heterocyclic scaffolds.
Thioureido -NH-CS-NH₂Polar, good hydrogen bond donor and acceptor. The sulfur atom introduces different steric and electronic properties compared to the oxygen in the ureido group.Activity is variable and context-dependent. May exhibit different target selectivity or metabolic stability.The thioureido group is a common isostere of the ureido group and has been shown to possess a wide range of biological activities in heterocyclic compounds.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel analogs. The following are generalized protocols for key experiments in a bioisosteric replacement study of this compound.

General Synthesis of 2-(Substituted-imino)imidazolidine Analogs

The synthesis of 2-(substituted-imino)imidazolidine analogs typically starts from ethylenediamine (B42938) and a suitable electrophilic precursor for the desired imino group.

1. Synthesis of 2-Chloro-4,5-dihydro-1H-imidazole:

  • Ethylenediamine is reacted with cyanogen (B1215507) bromide to yield 2-amino-2-imidazoline.

  • Diazotization of 2-amino-2-imidazoline using sodium nitrite (B80452) in hydrochloric acid affords 2-chloro-4,5-dihydro-1H-imidazole.

2. Synthesis of 2-(Cyanoimino)imidazolidine:

  • 2-Chloro-4,5-dihydro-1H-imidazole is reacted with cyanamide (B42294) in the presence of a base (e.g., triethylamine) in a suitable solvent like acetonitrile.

3. Synthesis of 2-Ureidoimidazolidine:

4. Synthesis of 2-Thioureidoimidazolidine:

  • 2-Chloro-4,5-dihydro-1H-imidazole is reacted with thiourea (B124793) in a solvent like ethanol or isopropanol, often with heating.

Insecticidal Activity Assay

The insecticidal activity of the synthesized compounds is typically evaluated against relevant pest species, such as aphids, leafhoppers, or the fruit fly (Drosophila melanogaster).

1. Test Organisms:

  • Rearing of a susceptible strain of the target insect pest under controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

2. Compound Application:

  • Topical Application: A specific dose of the compound dissolved in a suitable solvent (e.g., acetone) is applied directly to the dorsal thorax of the insect using a micro-applicator.

  • Dietary Exposure: The compound is incorporated into the insect's artificial diet at various concentrations.

3. Mortality Assessment:

  • Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • The median lethal dose (LD₅₀) or median lethal concentration (LC₅₀) is calculated using probit analysis.

4. Nicotinic Acetylcholine Receptor Binding Assay:

  • To confirm the mechanism of action, competitive binding assays can be performed using radiolabeled ligands (e.g., [³H]imidacloprid) and membrane preparations from insect nervous tissue.

  • The ability of the test compounds to displace the radioligand is measured, and the inhibition constant (Ki) is determined.

Visualizations

Workflow for Bioisosteric Replacement Studies

The following diagram illustrates a typical workflow for a bioisosteric replacement study, from the initial lead compound to the identification of a candidate with improved properties.

G Lead Lead Compound (this compound) Design Design of Bioisosteres (e.g., Cyanoimino, Ureido, Thioureido) Lead->Design Identify Modifiable Group Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening Biological Screening (Insecticidal Activity) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Design Iterative Design Optimization Lead Optimization (ADME/Tox Properties) SAR->Optimization Candidate Candidate Compound Optimization->Candidate

Caption: General workflow for a bioisosteric replacement study.

Signaling Pathway of Nitroguanidine Insecticides

This diagram illustrates the mechanism of action of nitroguanidine insecticides at the insect nicotinic acetylcholine receptor (nAChR).

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nitroguanidine Nitroguanidine Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) Nitroguanidine->nAChR Binds as Agonist ACh Acetylcholine (ACh) ACh->nAChR Binds (Endogenous Ligand) Ion_Channel Ion Channel Opening (Na⁺/K⁺ influx) nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Excitation Hyperexcitation Depolarization->Excitation Paralysis Paralysis and Death Excitation->Paralysis

Caption: Agonistic action of nitroguanidines on insect nAChRs.

References

Comparison of Cross-Reactivity Studies of Antibodies Against 2-(Nitroimino)imidazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of antibodies raised against 2-(nitroimino)imidazolidine derivatives, a core structure in neonicotinoid insecticides. The cross-reactivity of these antibodies is a critical factor in the development of specific and broad-spectrum immunoassays for monitoring these compounds in environmental and food samples. This document summarizes quantitative cross-reactivity data, details relevant experimental protocols, and visualizes key processes for researchers, scientists, and drug development professionals.

Data Presentation: Antibody Cross-Reactivity

The following table summarizes the cross-reactivity of various monoclonal antibodies (mAbs) raised against haptens of this compound derivatives, primarily imidacloprid. The data is presented in terms of the half-maximal inhibitory concentration (IC50), which indicates the concentration of the analyte that causes a 50% reduction in the assay signal. A lower IC50 value signifies a higher antibody affinity.

Monoclonal AntibodyTarget Analyte (Immunizing Hapten)Cross-ReactantIC50 (ng/mL or µg/L)Cross-Reactivity (%)Reference
6F11 ImidaclopridImidacloprid0.20100[1]
Acetamiprid5.923.4[1]
ClothianidinNot specifiedBroad spectrum[1]
ThiamethoxamNot specifiedBroad spectrum[1]
NitenpyramNot specifiedBroad spectrum[1]
ThiaclopridNot specifiedBroad spectrum[1]
ImidaclothizNot specified91.7 (with another mAb)[1]
E6F3 ImidaclopridImidacloprid~0.8 µg/L (icELISA)100[2]
Imidacloprid~0.3 µg/L (dcELISA)100[2]
Acetamiprid50-fold weaker affinity~2[2]
Clothianidin50-fold weaker affinity~2[2]
ICP ImidaclopridImidacloprid0.2 ppb (icELISA)100[3]

Experimental Protocols

The development of immunoassays for the detection of this compound derivatives involves several key steps, from hapten synthesis to the final assay validation. The most common immunoassay format cited is the enzyme-linked immunosorbent assay (ELISA), particularly the indirect competitive ELISA (icELISA).

Hapten Synthesis and Immunogen Preparation

Small molecules like this compound derivatives are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response. This process involves:

  • Hapten Design and Synthesis : A derivative of the target molecule is synthesized with a linker arm containing a functional group (e.g., carboxyl or amino group) suitable for conjugation. The site of linker attachment is crucial as it influences the specificity of the resulting antibodies.

  • Carrier Protein Conjugation : The synthesized hapten is covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Ovalbumin (OVA) for assay development. The stoichiometry of hapten to carrier protein is optimized to ensure a robust immune response.

  • Conjugate Characterization : The hapten-protein conjugate is characterized using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry to confirm successful conjugation and determine the hapten density.

Indirect Competitive ELISA (icELISA) Protocol

The icELISA is a common method for quantifying small molecules. The principle of this assay is the competition between the free analyte in the sample and a fixed amount of coated antigen (hapten-protein conjugate) for binding to a limited amount of specific antibody.

  • Coating : Microtiter plates are coated with a hapten-carrier protein conjugate (e.g., Imidacloprid-OVA) and incubated overnight at 4°C.

  • Washing : The plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.

  • Blocking : The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding of antibodies.

  • Competition : A mixture of the sample (or standard) containing the free analyte and a specific monoclonal antibody is added to the wells. The plate is incubated to allow competition for antibody binding between the free analyte and the coated antigen.

  • Washing : The plate is washed to remove unbound antibodies and other components.

  • Secondary Antibody Incubation : A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species and isotype (e.g., Goat Anti-Mouse IgG-HRP) is added to each well and incubated.

  • Washing : The plate is washed to remove any unbound secondary antibody.

  • Substrate Addition and Signal Detection : A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The enzyme catalyzes a reaction that produces a colored product.

  • Stopping the Reaction : The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis : The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample. A standard curve is generated by plotting the signal against the logarithm of the analyte concentration in the standards. The concentration of the analyte in the samples is then determined from this curve.

Visualizations

Hapten-Carrier Protein Conjugate Synthesis Workflow

Hapten_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Conjugation cluster_application Application Derivative This compound Derivative Linker Linker Arm Introduction Derivative->Linker FunctionalHapten Functionalized Hapten Linker->FunctionalHapten Conjugation Covalent Bonding FunctionalHapten->Conjugation Carrier Carrier Protein (e.g., KLH, OVA) Carrier->Conjugation Immunogen Hapten-Protein Conjugate Conjugation->Immunogen Immunization Immunization Immunogen->Immunization Assay Immunoassay Development Immunogen->Assay

Caption: Workflow for the synthesis of hapten-carrier protein conjugates.

Indirect Competitive ELISA Workflow

icELISA_Workflow Coating 1. Plate Coating (Hapten-OVA) Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking (e.g., BSA) Washing1->Blocking Competition 4. Competitive Reaction (Sample/Standard + mAb) Blocking->Competition Washing2 5. Washing Competition->Washing2 SecondaryAb 6. Add Enzyme-labeled Secondary Antibody Washing2->SecondaryAb Washing3 7. Washing SecondaryAb->Washing3 Substrate 8. Add Substrate (e.g., TMB) Washing3->Substrate Stop 9. Stop Reaction Substrate->Stop Read 10. Read Absorbance Stop->Read

Caption: Steps of an indirect competitive ELISA for small molecule detection.

References

Safety Operating Guide

Proper Disposal of 2-(Nitroimino)imidazolidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Nitroimino)imidazolidine (CAS No. 5465-96-3), a compound commonly used in pharmaceutical and agrochemical research. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to all applicable federal, state, and local environmental regulations is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation and may lead to respiratory irritation.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Splash-proof safety goggles providing a complete seal around the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection Full-length laboratory coat.
Respiratory Protection NIOSH-approved dust respirator, especially when handling the solid form.
Foot Protection Sturdy, closed-toe shoes.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Disposal Procedures

The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. All waste materials, including the compound itself and any contaminated items such as gloves, wipes, and containers, must be segregated into a clearly labeled hazardous waste container.

For laboratory-scale treatment of small quantities of this compound waste, alkaline hydrolysis can be employed to degrade the compound into less hazardous substances. This procedure should only be performed by trained personnel who understand the chemistry and associated hazards.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is based on the known reactivity of similar N-nitroguanidine compounds in alkaline solutions. The hydrolysis of this compound is expected to proceed more rapidly under alkaline conditions and at elevated temperatures.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M or a solution to achieve pH ≥ 10)

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Reaction flask

  • pH meter or pH indicator strips

  • Appropriate quenching agent (e.g., dilute hydrochloric acid)

Procedure:

  • Preparation: In a designated chemical fume hood, carefully transfer the this compound waste into a reaction flask equipped with a stir bar.

  • Dissolution: Add a sufficient volume of water to dissolve or suspend the material. Based on solubility data, the compound is soluble in hot water and cold alkaline solutions.

  • Alkalinization: Slowly add a sodium hydroxide solution to the mixture while stirring, until a pH of 10 or higher is achieved. Monitor the pH using a calibrated pH meter or pH strips.

  • Heating and Reaction: Gently heat the solution while continuing to stir. The hydrolysis of related compounds is known to be temperature-dependent. A moderate temperature (e.g., 50-60 °C) can be applied to accelerate the degradation. The reaction should be allowed to proceed for a sufficient duration to ensure complete decomposition. Monitoring the disappearance of the starting material by a suitable analytical method (e.g., HPLC) is recommended if available. The hydrolysis of the related compound nitroguanidine (B56551) at 55°C in 1 M ammonium (B1175870) hydroxide (pH 11.5) takes 4 hours for completion.[1]

  • Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the solution to cool to room temperature.

  • Final Disposal: The resulting solution, containing the degradation products, should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for final disposal guidance.

Note on Decomposition Products: The alkaline hydrolysis of N-nitroguanidines can produce gaseous products such as nitrous oxide (N₂O) and ammonia (B1221849) (NH₃).[1] Therefore, it is imperative that this procedure is conducted in a well-ventilated fume hood.

Spill Management

In the event of a spill, the area should be evacuated and ventilated. Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed, labeled container for hazardous waste disposal. The spill area should then be cleaned with a suitable solvent. Given the compound's solubility, water can be used for final cleaning, and this cleaning solution should also be collected as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity large_quantity Large Quantity or Bulk Disposal assess_quantity->large_quantity Large small_quantity Small, Laboratory-Scale Quantity assess_quantity->small_quantity Small contact_ehs Contact Environmental Health & Safety (EHS) / Licensed Waste Disposal Service large_quantity->contact_ehs consider_hydrolysis Consider On-site Alkaline Hydrolysis small_quantity->consider_hydrolysis package_waste Package and Label as Hazardous Waste contact_ehs->package_waste professional_disposal Arrange for Professional Disposal package_waste->professional_disposal end End: Safe Disposal professional_disposal->end consider_hydrolysis->contact_ehs No perform_hydrolysis Perform Alkaline Hydrolysis Protocol in Fume Hood consider_hydrolysis->perform_hydrolysis Yes neutralize_solution Cool and Neutralize Final Solution perform_hydrolysis->neutralize_solution dispose_treated_waste Dispose of Treated Waste per EHS Guidance neutralize_solution->dispose_treated_waste dispose_treated_waste->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Nitroimino)imidazolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal protocols for handling 2-(Nitroimino)imidazolidine (CAS No. 5465-96-3). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Exposure Control

This compound is a chemical that requires careful handling due to its potential health effects.[1][2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]

Table 1: Hazard Summary

Hazard StatementGHS Classification
H315: Causes skin irritationSkin irritation (Category 2)
H319: Causes serious eye irritationEye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity (single exposure)

Source: Cayman Chemical Safety Data Sheet, 2025[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. All personnel must be trained in the proper use and disposal of PPE.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye Protection Chemical splash goggles are required.[3]
Hand Protection Nitrile gloves are recommended.[3]
Body Protection A laboratory coat must be worn.[3]
Respiratory Protection A dust mask or respirator should be used when handling the solid compound to prevent inhalation.[3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3]

Operational Protocols: Safe Handling and Storage

Adherence to the following procedures is critical for the safe handling and storage of this compound.

Preparation and Handling:

  • Ventilation: Always work in a well-ventilated area, ideally within a certified chemical fume hood.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are easily accessible before beginning any work.[3]

  • Minimize Dust: When weighing or transferring the solid compound, handle it carefully to minimize the generation of dust.[3] Use a spatula for transfers and keep the container tightly closed when not in use.[3]

  • Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly.[3]

  • Post-Handling: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[3] Clean all equipment and the work area after use.[3]

Storage:

  • Short-term: For immediate use, store at room temperature in a tightly sealed container, away from light and ignition sources.[3]

  • Long-term: For long-term storage, a temperature of -20°C is recommended.[3]

  • Incompatible Materials: Store separately from strong oxidizing agents.[3]

Emergency Procedures: Spill and Exposure Response

Small Spills:

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3]

  • Containment: Carefully sweep up the solid material, avoiding the creation of dust.[3]

  • Collection: Place the spilled material into a sealed, labeled container for waste disposal.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[3]

Large Spills:

  • In the event of a large spill, contact your institution's environmental health and safety department for guidance.[3]

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.[3]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin with soap and water.[3]

  • Inhalation: Move the individual to an area with fresh air.[3]

  • Ingestion: Do not induce vomiting.[3]

  • In all cases of exposure, seek medical attention.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[3] It is recommended to engage a licensed professional waste disposal service for this purpose.[3]

Waste Collection and Disposal Workflow:

G cluster_collection Waste Collection cluster_containerization Containerization cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Disposal A Contaminated Solid Waste (e.g., gloves, wipes, glassware) D Place in a designated, leak-proof, and sealed hazardous waste container. A->D B Excess/Unused This compound B->D C Contaminated Solutions C->D E Label container with: - 'Hazardous Waste' - Full chemical name - Associated hazards (Irritant) D->E F Store in a designated, secure hazardous waste accumulation area. E->F G Arrange for pickup by a licensed professional waste disposal service. F->G

Caption: Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.